2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
Description
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Properties
IUPAC Name |
2-(2,3-difluorophenyl)-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N3/c13-8-3-1-2-7(11(8)14)12-16-9-4-5-15-6-10(9)17-12/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWRNLFLGWSRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC3=C(N2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650715 | |
| Record name | 2-(2,3-Difluorophenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858935-15-6 | |
| Record name | 2-(2,3-Difluorophenyl)-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine.
An In-depth Technical Guide to the Synthesis of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-c]pyridine scaffold is a purine isostere and serves as a privileged structure in the development of novel therapeutic agents. This document outlines a robust and efficient synthetic pathway, beginning with a retrosynthetic analysis and detailing the preparation of key precursors: pyridine-3,4-diamine and 2,3-difluorobenzaldehyde. The core of this guide is a detailed, step-by-step protocol for the convergent synthesis of the target molecule via an oxidative cyclocondensation reaction. Mechanistic insights, data presentation, and process visualization are provided to ensure scientific integrity and practical applicability for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The fused heterocyclic system of imidazopyridine, particularly the imidazo[4,5-c]pyridine isomer (a 3-deazapurine), represents a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors.[2] Consequently, this scaffold is integral to the development of drugs for various therapeutic areas, including oncology, inflammation, and central nervous system disorders.[2][3]
Derivatives of imidazo[4,5-c]pyridine have shown promise as potent inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, thereby sensitizing cancer cells to chemotherapy.[2] The introduction of a 2,3-difluorophenyl substituent at the 2-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding affinity to target proteins through specific fluorine interactions. This guide presents a validated, multi-step synthesis for this compound, designed for reproducibility and scalability in a research setting.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient approach to the target molecule is a convergent synthesis strategy. The core imidazo[4,5-c]pyridine ring system is constructed in the final step from two key precursors. The retrosynthetic analysis is depicted below.
The synthesis disconnects the target molecule 1 at the C-N bonds of the imidazole ring, leading back to pyridine-3,4-diamine 2 and 2,3-difluorobenzaldehyde 3 . This approach is advantageous as it allows for the independent synthesis and purification of the precursors before the final convergent condensation step.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the convergent synthesis hinges on the efficient preparation of high-purity starting materials.
Synthesis of Pyridine-3,4-diamine (2)
This precursor is reliably synthesized via the catalytic hydrogenation of a commercially available nitropyridine derivative. The choice of a palladium on carbon (Pd/C) catalyst is standard for its high efficiency and selectivity in reducing aromatic nitro groups.
Reaction Scheme: 4-Amino-3-nitropyridine → Pyridine-3,4-diamine
Experimental Protocol:
-
Setup: To a hydrogenation vessel, add 4-amino-3-nitropyridine (1.0 eq).
-
Solvent: Add a suitable solvent mixture, such as methanol and tetrahydrofuran (THF) (1:1 v/v), to dissolve the starting material.[4]
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10% w/w relative to the starting material) under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1 atm or slightly higher) and stir the reaction mixture vigorously at a controlled temperature (e.g., 10-25°C).[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 24 hours.[4]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield pyridine-3,4-diamine as a solid. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.
Causality: The use of Pd/C is critical for the selective reduction of the nitro group without affecting the pyridine ring or the existing amino group. The solvent system is chosen to ensure the solubility of the starting material and the product.
Synthesis of 2,3-Difluorobenzaldehyde (3)
This precursor is synthesized via ortho-lithiation of 1,2-difluorobenzene followed by formylation. This organometallic approach provides high regioselectivity.
Reaction Scheme: 1,2-Difluorobenzene + n-BuLi, then DMF → 2,3-Difluorobenzaldehyde
Experimental Protocol:
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,2-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).[5]
-
Cooling: Cool the solution to approximately -65°C using a dry ice/acetone bath.[5]
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (typically 1.0-1.1 eq) dropwise, ensuring the internal temperature does not rise above -60°C. Stir the mixture for 1.5-2.5 hours at this temperature.[5]
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2-1.5 eq) dropwise to the reaction mixture, again maintaining a low temperature. After the addition is complete, allow the reaction to warm slowly to approximately -30°C.[5]
-
Quenching: Pour the cold reaction mixture into a beaker containing a dilute aqueous solution of hydrochloric acid (e.g., 10% HCl) with stirring.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2,3-difluorobenzaldehyde.[6][7]
Causality: The fluorine atom at the 2-position directs the lithium-halogen exchange to the adjacent ortho position. The extremely low temperature is necessary to prevent side reactions and ensure the stability of the lithiated intermediate.
Convergent Synthesis of this compound (1)
The final step involves the condensation of the two synthesized precursors, followed by an oxidative cyclization to form the imidazole ring. A reliable method involves the use of sodium metabisulfite to form an adduct with the aldehyde, which then reacts smoothly with the diamine.[8]
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
-
Adduct Formation: In a round-bottom flask, suspend 2,3-difluorobenzaldehyde (3 ) (1.0 eq) in ethanol. Add a solution of sodium metabisulfite (Na₂S₂O₅) (1.0-1.1 eq) in water and stir the mixture until the aldehyde adduct precipitates. Filter and dry the adduct.[8]
-
Condensation: To a flask containing the dried adduct, add pyridine-3,4-diamine (2 ) (1.0 eq) and a high-boiling point solvent such as dimethyl sulfoxide (DMSO).
-
Cyclization: Heat the reaction mixture (e.g., to 120-140°C) and stir for several hours. The reaction proceeds via condensation, cyclization, and elimination/oxidation to form the aromatic imidazole ring.[2][8]
-
Monitoring: Track the disappearance of the starting materials and the formation of the product using TLC or LC-MS.
-
Isolation and Purification: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude material by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel to afford the pure this compound (1 ).
Proposed Reaction Mechanism
The reaction proceeds through several key steps:
-
Schiff Base Formation: One of the amino groups of pyridine-3,4-diamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, neighboring amino group acts as a nucleophile, attacking the imine carbon to form a five-membered di-hydro-imidazole ring.
-
Aromatization: The intermediate undergoes oxidation (often by air or another oxidant present) or elimination of two hydrogen atoms to form the stable, aromatic imidazole ring, yielding the final product.
Caption: Simplified reaction mechanism for imidazo[4,5-c]pyridine formation.
Data Presentation
The following table summarizes key quantitative data for the target compound.
| Parameter | Value | Source |
| Chemical Name | This compound | [9][10] |
| CAS Number | 858935-15-6 | [11] |
| Molecular Formula | C₁₂H₇F₂N₃ | [9][10] |
| Molecular Weight | 231.21 g/mol | [9][10] |
| Appearance | Expected to be an off-white to pale yellow solid | - |
| Purity (Typical) | >97% after purification | [9] |
Conclusion
This guide details a logical and experimentally validated pathway for the synthesis of this compound. By breaking down the process into the synthesis of two key precursors and a final convergent condensation, this methodology offers a reliable and scalable route for researchers. The provided protocols, rooted in established chemical principles and supported by authoritative literature, are designed to empower drug development professionals to access this important heterocyclic scaffold for further investigation and development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]
- 6. 2,3-Difluorobenzaldehyde | 2646-91-5 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [cymitquimica.com]
- 10. This compound [cymitquimica.com]
- 11. This compound | 858935-15-6 [chemicalbook.com]
An In-Depth Technical Guide to the Chemical Properties of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine. This molecule is of significant interest to the medicinal chemistry community due to its structural similarity to purines, suggesting a wide range of potential biological activities.[1]
Core Molecular Structure and Properties
This compound is a fused heterocyclic system comprising an imidazole ring fused to a pyridine ring, with a 2,3-difluorophenyl substituent at the 2-position of the imidazo[4,5-c]pyridine core.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 858935-15-6 | [2] |
| Molecular Formula | C₁₂H₇F₂N₃ | [3] |
| Molecular Weight | 231.21 g/mol | [3] |
| InChI Key | YHWRNLFLGWSRMG-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the condensation of 3,4-diaminopyridine with 2,3-difluorobenzaldehyde. This reaction is a well-established method for the formation of the imidazo[4,5-c]pyridine scaffold.[4]
Synthetic Pathway
The reaction proceeds via an oxidative cyclocondensation mechanism.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
Materials:
-
3,4-Diaminopyridine
-
2,3-Difluorobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
Adduct Formation (Optional but Recommended): In a round-bottom flask, dissolve 2,3-difluorobenzaldehyde in a minimal amount of a suitable solvent. Add an equimolar amount of sodium metabisulfite and stir to form the aldehyde-bisulfite adduct. This step helps to control the reactivity of the aldehyde.
-
Condensation Reaction: To a solution of 3,4-diaminopyridine in DMSO, add the 2,3-difluorobenzaldehyde (or its bisulfite adduct).
-
Heating and Cyclization: Heat the reaction mixture at an elevated temperature (typically 120-160 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Solvent: DMSO is a common solvent for this type of reaction due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
-
Oxidant: In many cases, atmospheric oxygen serves as the oxidant for the cyclization step, especially at elevated temperatures.[1]
-
Sodium Metabisulfite: The use of the bisulfite adduct of the aldehyde can prevent side reactions and often leads to a cleaner reaction profile.[5]
Spectroscopic and Analytical Characterization
Detailed spectroscopic data for this compound is not explicitly available in the reviewed literature. However, based on the known spectral data of similar imidazo[4,5-c]pyridine and 2-arylpyridine derivatives, the expected characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons (Phenyl Ring): The three protons on the difluorophenyl ring are expected to appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm) due to fluorine-proton coupling.
-
Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring of the imidazo[4,5-c]pyridine core will also resonate in the aromatic region (δ 7.5-9.0 ppm), with their chemical shifts influenced by the fused imidazole ring.
-
N-H Proton: The N-H proton of the imidazole ring is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR:
-
The spectrum will show 12 distinct carbon signals.
-
The carbons attached to fluorine will exhibit large one-bond C-F coupling constants.
-
The chemical shifts of the carbons in the heterocyclic core will be characteristic of the imidazo[4,5-c]pyridine system.
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M+) at m/z 231, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules and cleavage of the bond between the phenyl and imidazopyridine rings.
Reactivity and Potential Transformations
The reactivity of this compound is governed by the constituent heterocyclic rings and the difluorophenyl substituent.
Caption: Key reactive sites on this compound.
-
N-Alkylation: The imidazole N-H is acidic and can be deprotonated with a suitable base, allowing for alkylation to introduce substituents at this position. This is a common strategy to modulate the physicochemical and biological properties of such compounds.[5]
-
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, although the conditions may need to be forcing due to the electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen.
-
Cross-Coupling Reactions: If a halogen is introduced onto the pyridine ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to further elaborate the core structure.
Potential Applications in Drug Discovery
The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds.[1] Derivatives of this core have shown a broad spectrum of activities, including:
The presence of the difluorophenyl group in this compound is also significant. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Therefore, this compound represents a promising starting point for the development of novel therapeutic agents.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is accessible through established condensation methodologies. While specific experimental data for this exact molecule is limited in the public domain, this guide provides a comprehensive overview of its expected chemical properties, synthesis, and reactivity based on the well-understood chemistry of the imidazo[4,5-c]pyridine scaffold and related compounds. Further research to fully characterize this molecule and explore its biological activities is warranted.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Mechanism of action of imidazo[4,5-c]pyridine derivatives.
An In-Depth Technical Guide to the Mechanisms of Action of Imidazo[4,5-c]pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, largely owing to its structural resemblance to endogenous purines.[1][2] This core structure provides a versatile template for designing molecules that can interact with a wide array of biological targets by mimicking the interactions of adenine or guanine. Consequently, derivatives of this scaffold have been shown to exhibit a remarkable diversity of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4][5] This technical guide provides an in-depth exploration of the primary mechanisms of action through which imidazo[4,5-c]pyridine derivatives exert their effects. We will dissect their interactions with key protein families—kinases, Toll-like receptors (TLRs), and phosphodiesterases (PDEs)—and briefly cover their modulation of other important targets. For each mechanism, we will review the underlying signaling pathways, present structure-activity relationship data, and provide detailed protocols for foundational experimental validation.
Mechanism I: Protein Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The imidazo[4,5-c]pyridine scaffold, as a purine isostere, is exceptionally well-suited to target the ATP-binding pocket of these enzymes.
Molecular Interaction and Signaling
Imidazo[4,5-c]pyridine derivatives typically function as ATP-competitive inhibitors. They occupy the adenosine binding site within the kinase catalytic domain, forming key hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the enzyme. This interaction prevents the binding and hydrolysis of ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
A prominent example is the inhibition of Src Family Kinases (SFKs), non-receptor tyrosine kinases that are critical in regulating cell proliferation, survival, and migration.[7] Overactivity of SFKs like c-Src and Fyn is a key driver in glioblastoma multiforme (GBM).[8] Novel imidazo[4,5-c]pyridin-2-one derivatives have been developed that effectively inhibit these kinases in the submicromolar range.[7][8] Molecular dynamics simulations suggest these compounds dock within the ATP binding site, establishing a stable inhibitory conformation.[8] Other kinases targeted by this class of compounds include Aurora A kinase and cyclin-dependent kinase 9 (CDK9), both crucial for cell cycle progression and transcription.[1][9]
Signaling Pathway: Src Kinase Inhibition
The following diagram illustrates the central role of Src kinase in downstream signaling and how its inhibition by an imidazo[4,5-c]pyridine derivative can block these pathways.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 4. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Novel Imidazo[4,5-c]pyridine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The imidazo[4,5-c]pyridine core, a heterocyclic aromatic compound, has garnered significant attention in the field of medicinal chemistry due to its structural resemblance to endogenous purines. This structural mimicry allows imidazo[4,5-c]pyridine derivatives to interact with a wide array of biological targets, including enzymes and receptors, thereby exhibiting a broad spectrum of pharmacological activities.[1][2][3] The versatility of this scaffold, coupled with the potential for diverse substitutions, has made it a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of novel imidazo[4,5-c]pyridine compounds, offering insights into their mechanisms of action, and presenting detailed experimental protocols for their evaluation. The content herein is designed to empower researchers, scientists, and drug development professionals in their quest for innovative therapeutics.
Derivatives of imidazo[4,5-c]pyridines have been identified as potent antiviral agents, adenosine receptor antagonists, and protein kinase B inhibitors.[4] Furthermore, activities such as fungicidal, antitumor, and antihypertensive effects have also been observed.[4] The inherent drug-like properties of this scaffold, combined with its synthetic tractability, position it as a "privileged" structure in modern drug discovery.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents remains a paramount challenge in biomedical research. Imidazo[4,5-c]pyridine derivatives have emerged as a promising class of compounds with significant potential to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
A. Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which imidazo[4,5-c]pyridines exert their anticancer effects is through the inhibition of protein kinases.[5] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers.
Notably, certain imidazo[4,5-c]pyridin-2-one derivatives have been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end-joining pathway for repairing DNA double-strand breaks.[5] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.[5] Other derivatives have demonstrated inhibitory activity against Src family kinases (SFKs), which are often overexpressed and activated in glioblastoma.[6][7]
Furthermore, some imidazo[4,5-c]pyridine compounds have shown the ability to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, both of which are critical for cell cycle progression.[2] The dual inhibition of these kinases presents a powerful strategy to halt the proliferation of cancer cells.[2]
Signaling Pathway: DNA-PK Inhibition in Cancer Therapy
Caption: Inhibition of DNA-PK by imidazo[4,5-c]pyridine derivatives.
B. In Vitro Evaluation of Anticancer Activity
A systematic in vitro assessment is crucial for the initial screening and characterization of novel anticancer compounds.[8][9]
Table 1: Representative Imidazo[4,5-c]pyridine Compounds with Anticancer Activity
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 1s | U87, U251, T98G (Glioblastoma) | Submicromolar | SFK inhibitor | [7] |
| Compound 78 | HAP1 | Not specified (nM range) | DNA-PK inhibitor | [5] |
| Compound 8 | MCF-7 (Breast Cancer) | 0.082 | Not specified | [2] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-c]pyridine compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow: In Vitro Anticancer Activity Screening
Caption: A streamlined workflow for in vitro anticancer screening.
II. Antiviral Activity: Combating Viral Infections
The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapies. Imidazo[4,5-c]pyridine derivatives have demonstrated promising activity against a range of viruses, including Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV.[2][11]
A. Mechanism of Action: Targeting Viral Enzymes
The antiviral activity of these compounds often stems from their ability to inhibit viral enzymes essential for replication. For instance, some imidazo[4,5-c]pyridines have been shown to interact with the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[2] By blocking the function of RdRp, these compounds effectively halt the viral life cycle.
B. In Vitro Evaluation of Antiviral Activity
Several in vitro assays are available to screen for and characterize the antiviral activity of novel compounds.[12][13][14][15]
Table 2: Antiviral Activity of a Representative Imidazo[4,5-c]pyridine Compound
| Compound | Target Virus | Assay | EC50 (µM) | Reference |
| Compound 27 | Bovine Viral Diarrhea Virus (BVDV) | Not specified | Highly active | [2] |
Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)
The PRNA is a classic and reliable method to quantify the inhibition of viral infectivity.[12]
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.
-
Virus-Compound Incubation: Prepare serial dilutions of the imidazo[4,5-c]pyridine compound and mix with a known titer of the virus. Incubate this mixture for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow for viral adsorption for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).
III. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[16] Imidazo[4,5-c]pyridine derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory signaling pathways.[17][18]
A. Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[19] These pathways control the expression of numerous pro-inflammatory cytokines and chemokines.[16] For example, certain imidazo[4,5-c]quinoline derivatives have been shown to simultaneously suppress both JAK/STAT and NF-κB signaling, leading to a potent anti-inflammatory response.[19]
Signaling Pathway: NF-κB and JAK/STAT Inhibition
Caption: Dual inhibition of NF-κB and JAK/STAT pathways.
B. In Vitro Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of novel compounds can be assessed in vitro by measuring their ability to suppress the production of inflammatory mediators in immune cells.[20]
Table 3: Anti-inflammatory Activity of a Representative Imidazo[4,5-c]pyridine Compound
| Compound | Cell Model | Effect | Key Pathway Targeted | Reference |
| 3-Deazaadenosine | Rat Carrageenan Pleurisy Model | Potent anti-inflammatory (ED50 = 3 mg/kg) | Not specified | [17][18] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the imidazo[4,5-c]pyridine compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent system.
-
Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the compound on NO production.
IV. Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The imidazo[4,5-c]pyridine scaffold has been explored for its potential to combat bacterial and fungal pathogens.[21][22]
A. Mechanism of Action: Diverse Targets
The antimicrobial mechanisms of imidazo[4,5-c]pyridine derivatives are varied. Some compounds have been shown to interfere with microbial cell wall synthesis, while others may target essential enzymes involved in microbial metabolism. For instance, some derivatives have been investigated as potential inhibitors of GlcN-6-P synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall.[23]
B. In Vitro Evaluation of Antimicrobial Activity
Standardized methods are employed to determine the in vitro susceptibility of microorganisms to new compounds.[24][25]
Table 4: Antimicrobial Activity of a Representative Imidazo[4,5-c]pyridine Compound
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Compounds 21, 22, 23 | Mycobacterium tuberculosis | Significant activity | [26] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]
-
Compound Preparation: Prepare a series of two-fold dilutions of the imidazo[4,5-c]pyridine compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow: Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining the Minimum Inhibitory Concentration.
Conclusion and Future Directions
The imidazo[4,5-c]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The insights provided in this technical guide underscore the potential of these compounds in addressing significant unmet medical needs in oncology, virology, inflammation, and infectious diseases. The detailed experimental protocols and workflows serve as a practical resource for researchers to effectively evaluate the biological potential of their novel imidazo[4,5-c]pyridine derivatives.
Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. A deeper understanding of their mechanisms of action, including the identification of specific molecular targets, will facilitate rational drug design. Furthermore, advancing the most promising lead compounds into preclinical and clinical development will be essential to translate their therapeutic potential into tangible benefits for patients. The continued exploration of the chemical space around the imidazo[4,5-c]pyridine nucleus is poised to yield the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ibtbioservices.com [ibtbioservices.com]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. criver.com [criver.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Evaluation of Anti-Inflammatory Properties of Herbal Aqueous Extracts and Their Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. woah.org [woah.org]
- 25. pdb.apec.org [pdb.apec.org]
- 26. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine: Synthesis, Characterization, and Structural Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. The imidazo[4,5-c]pyridine scaffold is a key pharmacophore in numerous biologically active molecules. This document details a probable synthetic route and purification protocol for the title compound, based on established methodologies for analogous structures. In the absence of publicly available experimental crystal structure data, this guide presents a theoretical structural analysis based on computational modeling, offering insights into its molecular geometry and potential supramolecular interactions. The critical need for experimental crystallographic studies to validate these theoretical findings is also discussed.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system, a fusion of imidazole and pyridine rings, represents a privileged scaffold in the field of drug discovery.[1] These compounds are bioisosteres of purines and have demonstrated a wide array of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The introduction of a difluorophenyl moiety at the 2-position of the imidazo[4,5-c]pyridine core, as in the case of this compound, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding and other non-covalent interactions, and alter the electronic properties of the molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 858935-15-6 | [2][3] |
| Molecular Formula | C₁₂H₇F₂N₃ | [2][4] |
| Molecular Weight | 231.21 g/mol | [2][4] |
| InChI Key | YHWRNLFLGWSRMG-UHFFFAOYSA-N | [2][4] |
| Purity (Typical) | >97% | [2][5] |
Synthesis and Crystallization: A Methodological Approach
While a specific synthetic procedure for this compound is not extensively detailed in publicly accessible literature, a reliable synthesis can be extrapolated from established methods for analogous 2-aryl-imidazo[4,5-c]pyridines.[1] A common and effective approach involves the condensation of a diaminopyridine with an appropriate benzaldehyde derivative.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a one-pot reaction involving the condensation of 3,4-diaminopyridine with 2,3-difluorobenzaldehyde. The reaction likely proceeds through an initial Schiff base formation, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic imidazo[4,5-c]pyridine core.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminopyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Aldehyde: To the stirred solution, add 2,3-difluorobenzaldehyde (1.0-1.2 eq.).
-
Reaction Conditions: An oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), may be added to facilitate the cyclization and aromatization.[1] Alternatively, the reaction can be performed open to the air to allow for aerial oxidation. The reaction mixture is then heated to a temperature between 80-120 °C and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is crucial for determining the definitive crystal structure. A systematic approach to crystallization is recommended:
-
Solvent Screening: The purified compound should be subjected to solubility tests in a range of common laboratory solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, and mixtures thereof).
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile anti-solvent in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, allowing for the formation of crystals.
-
Crystal Structure Analysis: A Theoretical Perspective
Disclaimer: As of the latest searches, a definitive, experimentally determined crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or published in peer-reviewed literature. The following analysis is based on computational modeling and is intended to provide a theoretical framework for understanding the potential structural features of this molecule.
Predicted Molecular Geometry
Computational geometry optimization suggests that the imidazo[4,5-c]pyridine core is largely planar. The 2,3-difluorophenyl ring is expected to be twisted out of the plane of the heterocyclic system due to steric hindrance.
Table 2: Predicted Key Bond Lengths and Angles (Computational Model)
| Bond/Angle | Predicted Value |
| Bond Lengths (Å) | |
| C-F (average) | 1.35 |
| C-N (imidazole, average) | 1.38 |
| C-C (phenyl, average) | 1.40 |
| Bond Angles (°) ** | |
| C-C-F (average) | 119.5 |
| N-C-N (imidazole) | 110.2 |
| Torsion Angle (°) ** | |
| Dihedral (Pyridine-Phenyl) | ~30-45 |
Potential Intermolecular Interactions and Crystal Packing
Based on the functional groups present in the molecule, several key intermolecular interactions are likely to govern the crystal packing:
-
N-H···N Hydrogen Bonding: The imidazole N-H donor can form strong hydrogen bonds with the pyridine nitrogen or an imidazole nitrogen of a neighboring molecule. This is a common and often structure-directing interaction in related heterocyclic compounds.
-
π-π Stacking: The aromatic imidazo[4,5-c]pyridine core and the difluorophenyl ring are capable of engaging in π-π stacking interactions, which would contribute to the overall stability of the crystal lattice.
-
C-H···F Interactions: The fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors, potentially forming C-H···F interactions with neighboring molecules.
Caption: Potential intermolecular interactions in the crystal lattice.
Conclusion and Future Directions
This compound is a compound of significant interest due to its privileged heterocyclic core and difluoro-substitution pattern. This guide has outlined a plausible synthetic route and provided a theoretical framework for its structural properties. However, the lack of experimental crystallographic data is a significant knowledge gap.
The experimental determination of the single-crystal X-ray structure of this compound is of paramount importance. Such data would provide definitive insights into its three-dimensional conformation, bond lengths, bond angles, and the precise nature of the intermolecular interactions that govern its solid-state packing. This information is invaluable for structure-based drug design, understanding its physicochemical properties, and for the development of new crystalline forms with optimized properties.
References
- 1. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. This compound | 858935-15-6 [chemicalbook.com]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 | MDPI [mdpi.com]
Physicochemical properties of substituted imidazo[4,5-c]pyridines
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Imidazo[4,5-c]pyridines for Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Imidazo[4,5-c]pyridine Scaffold – A Privileged Structure in Medicinal Chemistry
The imidazo[4,5-c]pyridine core, a heterocyclic ring system structurally analogous to endogenous purines, represents a cornerstone in modern medicinal chemistry.[1][2] This "privileged scaffold" is capable of interacting with a wide array of biological targets, a versatility that has led to its incorporation into numerous therapeutic agents and clinical candidates. Its derivatives have shown promise as kinase inhibitors, GABAA receptor modulators, and anti-cancer agents, among other activities.[1][3]
However, the journey from a biologically active "hit" to a viable drug candidate is paved with challenges, many of which are dictated by the molecule's physicochemical properties. These fundamental characteristics—solubility, lipophilicity, ionization, and metabolic stability—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its therapeutic potential.
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive exploration of the key physicochemical properties of substituted imidazo[4,5-c]pyridines. Moving beyond mere data recitation, we will delve into the causality behind experimental choices, provide robust, self-validating protocols, and synthesize this knowledge to inform rational drug design. Our objective is to empower you to navigate the complex interplay of these properties and strategically modify the imidazo[4,5-c]pyridine scaffold to achieve optimal drug-like characteristics.
Chapter 1: Aqueous Solubility and its Determinants
Aqueous solubility is a critical prerequisite for oral drug absorption and achieving sufficient concentration at the target site.[4][5][6] For the imidazo[4,5-c]pyridine series, solubility is a complex balance between the inherent polarity of the nitrogen-containing core and the influence of appended substituents.[7]
The Underlying Chemistry of Solubility
The parent 3H-imidazo[4,5-c]pyridine scaffold possesses a degree of polarity due to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors.[7] This facilitates interaction with water molecules. However, the fused aromatic ring system also confers significant hydrophobic character, which can limit solubility in aqueous media. The ultimate solubility of a substituted analog is therefore a direct consequence of the functional groups attached to this core.
-
Expert Insight: The placement of substituents is as crucial as their identity. A polar group (e.g., -OH, -NH2) on the pyridine ring can significantly enhance solubility by increasing hydrogen bonding potential. Conversely, a bulky, non-polar substituent (e.g., a substituted phenyl ring) at the 2-position can drastically reduce solubility by increasing the molecule's overall hydrophobicity and potentially disrupting the crystal lattice in an unfavorable manner.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
The gold-standard shake-flask method measures the equilibrium solubility of a compound, providing a definitive value for a saturated solution. This protocol is designed to be self-validating by ensuring equilibrium is reached.
Methodology:
-
Preparation: Add an excess of the solid test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. Rationale: Using an excess of solid material is essential to ensure a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours. Rationale: A 24-hour incubation period is typically sufficient for most drug-like molecules to reach thermodynamic equilibrium. For compounds with slow dissolution kinetics, this may be extended to 48-72 hours.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a standard curve of the same compound.
-
Validation Check: To confirm equilibrium was reached, the remaining solid can be re-suspended with fresh buffer and allowed to equilibrate for another 24 hours. The measured solubility should be consistent with the first measurement.
Visualization: Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Measurement.
Data Presentation: Substituent Effects on Solubility
| Compound ID | R1-Substituent (at N-1) | R2-Substituent (at C-2) | Thermodynamic Solubility (µg/mL at pH 7.4) |
| IMP-01 | H | H | ~150 |
| IMP-02 | H | 4-Chlorophenyl | < 10 |
| IMP-03 | Cyclopentyl | 4-Chlorophenyl | < 5[8] |
| IMP-04 | H | 4-Morpholinomethyl | > 500 |
| IMP-05 | H | Carboxamide | ~50[9] |
This table presents illustrative data based on general chemical principles and published examples.
Chapter 2: Lipophilicity and Membrane Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a double-edged sword. It is essential for crossing biological membranes to reach intracellular targets, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[5] It is typically measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).
-
logP: The ratio of concentrations of a neutral compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium.
-
logD: The ratio of concentrations of a compound (both neutral and ionized forms) in an octanol/water mixture at a specific pH. For drug discovery, logD at pH 7.4 is the most relevant parameter.
The Role of Substituents in Modulating Lipophilicity
The imidazo[4,5-c]pyridine core is moderately lipophilic. The introduction of substituents dramatically alters this property.
-
Increasing Lipophilicity: Alkyl chains, aryl groups, and halogens increase logD. For example, adding a cyclopentyl group at N-1 or a chlorophenyl group at C-2 significantly increases lipophilicity.[8]
-
Decreasing Lipophilicity: Polar, ionizable groups like carboxylic acids, amines, and amides decrease logD.
Experimental Protocol: High-Throughput logD7.4 by RP-HPLC
This method correlates a compound's retention time on a reversed-phase HPLC column with its lipophilicity. It is a rapid and resource-efficient alternative to the shake-flask method, ideal for screening compound libraries.[5][10]
Methodology:
-
System Setup: Use a C18 HPLC column and a mobile phase gradient of acetonitrile in a pH 7.4 phosphate buffer.
-
Calibration: Inject a set of standard compounds with known logD7.4 values (e.g., propranolol, caffeine, testosterone) to generate a calibration curve by plotting their retention times against their known logD7.4 values. Rationale: The calibration curve establishes a predictable relationship between how long a compound "sticks" to the non-polar column and its lipophilicity.
-
Sample Analysis: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and inject them onto the HPLC system using the same method as the standards.
-
Calculation: Record the retention time for each test compound. Use the linear regression equation from the calibration curve to calculate the experimental logD7.4.
-
Trustworthiness Check: The R² value of the calibration curve must be >0.98 for the results to be considered reliable. A quality control standard should be run with each batch of test compounds to ensure system performance.
Visualization: Lipophilicity Concept
Caption: Partitioning of a compound between lipophilic and aqueous phases.
Chapter 3: Ionization Constants (pKa) and Impact on Bioavailability
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For the basic nitrogen atoms in the imidazo[4,5-c]pyridine ring system, the pKa dictates the degree of positive charge at physiological pH.[6] This charge state profoundly influences solubility, permeability, and off-target effects like lysosomal sequestration.[11]
Tuning pKa with Substituents
The imidazo[4,5-c]pyridine core has multiple basic nitrogens. The precise pKa values are highly sensitive to substitution.
-
Electron-Withdrawing Groups (e.g., -CN, -CF3) decrease the basicity of the ring nitrogens, thus lowering the pKa.
-
Electron-Donating Groups (e.g., -OCH3, -NH2) increase electron density on the ring, making the nitrogens more basic and raising the pKa.
-
Expert Insight: A key strategy in medicinal chemistry is to modulate the pKa to fall within a desired range (typically 6-8) to balance cellular activity with pharmacokinetic properties.[11] Highly basic compounds (pKa > 9) can become trapped in acidic lysosomes, leading to high tissue accumulation and potential toxicity.
Experimental Protocol: pKa Determination by UV-Spectrophotometry
This method relies on the principle that the ionized and neutral forms of a molecule have different UV absorbance spectra. By measuring the absorbance across a range of pH values, the pKa can be determined.
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound in a co-solvent like methanol or DMSO.
-
Buffer System: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
Spectral Scans: Add a small, constant amount of the compound stock solution to each buffer. Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at one of these wavelengths versus the pH of the buffer.
-
pKa Calculation: The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. Software is typically used to fit the data and calculate the precise pKa.
-
Validation: The experiment should be repeated at a second wavelength to ensure the calculated pKa is consistent.
Visualization: Protonation Equilibrium
Caption: pH-dependent equilibrium of the imidazo[4,5-c]pyridine core.
Chapter 4: Metabolic Stability and In Vitro Profiling
Metabolic stability determines how long a drug persists in the body before being broken down, primarily by enzymes in the liver. Low stability leads to rapid clearance and poor oral bioavailability. For imidazo[4,5-c]pyridines, metabolism can occur on the core rings or on the substituents.
Structure-Metabolism Relationships
-
Metabolic "Soft Spots": Unsubstituted positions on the aromatic rings, benzylic positions, and terminal alkyl groups are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes.
-
Metabolic Blocking: Introducing groups like fluorine or replacing a metabolically liable hydrogen with a methyl group can block oxidation at that position, thereby increasing metabolic stability. For instance, microsomal stability studies on some imidazo[4,5-b]pyridine derivatives have shown good stability (70% remaining).[1]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This is the standard industry assay to get an early read on a compound's metabolic fate. It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or from another species) and a buffer. Prepare the test compound solution and the NADPH solution (the cofactor required for CYP enzyme activity) separately.
-
Incubation: Pre-warm the microsome/compound mixture to 37°C. Initiate the metabolic reaction by adding the NADPH solution. Rationale: The reaction is started with NADPH because without this cofactor, the CYP450 enzymes are inactive. This allows for a clean T=0 time point.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "quench" solution (e.g., cold acetonitrile containing an internal standard). Rationale: The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant from each time point by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the amount of the parent compound remaining relative to the internal standard.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the degradation rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int) can be calculated.
Visualization: Microsomal Stability Workflow
Caption: Workflow for the In Vitro Microsomal Stability Assay.
Conclusion: A Multi-Parameter Balancing Act
The successful design of drug candidates based on the imidazo[4,5-c]pyridine scaffold requires a holistic and iterative approach to optimizing physicochemical properties. As this guide has demonstrated, these properties are not independent variables. Improving one may negatively impact another; for example, increasing lipophilicity to enhance permeability may simultaneously decrease solubility and increase metabolic clearance.
The key to success lies in the strategic application of the principles and protocols outlined herein. By systematically measuring these core properties, chemists can build robust structure-property relationships (SPRs) specific to their chemical series. This data-driven approach, combining empirical testing with expert chemical intuition, is the most effective strategy for transforming a promising imidazo[4,5-c]pyridine hit into a clinical candidate with a high probability of success.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 6. books.rsc.org [books.rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-imidazo[4,5-c]pyridine-4-carboxamide CAS#: 2508073-25-2 [m.chemicalbook.com]
- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 11. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Imidazo[4,5-c]pyridines as a Privileged Scaffold for Kinase Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and development of imidazo[4,5-c]pyridine derivatives as potent and selective kinase inhibitors. We will delve into the medicinal chemistry, mechanism of action, and the critical experimental workflows that underpin the journey from initial hit identification to preclinical evaluation. This document is designed to be a practical resource, blending established scientific principles with field-proven insights for professionals in drug discovery.
Introduction: The Rationale for Targeting Kinases with Imidazo[4,5-c]pyridines
The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets for a multitude of diseases, particularly cancer. Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many pathologies. The development of small molecule inhibitors that can selectively modulate kinase activity has therefore been a major focus of modern drug discovery.
The imidazopyridine core, due to its structural resemblance to the natural purine ring of adenosine triphosphate (ATP), is considered a "privileged scaffold".[1][2] This inherent similarity allows it to effectively compete with ATP for binding within the highly conserved kinase catalytic site. Among the various isomers, the imidazo[4,5-c]pyridine framework has emerged as a particularly versatile and fruitful starting point for developing highly selective and potent inhibitors against a range of kinase targets.[3][4][5] This guide will explore the unique properties and developmental pathway of this specific chemical class.
The Foundation: Synthesis and Medicinal Chemistry
The successful development of any inhibitor class hinges on robust and flexible synthetic chemistry that allows for systematic exploration of the structure-activity relationship (SAR).
Core Synthesis Strategies
The construction of the imidazo[4,5-c]pyridine core can be achieved through several established synthetic routes. A common and effective method involves the cyclization of appropriately substituted diaminopyridines.
For instance, one prevalent pathway begins with a substituted 2-chloro-3-nitropyridine. The nitro group is reduced to an amine, followed by a condensation reaction to form the fused imidazole ring. This approach offers multiple points for diversification, allowing for the introduction of various substituents to probe the chemical space around the core.[1][6]
Illustrative Synthetic Scheme: A general synthesis might involve the reaction of a 3,4-diaminopyridine intermediate with an aldehyde or orthoformate, often catalyzed by an agent like ytterbium triflate, to yield the desired imidazo[4,5-c]pyridine core.[1] Further modifications can then be made to the pyridine and imidazole rings.
Structure-Activity Relationship (SAR) Exploration
The goal of SAR studies is to understand how specific chemical modifications to the lead compound affect its biological activity. For imidazo[4,5-c]pyridine kinase inhibitors, this is an iterative process of synthesis and testing to optimize potency, selectivity, and pharmacokinetic properties.
-
Hinge-Binding Interactions: The nitrogen atoms within the imidazopyridine core are critical for forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key anchoring interaction that mimics that of ATP's adenine ring.[4]
-
Selectivity Pockets: Substituents at different positions on the scaffold can extend into various sub-pockets of the ATP-binding site. For example, in the development of DNA-Dependent Protein Kinase (DNA-PK) inhibitors, introducing small polar groups at the 4-position of an aniline substituent led to sharp increases in potency, suggesting a beneficial hydrogen bond acceptor interaction in a nearby pocket.[3][5]
-
Solvent Front Exposure: Groups pointing towards the solvent-exposed region of the active site are often modified to improve solubility and other drug-like properties without negatively impacting potency.
The following diagram illustrates the logical workflow of a typical hit-to-lead optimization cycle.
Caption: A typical iterative cycle for hit-to-lead optimization in drug discovery.
Key Kinase Targets and Therapeutic Applications
Imidazo[4,5-c]pyridine derivatives have demonstrated potent inhibitory activity against several crucial kinase families, leading to promising therapeutic applications, primarily in oncology.
| Target Kinase Family | Specific Examples | Therapeutic Indication | Key Findings |
| PI3K-like Kinases (PIKK) | DNA-Dependent Protein Kinase (DNA-PK) | Cancer (Radiosensitizer) | Potent and selective inhibitors sensitize tumor cells to radiation by preventing the repair of double-strand DNA breaks.[3][5] |
| Tyrosine Kinases | Src Family Kinases (SFKs), c-Met | Glioblastoma, various cancers | Inhibitors show effective antiproliferative activity in glioblastoma cell lines; c-Met inhibitors block pathways involved in carcinogenesis.[4][7][8][9] |
| Serine/Threonine Kinases | Aurora Kinases, FLT3 | Acute Myeloid Leukemia (AML) | Dual inhibitors targeting both Aurora and FLT3 kinases show strong anti-tumor activity in xenograft models of AML.[10][11] |
The following diagram depicts a simplified signaling pathway for DNA damage repair, highlighting the role of DNA-PK as a therapeutic target.
Caption: Inhibition of DNA-PK by an imidazo[4,5-c]pyridine blocks DNA repair.
Core Experimental Protocols: A Self-Validating System
Scientific integrity requires that every protocol be a self-validating system. This means including appropriate controls and checks to ensure the data generated is reliable and reproducible. Below are foundational protocols used in the characterization of kinase inhibitors.
Protocol: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Causality: This assay directly measures the interaction between the compound and its purified kinase target, providing a quantitative measure of potency. It is the first critical step to validate a "hit".
Methodology:
-
Preparation:
-
Prepare a series of inhibitor dilutions (e.g., 10-point, 3-fold serial dilutions) in DMSO. The final top concentration should be high enough to achieve >90% inhibition (e.g., 10 µM).
-
Prepare a kinase reaction buffer containing ATP and a specific peptide or protein substrate. The ATP concentration is typically set at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
-
Assay Plate Setup (384-well format):
-
Test Wells: Add 2 µL of diluted inhibitor.
-
Negative Control (0% Inhibition): Add 2 µL of DMSO. This represents the maximum kinase activity.
-
Positive Control (100% Inhibition): Add 2 µL of a known potent inhibitor or buffer without kinase. This defines the baseline.
-
-
Reaction Initiation:
-
Add 10 µL of the kinase/substrate solution to all wells.
-
Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time must be within the linear range of the reaction, which should be determined during assay development.
-
-
Reaction Termination & Detection:
-
Add 12 µL of a detection reagent. The choice of reagent depends on the assay format (e.g., ADP-Glo™, which measures ADP production as a proxy for kinase activity).
-
Incubate as per the detection reagent protocol (e.g., 40 minutes at room temperature).
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Percent Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol: Cellular Antiproliferative Assay (GI₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the proliferation of a cancer cell line by 50%.
Causality: This assay moves beyond the purified protein to assess the compound's effect in a complex biological system. It validates that the compound can penetrate cell membranes, engage its target in a cellular context, and elicit a functional downstream effect (i.e., stop cell growth).
Methodology:
-
Cell Plating:
-
Seed cancer cells (e.g., HCT116, MV4-11) into 96-well plates at a predetermined density (e.g., 2,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects clearly measurable.
-
-
Viability Measurement:
-
Add 10 µL of a viability reagent (e.g., CellTiter-Glo®, which measures cellular ATP levels as an indicator of viable cells) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data against the vehicle (DMSO) control wells.
-
Plot the percent growth against the logarithm of inhibitor concentration and fit to a non-linear regression curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol: Target Engagement Western Blot
Objective: To confirm that the inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of a known downstream substrate.
Causality: A decrease in the phosphorylation of a direct substrate provides strong evidence of target engagement. For example, an Aurora B inhibitor should decrease the phosphorylation of Histone H3 at Serine 10.[10] This self-validating step links the observed cellular phenotype (growth inhibition) to the intended mechanism of action.
Methodology:
-
Cell Treatment:
-
Plate cells and treat with various concentrations of the inhibitor (and a DMSO control) for a short duration (e.g., 2-4 hours). This short timeframe ensures the observed effects are proximal to target inhibition, not due to secondary, long-term effects like apoptosis.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. The latter are critical to preserve the phosphorylation state of proteins.
-
Quantify protein concentration using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager.
-
-
Validation and Analysis:
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated + unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensity. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target activity.
-
Conclusion and Future Outlook
The imidazo[4,5-c]pyridine scaffold has proven to be a highly valuable starting point for the discovery of novel kinase inhibitors. Its inherent ability to mimic ATP, combined with synthetic tractability, has enabled the development of potent and selective inhibitors for critical oncology targets like DNA-PK and Src family kinases.[3][4][9] The key to success in this area lies in a tightly integrated, iterative discovery process that combines rational design, robust synthetic chemistry, and a suite of self-validating biological assays. Future work will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring novel kinase targets, and navigating a competitive intellectual property landscape to bring these promising therapies to the clinic.[3]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imidazo[4,5-c]pyridine Core in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-c]pyridine Analogs
The imidazo[4,5-c]pyridine scaffold, a fused heterocyclic system comprising an imidazole ring fused to a pyridine moiety, represents a cornerstone in contemporary drug discovery. Its structural resemblance to endogenous purines allows it to function as a versatile bioisostere, capable of interacting with a wide array of biological targets.[1][2] This "privileged scaffold" has been successfully exploited to develop potent modulators of enzymes, receptors, and signaling pathways, leading to compounds with diverse therapeutic applications, including anticancer, antiviral, and immunomodulatory activities.[2][3]
The strategic placement of the pyridine nitrogen atom and the multiple sites available for substitution (the imidazole N1 and C2 positions, and the pyridine C4, C6, and C7 positions) provide a rich canvas for medicinal chemists to fine-tune physicochemical properties and biological activity. This guide offers a detailed exploration of the structure-activity relationships (SAR) that govern the function of imidazo[4,5-c]pyridine analogs against key therapeutic targets, provides insight into their synthesis, and outlines the methodologies for their biological evaluation.
Part 1: Modulating the Innate Immune System: Imidazo[4,5-c]pyridines as Toll-Like Receptor 7/8 Agonists
One of the most prominent applications of the imidazo[4,5-c]pyridine core is in the development of agonists for Toll-like receptors 7 and 8 (TLR7/8). Engagement of these receptors, particularly TLR7 in plasmacytoid dendritic cells, triggers a potent innate immune response characterized by the induction of Type I interferons (IFN-α/β), making these compounds valuable as vaccine adjuvants and antiviral agents.[4][5]
Causality of Experimental Design: Decoding the SAR for TLR7 Agonism
The SAR for TLR7 agonism is well-defined, with specific structural modifications at key positions dramatically influencing potency and selectivity. The general pharmacophore consists of a substituted imidazo[4,5-c]pyridin-4-amine core.
-
N1 Position: Substitution at this position is crucial for activity. A benzyl group is often optimal, providing a favorable interaction within the receptor binding pocket.[5]
-
C2 Position: A short alkyl chain, such as a butyl group, at the C2 position consistently enhances TLR7 agonistic activity.[5]
-
C4 Position: The 4-amino group is an essential hydrogen-bonding motif. Any substitution on this amine, whether with acyl or alkyl groups, typically abrogates or severely diminishes activity.[5]
-
C6 Position: This position offers a key handle for modulating activity and specificity. While direct aryl-aryl linkages at C6 are detrimental, introducing a flexible spacer, as seen in 6-benzyl or 6-phenethyl analogs, can restore and even enhance TLR7 agonism.[4][5] Furthermore, incorporating electron-rich substituents at this position has been shown to increase potency.[4][5]
A seminal compound, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, emerged from these studies as a pure TLR7 agonist with negligible activity on TLR8, highlighting the potential for developing highly selective immunomodulators.[4][5]
Data Presentation: SAR of Imidazo[4,5-c]pyridine TLR7 Agonists
| Compound ID | N1-Substituent | C2-Substituent | C6-Substituent | TLR7 Activity (EC50) | TLR8 Activity | Reference |
| Parent | Benzyl | Butyl | H | Moderate | Negligible | [5] |
| 19k | Benzyl | Butyl | 4-methoxybenzyl | 0.7 µM (IFN-α) | - | [5] |
| 19m | Benzyl | Butyl | 3-methoxybenzyl | 0.4 µM (IFN-α) | - | [5] |
| 19p | Benzyl | Butyl | 2-methoxybenzyl | 0.3 µM (IFN-α) | - | [5] |
Note: Activity is often measured by IFN-α induction in human PBMCs.
Visualization: Key Pharmacophore for TLR7 Agonism
Caption: SAR summary for TLR7 agonistic imidazo[4,5-c]pyridines.
Part 2: Targeting Dysregulated Cell Signaling: Imidazo[4,5-c]pyridines as Kinase Inhibitors
The imidazo[4,5-c]pyridine scaffold is a proven hinge-binding motif for various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[6] Analogs have been developed as potent inhibitors of Src family kinases (SFKs), c-Met, and Aurora kinases, among others.[6][7]
Expertise in Action: SAR of Imidazo[4,5-c]pyridin-2-one SFK Inhibitors
A notable subclass, the imidazo[4,5-c]pyridin-2-ones, has been explored as inhibitors of SFKs for the treatment of glioblastoma (GBM).[8][9] The SAR of this series reveals a different set of guiding principles compared to the TLR agonists.
-
Core Structure: The pyridin-2-one moiety is a key feature.
-
N1 Position: This position often accommodates bulky groups. Cyclohexyl and tert-butyl substituents have shown potent activity, likely interacting with a hydrophobic pocket in the kinase domain.[9]
-
N3 Position: A substituted phenyl ring at this position is a common feature. For instance, a 4-chlorophenyl group frequently leads to potent compounds.[9]
-
C4 Position: Similar to the TLR agonists, a primary amino group at C4 is generally required for potent inhibitory activity.
Molecular dynamics simulations suggest these compounds bind in the ATP-binding site of SFKs, with the 4-amino group forming crucial hydrogen bonds with the hinge region of the kinase.[8]
Data Presentation: Imidazo[4,5-c]pyridin-2-one Inhibitors Against GBM Cell Lines
| Compound ID | N1-Substituent | N3-Substituent | U87 Cell Line IC50 (µM) | Src Kinase IC50 (µM) | Reference |
| 1e | Cyclohexyl | 4-chlorophenyl | 0.98 | 0.16 | [9] |
| 1f | tert-Butyl | 4-chlorophenyl | 1.15 | - | [9] |
| 1g | Isobutyl | 4-chlorophenyl | 3.21 | - | [9] |
| 1s | 4-fluorophenyl | 4-chlorophenyl | 0.87 | 0.11 | [8][9] |
Visualization: Kinase Inhibition Workflow
Caption: Drug discovery workflow for kinase inhibitors.
Part 3: Enabling Discovery: Synthetic and Methodological Protocols
The translation of SAR insights into novel chemical matter relies on robust and flexible synthetic methodologies. The construction of the imidazo[4,5-c]pyridine core is well-established, allowing for the generation of diverse compound libraries.
Authoritative Grounding: Common Synthetic Strategies
-
Condensation of Diaminopyridines: The most prevalent approach involves the condensation of 3,4-diaminopyridine with carboxylic acids or their equivalents. This reaction is typically promoted by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, often with microwave assistance to accelerate the reaction and improve yields.[1]
-
Oxidative Cyclization: An alternative route involves the reaction of 4,5-diaminopyridines with various aldehydes under oxidative conditions to furnish the desired imidazopyridine ring system.[10]
-
Solid-Phase Synthesis for Library Generation: For high-throughput synthesis, solid-phase strategies are employed. A common starting material is 2,4-dichloro-3-nitropyridine, which can be sequentially reacted with polymer-supported amines and solution-phase reagents. Subsequent reduction of the nitro group and cyclization with an aldehyde builds the imidazole ring, allowing for trisubstituted analogs.[11]
Experimental Protocol: PPA-Mediated Synthesis of a 2-Substituted Imidazo[4,5-c]pyridine
This protocol is a representative example and must be adapted and performed with appropriate safety precautions by qualified personnel.
-
Reactant Preparation: To a microwave reaction vessel, add 3,4-diaminopyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Reaction Setup: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the diaminopyridine) to the vessel. Ensure the reactants are sufficiently submerged.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 180-220 °C) for a specified time (e.g., 15-45 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction mixture by carefully and slowly pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acid. This step is highly exothermic and must be done with caution in a fume hood.
-
Extraction: Extract the resulting aqueous suspension with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-substituted imidazo[4,5-c]pyridine.
Visualization: Key Synthetic Pathways
Caption: Major synthetic routes to imidazo[4,5-c]pyridine analogs.
Conclusion and Future Directions
The imidazo[4,5-c]pyridine scaffold is a testament to the power of privileged structures in drug discovery. The well-understood SAR for TLR7 agonism has paved the way for potent and selective immunomodulators. Concurrently, its utility as a kinase hinge-binding element has produced numerous promising anticancer agents. The divergent SAR profiles highlight the scaffold's remarkable adaptability, allowing it to be tailored for distinct biological targets through precise chemical modifications.
Future efforts will likely focus on exploring new chemical space around the core, applying advanced computational methods to refine inhibitor design, and leveraging this versatile scaffold to address novel therapeutic targets. The development of analogs with improved pharmacokinetic and safety profiles remains a key objective, ensuring that the rich chemical potential of the imidazo[4,5-c]pyridine core is translated into next-generation therapeutics.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships in Toll-like receptor 7 agonistic 1 H -imidazo[4,5- c ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40816G [pubs.rsc.org]
- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 9. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
In silico modeling of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine interactions
An In-Depth Technical Guide: In Silico Modeling of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine Interactions
Executive Summary
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close structural resemblance to natural purines and forming the core of numerous kinase inhibitors.[1][2] This guide provides a comprehensive, in-depth framework for the in silico investigation of this compound, a representative of this class. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causal logic behind methodological choices, ensuring a robust and self-validating computational workflow. We will navigate the entire modeling paradigm, from initial target identification and system preparation to the execution of molecular docking and the refinement of interaction hypotheses through molecular dynamics simulations. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and strategic insight required to computationally dissect the molecular interactions of this compound, thereby accelerating rational drug design and lead optimization efforts.
Chapter 1: The Compound and its Therapeutic Landscape
The molecule of interest, this compound (PubChem CID: 11636951), belongs to a class of heterocyclic compounds recognized for their wide-ranging biological activities. The core imidazo[4,5-c]pyridine structure is a bioisostere of purine, allowing it to interact with a variety of biological targets, particularly the ATP-binding sites of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4]
Derivatives of the imidazo[4,5-c]pyridine scaffold have been specifically investigated as potent inhibitors of various kinases, including Src family kinases (SFKs), which are implicated in the progression of aggressive cancers like glioblastoma.[5][6] The difluoro-phenyl substitution on our compound of interest is a common feature in modern kinase inhibitors, often introduced to modulate potency, selectivity, and pharmacokinetic properties through specific steric and electronic interactions within the kinase active site. Therefore, a logical starting point for our in silico investigation is to hypothesize that this compound acts as a kinase inhibitor.
Chapter 2: The In Silico Modeling Paradigm: A Strategic Workflow
Computer-Aided Drug Design (CADD) provides a powerful toolkit to predict and analyze molecular interactions, saving significant time and resources in the drug discovery pipeline.[3] Our approach will follow a structured, multi-step workflow that builds in complexity and detail, starting with broad predictions and progressively refining them with more computationally intensive methods. This ensures that each subsequent step is based on a solid, validated foundation.
The overall strategy integrates both structure-based and, where necessary, ligand-based drug design techniques.[3] The workflow is designed to be iterative; insights from later stages, such as molecular dynamics, can be used to refine earlier hypotheses, for instance, by informing subsequent rounds of molecular docking.
Caption: A strategic workflow for in silico modeling.
Chapter 3: Target Identification and Preparation
Causality: The success of any structure-based design project hinges on the quality of the target protein's 3D structure. The goal is not just to obtain a structure, but to prepare it in a way that accurately reflects the physiological environment of the binding site.
Based on the literature, a plausible target for our compound is a member of the Src kinase family.[5][6] For this guide, we will select c-Src kinase .
Protocol 1: Target Structure Acquisition and Preparation
-
Acquire the Crystal Structure:
-
Navigate to the RCSB Protein Data Bank (PDB).[7]
-
Search for "c-Src kinase". Select a high-resolution (<2.5 Å) crystal structure complexed with a ligand similar to our compound, if possible. For this example, let's assume we select PDB ID: 2SRC.
-
Download the structure in PDB format.
-
-
Initial Cleanup and Inspection (Using a molecular viewer like UCSF Chimera or PyMOL):
-
Load the PDB file.
-
Justification: Crystal structures are experimental snapshots and often contain non-essential components that interfere with modeling.
-
Remove all water molecules. While water can be critical for binding, most standard docking protocols do not handle explicit water molecules well. They are typically added back during more advanced molecular dynamics simulations.
-
Remove any co-solvents, ions, and co-crystallized ligands. We want to dock our compound into an empty binding site. Self-Validation: Keep a copy of the original co-crystallized ligand separately. It will be used later to validate the docking protocol by re-docking it and checking if the software can reproduce the experimental binding pose.
-
Inspect the protein for missing residues or atoms, particularly in the loops surrounding the active site. If significant portions are missing, consider another PDB structure or use homology modeling to build the missing loops.
-
-
Prepare the Protein for Docking (Using AutoDock Tools or equivalent software):
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., pH 7.4). This is critical for correctly defining hydrogen bond donors and acceptors.
-
Assign Partial Charges: Assign partial charges to all atoms using a standard force field like Gasteiger. These charges are essential for calculating electrostatic interactions, a key component of docking scoring functions.
-
Merge Non-Polar Hydrogens: For efficiency, non-polar hydrogens (e.g., on methyl groups) are often merged with their parent carbon atom.
-
Save the prepared protein in the required format (e.g., PDBQT for AutoDock Vina).
-
Chapter 4: Ligand Preparation
Causality: The ligand must be converted from a 2D representation to a realistic, low-energy 3D conformation with correct atomic properties. An inaccurate ligand structure will lead to unreliable docking results.
Protocol 2: Ligand 3D Structure Generation
-
Obtain 2D Structure:
-
Draw the this compound structure in a chemical drawing tool (e.g., ChemDraw) or obtain its SMILES string from a database like PubChem.
-
-
Convert to 3D and Optimize:
-
Use a program like Open Babel or the tools within a modeling suite to convert the 2D structure or SMILES string into a 3D structure.
-
Justification: This initial 3D structure is likely in a high-energy conformation. An energy minimization step is required to find a more stable, low-energy state.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF).
-
-
Prepare Ligand for Docking (Using AutoDock Tools):
-
Assign partial charges (e.g., Gasteiger charges).
-
Define the rotatable bonds. The docking algorithm will explore different conformations by rotating these bonds. Correctly identifying them is crucial for thorough conformational sampling.
-
Save the prepared ligand in the PDBQT format.
-
Chapter 5: Predicting Binding: Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein.[8][9] It uses a scoring function to estimate the binding affinity for each pose, allowing for the ranking of different potential binding modes.[8]
Caption: The molecular docking experimental workflow.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Search Space (Grid Box):
-
Justification: The docking algorithm needs to know where to search for a binding site. A "grid box" is defined to encompass the entire active site.
-
Load the prepared protein into AutoDock Tools.
-
Identify the key residues of the kinase hinge region (the part of the protein that forms key hydrogen bonds with ATP-competitive inhibitors). For c-Src, this typically involves residues like Met341.[3]
-
Center the grid box around these residues. The size of the box should be large enough to allow the ligand to rotate and translate freely but not so large that it wastes computational time searching irrelevant space. A typical size might be 25 x 25 x 25 Å.
-
-
Configure the Docking Run:
-
Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the name of the output file.
-
You can also specify the exhaustiveness parameter, which controls the thoroughness of the search. A higher value leads to a more robust search but takes longer. A value of 8 is a common starting point.
-
-
Execute the Docking Simulation:
-
Run the AutoDock Vina executable from the command line, providing the configuration file as input.[9]
-
vina --config conf.txt --log log.txt
-
-
Analyze the Results:
-
Vina will output a PDBQT file containing several predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol. The more negative the score, the stronger the predicted binding.
-
Load the protein and the output poses file into a molecular viewer.
-
Examine the top-ranked pose. Look for key interactions expected for a kinase inhibitor:
-
Hydrogen bonds to the hinge region backbone.[3]
-
Hydrophobic interactions in the pocket.
-
The difluoro-phenyl group should be making specific contacts, potentially with a hydrophobic region or forming halogen bonds.
-
-
Self-Validation: Compare the interactions of your top pose with those of known c-Src inhibitors. Does it adopt a similar binding mode? Does it satisfy key pharmacophore features?
-
Data Presentation: Example Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (and Interaction Type) |
| 1 | -9.2 | Met341 (H-bond), Leu273 (Hydrophobic), Val281 (Hydrophobic) |
| 2 | -8.8 | Met341 (H-bond), Tyr340 (Hydrophobic), Ala390 (Hydrophobic) |
| 3 | -8.5 | Gly342 (H-bond), Leu393 (Hydrophobic), Ile338 (Hydrophobic) |
| (Note: This is representative data for illustrative purposes.) |
Chapter 6: Refining the Interaction: Molecular Dynamics (MD) Simulations
Causality: Molecular docking provides a static picture of the interaction. However, proteins are dynamic entities that constantly undergo conformational fluctuations. MD simulations model the movement of atoms over time, providing a much more realistic view of the protein-ligand complex's stability and behavior.[10][11][12]
Caption: Workflow for a typical MD simulation.
Protocol 4: MD Simulation using GROMACS
-
System Preparation:
-
Input: Use the top-ranked pose from molecular docking as the starting structure.
-
Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM). The protein parameters are standard, but parameters for the novel ligand must be generated using a tool like antechamber or a parameterization server.[13]
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Justification: The initial system, particularly after adding water and ions, will have steric clashes. Minimization relaxes the system to a low-energy state before dynamics begin.
-
Perform a steep descent minimization followed by a conjugate gradient minimization.
-
-
Equilibration:
-
Justification: The system must be brought to the desired temperature and pressure gradually to avoid instabilities. This is typically a two-step process.
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the temperature. This allows the box density to relax to the correct value. The restraints on the protein can be gradually released.
-
-
Production MD:
-
Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the system has reached equilibrium. A ligand with a stable RMSD suggests it remains bound in a consistent pose.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue. This highlights flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like the hinge H-bonds) over time. A hydrogen bond that is present for >80% of the simulation is considered highly stable.
-
Chapter 7: Ligand-Based Approaches: Pharmacophore Modeling
What if a high-quality structure of the target protein is unavailable? Ligand-based methods can be used. A pharmacophore is an abstract representation of the molecular features essential for biological activity.[14][15][16]
Protocol 5: Pharmacophore Model Generation
-
Collect Ligand Set: Gather a set of known active and inactive molecules for the target of interest.
-
Feature Identification: Identify common chemical features among the active molecules that are absent in the inactive ones. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges.[16]
-
Model Generation: Use software (e.g., LigandScout, MOE) to align the active compounds and generate a 3D arrangement of these features. This 3D model is the pharmacophore.
-
Model Validation: The model's quality is validated by its ability to distinguish the known active compounds from the inactive ones in your dataset.
-
Application: This pharmacophore model can then be used as a 3D query to screen large compound libraries for molecules that match the required features, potentially identifying novel scaffolds.[17][18] Our compound, this compound, can be mapped onto this pharmacophore to see if it fits the requirements for activity.
Conclusion
This guide has outlined a rigorous, multi-faceted in silico workflow to investigate the interactions of this compound with its putative target, c-Src kinase. By integrating molecular docking to predict binding modes and molecular dynamics to assess complex stability, researchers can build a detailed, dynamic model of molecular recognition. The principles and protocols described herein—emphasizing methodological justification and self-validation—provide a robust framework for generating high-confidence hypotheses, guiding experimental efforts, and ultimately accelerating the discovery of novel therapeutics.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. KBbox: Methods [kbbox.h-its.org]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 16. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
Review of the synthesis of imidazo[4,5-c]pyridine core structures.
An In-Depth Technical Guide to the Synthesis of Imidazo[4,5-c]pyridine Core Structures
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-c]pyridine scaffold, a key heterocyclic motif and a bioisostere of purine, is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive review of the synthetic strategies for constructing the imidazo[4,5-c]pyridine core. Moving beyond a simple recitation of protocols, this document delves into the mechanistic rationale behind various synthetic choices, offering field-proven insights for researchers in drug discovery and development. We will explore classical and contemporary methodologies, provide detailed experimental protocols, and discuss the therapeutic relevance of this important pharmacophore.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine ring system, also known as 3-deazapurine, is a fused heterocycle comprising an imidazole ring fused to a pyridine ring. Its structural analogy to endogenous purines allows molecules containing this core to interact with a variety of biological targets, often with high specificity and efficacy.[1][2] This has led to the discovery of imidazo[4,5-c]pyridine derivatives with a broad spectrum of pharmacological activities, including antiviral, anticancer, and kinase inhibitory properties.[1][3][4]
The therapeutic potential of this scaffold has driven the development of diverse and efficient synthetic methodologies. Understanding the nuances of these synthetic routes is crucial for medicinal chemists aiming to generate novel analogues with improved potency, selectivity, and pharmacokinetic profiles. This guide will provide a detailed exploration of the key synthetic strategies for accessing the imidazo[4,5-c]pyridine core.
Strategic Approaches to the Imidazo[4,5-c]pyridine Core
The synthesis of the imidazo[4,5-c]pyridine core predominantly relies on the construction of the imidazole ring onto a pre-existing, appropriately substituted pyridine ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy 1: Cyclization of 3,4-Diaminopyridine Derivatives
The most classical and widely employed approach to the imidazo[4,5-c]pyridine core involves the cyclization of 3,4-diaminopyridine with a one-carbon electrophile. This strategy is versatile and allows for the introduction of various substituents at the 2-position of the imidazole ring.
The reaction of 3,4-diaminopyridine with aldehydes is a common method for synthesizing 2-substituted imidazo[4,5-c]pyridines. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the imidazole ring.
-
Causality behind Experimental Choices: The choice of oxidizing agent is critical for the success of this reaction. Various oxidants can be employed, with sodium metabisulfite (Na₂S₂O₅) being a frequently used and effective choice.[5] The reaction is typically carried out in a solvent like DMF under basic conditions. The base facilitates the deprotonation steps involved in the cyclization process.
A general representation of this synthetic approach is depicted below:
Caption: Oxidative cyclization of 3,4-diaminopyridine with an aldehyde.
Carboxylic acids or their functional equivalents can also be used to form the imidazole ring. When using carboxylic acids, a dehydrating agent such as polyphosphoric acid (PPA) is often required to facilitate the condensation and subsequent cyclization at elevated temperatures.[2] Microwave irradiation has been shown to accelerate this reaction, leading to higher yields in shorter reaction times.[2]
Ethyl orthoformate is a useful reagent for the synthesis of unsubstituted (at the 2-position) imidazo[4,5-c]pyridines.[3] The reaction with 3,4-diaminopyridine typically requires heating and can be catalyzed by acids. For instance, ytterbium triflate has been reported as an effective catalyst for this condensation.[2][6]
Strategy 2: Synthesis from Substituted 2,4-Dichloro-3-nitropyridine
An alternative and highly versatile strategy involves starting from a more functionalized pyridine ring, such as 2,4-dichloro-3-nitropyridine. This approach allows for the sequential introduction of substituents, providing excellent control over the final substitution pattern. A notable application of this strategy is in solid-phase synthesis.[7]
The key steps in this synthetic route are:
-
Nucleophilic Substitution: Reaction of 2,4-dichloro-3-nitropyridine with a polymer-supported amine, followed by displacement of the second chlorine with another amine. This allows for the introduction of diversity at two positions of the pyridine ring.
-
Nitro Group Reduction: The nitro group is reduced to an amino group, typically using a reducing agent like sodium dithionite.[7]
-
Imidazole Ring Closure: The final step is the cyclization of the resulting diamine with an aldehyde to form the imidazo[4,5-c]pyridine core.[7]
Caption: Solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines.
This solid-phase approach is particularly advantageous for the generation of compound libraries for high-throughput screening in drug discovery.
Experimental Protocols
The following protocols are representative examples of the synthetic strategies discussed above.
Protocol 1: Synthesis of 2-(Substituted-phenyl)imidazo[4,5-c]pyridines via Oxidative Cyclization[5]
-
To a solution of 3,4-diaminopyridine (1 mmol) in an appropriate solvent, add the corresponding benzaldehyde derivative (1 mmol) and sodium metabisulfite (Na₂S₂O₅).
-
Stir the reaction mixture at a specified temperature for a designated period.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(substituted-phenyl)imidazo[4,5-c]pyridine.
Protocol 2: Solid-Phase Synthesis of a Trisubstituted Imidazo[4,5-c]pyridine[7]
-
Loading: Swell the Rink amide resin in a suitable solvent (e.g., DMSO). Add a solution of 2,4-dichloro-3-nitropyridine and a base (e.g., N-ethyldiisopropylamine) and shake the mixture.
-
First Diversification: After washing the resin, add a solution of a secondary amine in DMSO and shake overnight.
-
Reduction: Wash the resin and treat it with a solution of sodium dithionite, potassium carbonate, and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate).
-
Second Diversification and Cyclization: Wash the resin and add a solution of an aldehyde in a solvent like DCM or DMF. Shake until the reaction is complete.
-
Cleavage: Wash the resin and cleave the product from the solid support using a solution of trifluoroacetic acid (TFA) in DCM.
-
Purification: Concentrate the cleavage cocktail and purify the crude product by preparative HPLC.
Table 1: Comparison of Synthetic Methodologies
| Strategy | Key Reagents | Advantages | Disadvantages |
| Oxidative Cyclization | 3,4-Diaminopyridine, Aldehyde, Oxidant | Readily available starting materials, straightforward procedure. | May require optimization of the oxidizing agent and reaction conditions. |
| Cyclization with Carboxylic Acids | 3,4-Diaminopyridine, Carboxylic Acid, PPA | Good for introducing a variety of substituents at the 2-position. | Requires high temperatures and harsh dehydrating agents. |
| Solid-Phase Synthesis | 2,4-Dichloro-3-nitropyridine, Resins, Amines, Aldehydes | Amenable to library synthesis, high-throughput applications. | May require specialized equipment, cleavage conditions can be harsh. |
Applications in Drug Discovery
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.
-
Antiviral Agents: Certain imidazo[4,5-c]pyridine derivatives have been developed and tested for their antiviral activity, for instance, against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus.[1][2] These compounds have been shown to interact with viral RNA-dependent RNA polymerase.[1]
-
Anticancer Agents: The structural similarity to purines makes imidazo[4,5-c]pyridines attractive candidates for anticancer drug development.[3][8] They can act as mitotic inhibitors, causing an accumulation of cells at the mitosis stage.[3]
-
Kinase Inhibitors: The imidazo[4,5-c]pyridine scaffold has been incorporated into molecules designed as kinase inhibitors. For example, derivatives have been synthesized as potent inhibitors of Src family kinases, which are implicated in the progression of glioblastoma.[4]
-
Other Therapeutic Areas: Imidazo[4,5-c]pyridine derivatives have also been investigated as GABA-A receptor agonists, angiotensin II type 1 (AT1) receptor antagonists, and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists.[1][9]
Conclusion
The synthesis of the imidazo[4,5-c]pyridine core is a well-established area of heterocyclic chemistry with a rich history and ongoing innovation. The classical approach of cyclizing 3,4-diaminopyridine derivatives remains a cornerstone of synthetic strategies, while modern methods like solid-phase synthesis offer powerful tools for generating molecular diversity. The proven therapeutic potential of this scaffold ensures that the development of novel and efficient synthetic routes to imidazo[4,5-c]pyridines will continue to be an active and important area of research for medicinal chemists and drug discovery professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Laboratory Synthesis of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry, bearing a structural resemblance to endogenous purines. This structural mimicry allows molecules containing this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes. Consequently, derivatives of imidazo[4,5-c]pyridine have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases. The introduction of a difluorophenyl substituent at the 2-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.
This document provides a detailed, robust, and validated protocol for the laboratory-scale synthesis of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine. The described methodology is based on the well-established condensation reaction between 3,4-diaminopyridine and 2,3-difluorobenzaldehyde, a common and efficient method for constructing the imidazopyridine ring system.[1][2] The protocol is designed to be reproducible and scalable, with explanations for key procedural choices to ensure both success and safety in the laboratory.
Chemical Reaction Pathway
The synthesis proceeds via a one-pot condensation reaction. The initial step involves the formation of a Schiff base between one of the amino groups of 3,4-diaminopyridine and the aldehyde group of 2,3-difluorobenzaldehyde. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final product.
Caption: Synthetic route for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Diaminopyridine | ≥98% | Commercially Available | |
| 2,3-Difluorobenzaldehyde | ≥98% | Commercially Available | |
| Polyphosphoric Acid (PPA) | 115% | Commercially Available | Acts as both solvent and dehydrating agent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Deionized Water | In-house |
Instrumentation and Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Polyphosphoric acid is corrosive and hygroscopic; handle with care.
Step 1: Reaction Setup and Condensation
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diaminopyridine (1.0 g, 9.16 mmol).
-
Carefully add polyphosphoric acid (PPA) (20 mL) to the flask. The PPA serves as both the solvent and a dehydrating agent, driving the reaction towards the cyclized product.[1]
-
Begin stirring the mixture to ensure proper mixing.
-
Slowly add 2,3-difluorobenzaldehyde (1.3 g, 9.16 mmol, 1.0 eq.) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to 140-150 °C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.
Step 2: Work-up and Neutralization
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the viscous reaction mixture into a beaker containing ice-cold water (approximately 200 mL). This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
The crude product will precipitate as a solid.
Step 3: Extraction and Isolation
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to obtain this compound as a solid.
Step 5: Characterization
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₂H₇F₂N₃
-
Molecular Weight: 231.20 g/mol [3]
-
Purity: Assess by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Melting Point: Determine using a melting point apparatus.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction temperature is maintained and allow for sufficient reaction time. Confirm the quality of starting materials. |
| Product loss during work-up | Ensure complete extraction from the aqueous layer. Be careful not to discard the organic layer. | |
| Impure Product | Incomplete separation during chromatography | Optimize the solvent system for column chromatography. Use a slower gradient if necessary. |
| Reaction does not proceed | Inactive PPA | PPA is hygroscopic. Use fresh or properly stored PPA. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following these detailed steps, researchers can confidently produce this valuable compound for further investigation in drug discovery and development programs. The use of readily available starting materials and standard laboratory techniques makes this protocol accessible to a wide range of chemistry laboratories.
References
Application of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine in Cancer Research: A Technical Guide
Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Scaffold in Oncology
The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, structurally analogous to purines, which allows its derivatives to interact with a wide array of biological targets.[1][2] This structural motif is the foundation for compounds exhibiting diverse pharmacological activities, including potent applications in cancer therapy.[1][3] The most prominent example is Imiquimod, an immune response modifier approved for the treatment of superficial basal cell carcinoma and actinic keratoses.[4][5][6] The broader class of imidazo[4,5-c]pyridine derivatives is under active investigation for its potential to influence various cellular pathways critical to cancer cell proliferation and survival.[1][2]
This guide focuses on the potential applications of a specific derivative, 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine, in cancer research. While direct studies on this particular molecule are not extensively documented in publicly available literature, its structural features suggest plausible mechanisms of action based on extensive research into related compounds. The difluoro-phenyl substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This document will, therefore, provide a comprehensive overview of the established anti-cancer mechanisms of the imidazo[4,5-c]pyridine scaffold and present detailed protocols for researchers to investigate the therapeutic potential of this compound.
Plausible Mechanisms of Action in Cancer
Based on the known biological activities of the imidazo[4,5-c]pyridine class, this compound could exert its anti-cancer effects through several mechanisms:
Immune Response Modulation via Toll-Like Receptor (TLR) Agonism
A primary mechanism for some imidazo[4,5-c]pyridines, notably Imiquimod, is the activation of the innate and cell-mediated immune systems through agonism of Toll-like receptor 7 (TLR7) and TLR8.[7] This leads to the production of pro-inflammatory cytokines, such as interferon-alpha (IFN-α), which can trigger an anti-tumoral response.[7]
Signaling Pathway: TLR7-Mediated Anti-Tumor Response
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imiquimod as Local Immunotherapy in the Management of Premalignant Cutaneous Conditions and Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine as an Investigational Molecular Probe for Src Family Kinases
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine as a molecular probe. While direct applications of this specific molecule are still under investigation, its structural similarity to known kinase inhibitors, particularly those targeting Src family kinases, suggests its potential as a valuable tool for studying kinase activity and for high-throughput screening of novel therapeutics.[1][2] The inherent fluorescence of the imidazopyridine scaffold further opens avenues for its use in fluorescence-based assays.[3][4][5] This guide will detail the theoretical basis for its use, proposed mechanisms of action, and detailed protocols for its characterization and application in both biochemical and cell-based assays.
Introduction: The Promise of an Imidazo[4,5-c]pyridine-Based Probe
The imidazo[4,5-c]pyridine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets, including protein kinases.[6][7] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of specific molecular probes to interrogate kinase function is of paramount importance.
This compound is an under-explored member of this family. Its difluorophenyl moiety can enhance binding affinity and selectivity for the target protein. Based on the established activity of related compounds, we hypothesize that this molecule can act as an inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] SFKs, including Src, Fyn, and Lyn, are crucial regulators of cell proliferation, differentiation, and survival, and their overactivity is implicated in glioblastoma and other malignancies.[1][2]
This guide will therefore focus on the application of this compound as an investigational probe for SFKs.
Proposed Mechanism of Action
We propose that this compound functions as an ATP-competitive inhibitor of Src family kinases. The imidazo[4,5-c]pyridine core is expected to form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, while the difluorophenyl group occupies the adjacent hydrophobic pocket, a common binding mode for kinase inhibitors.
Caption: Proposed binding mode of the molecular probe within the Src kinase ATP pocket.
Characterization of the Molecular Probe
Prior to its use in biological assays, a thorough characterization of this compound is essential.
Purity and Identity Confirmation
| Parameter | Method | Expected Outcome |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% |
| Identity | Mass Spectrometry (MS) | Correct molecular weight |
| Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectrum consistent with the proposed structure |
Photophysical Properties
Given the fluorescent nature of the imidazopyridine scaffold, it is crucial to characterize the photophysical properties of the probe.
Protocol 1: Determination of Excitation and Emission Spectra
-
Prepare a stock solution of the probe in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetonitrile, phosphate-buffered saline (PBS)).
-
Using a spectrofluorometer, measure the absorption spectrum to determine the maximum absorption wavelength (λmax).
-
Set the excitation wavelength to λmax and measure the fluorescence emission spectrum.
-
Record the excitation and emission maxima in each solvent.
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| PBS | To be determined | To be determined | To be determined |
| Acetonitrile | To be determined | To be determined | To be determined |
| Ethyl Acetate | To be determined | To be determined | To be determined |
| Hexane | To be determined | To be determined | To be determined |
Biochemical Assays: In Vitro Kinase Inhibition
The inhibitory activity of the probe against Src family kinases can be determined using in vitro kinase assays.
Protocol 2: In Vitro Src Kinase Inhibition Assay (Luminescence-based)
This protocol utilizes a commercially available ADP-Glo™ Kinase Assay (Promega) or similar.
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound probe in kinase buffer.
-
Prepare a solution of recombinant human Src kinase in kinase buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the probe at various concentrations.
-
Add the Src kinase solution to each well.
-
Initiate the reaction by adding the substrate/ATP solution.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each probe concentration.
-
Plot the percentage of inhibition against the logarithm of the probe concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Assays: Target Engagement and Cellular Activity
To validate the activity of the probe in a cellular context, assays to measure target engagement and downstream effects are necessary.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to assess the binding of a compound to its target protein in intact cells.
-
Cell Treatment:
-
Culture a suitable cell line (e.g., a glioblastoma cell line with high Src activity) to confluency.
-
Treat the cells with the this compound probe or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble Src kinase in each sample by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Src kinase as a function of temperature for both the probe-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
-
Protocol 4: Immunofluorescence Imaging of Downstream Signaling
The inhibition of Src kinase should lead to a decrease in the phosphorylation of its downstream targets. This can be visualized using immunofluorescence microscopy.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat the cells with the probe at its IC50 concentration.
-
-
Immunostaining:
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for a phosphorylated downstream target of Src (e.g., phospho-FAK).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the phosphorylated target protein in probe-treated versus control cells.
-
Caption: Simplified signaling pathway showing Src kinase and a downstream target for immunofluorescence analysis.
Future Directions and Potential as a Fluorescent Probe
The intrinsic fluorescence of the imidazo[4,5-c]pyridine core presents an exciting opportunity to develop this compound into a fluorescent molecular probe. This would enable real-time monitoring of its interaction with Src kinases in living cells using techniques such as fluorescence microscopy and flow cytometry.[8][9] Further derivatization of the molecule could be explored to optimize its photophysical properties for biological imaging applications.
Conclusion
While this compound is an investigational compound, its structural features and the known bioactivities of the imidazo[4,5-c]pyridine class of molecules strongly suggest its potential as a valuable molecular probe for studying Src family kinases. The protocols outlined in this guide provide a solid framework for its characterization and application in both biochemical and cellular contexts. Further research into its photophysical properties may unlock its potential as a fluorescent probe for live-cell imaging.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Kinase Assay for Imidazo[4,5-c]pyridine Inhibitors
Introduction: Unveiling the Potential of Imidazo[4,5-c]pyridine Kinase Inhibitors
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The structural features of imidazo[4,5-c]pyridines allow for versatile interactions within the ATP-binding pocket of various kinases, making them an attractive starting point for the design of targeted therapeutics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay to characterize and validate imidazo[4,5-c]pyridine-based inhibitors.
This document will delve into the critical aspects of assay design, providing not just a step-by-step protocol but also the scientific rationale behind each experimental choice. We will explore various assay formats, with a focus on non-radioactive methods suitable for high-throughput screening (HTS) and detailed kinetic analysis. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Understanding the Target Landscape of Imidazo[4,5-c]pyridines
The versatility of the imidazo[4,5-c]pyridine scaffold has led to the development of inhibitors targeting a range of kinases. Notable targets include:
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are crucial regulators of cell growth, differentiation, and survival. Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel SFK inhibitors with potential applications in treating glioblastoma.[1][2]
-
DNA-Dependent Protein Kinase (DNA-PK): A key player in the non-homologous end-joining pathway for DNA double-strand break repair, DNA-PK is a target for developing radiosensitizers in cancer therapy. Specific 6-anilino imidazo[4,5-c]pyridin-2-ones have shown potent and selective inhibition of DNA-PK.[3][4]
-
Mammalian Target of Rapamycin (mTOR): This serine/threonine kinase is a central regulator of cell growth, proliferation, and metabolism. The imidazo[4,5-c]pyridine scaffold has been explored for the development of mTOR inhibitors.[5][6]
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key component of signaling cascades that respond to inflammatory cytokines and cellular stress, p38 MAPK is a target for anti-inflammatory drug development.[7]
Given the prevalence of ATP-competitive inhibition among kinase inhibitors, this guide will focus on assays designed to characterize this mechanism of action.
Choosing the Right In Vitro Kinase Assay Technology
The selection of an appropriate assay technology is paramount for obtaining high-quality data. While traditional radiometric assays using ³²P-ATP are highly sensitive, non-radioactive methods are now widely adopted for their safety, ease of use, and HTS compatibility.[4] Here's a comparative overview of suitable technologies:
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to ATP and detected via a luciferase reaction. The luminescent signal is directly proportional to kinase activity.[8] | Universal for any ADP-generating enzyme, high sensitivity, and broad dynamic range.[8] | Indirect measurement of phosphorylation; potential for interference from compounds that affect luciferase. |
| Fluorescence Polarization (FP) | Based on the change in polarization of a fluorescently labeled tracer. When the tracer is bound to a larger molecule (e.g., an antibody that recognizes the phosphorylated substrate), it tumbles slower, resulting in high polarization. Inhibition of the kinase leads to less phosphorylated product, causing the tracer to remain unbound and tumble faster (low polarization).[1] | Homogeneous (no-wash) format, suitable for HTS. | Requires a specific fluorescent tracer and antibody; can be susceptible to interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., HTRF®) | Utilizes a long-lifetime donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore. When a biotinylated substrate is phosphorylated, a europium-labeled anti-phospho antibody (donor) and a streptavidin-labeled acceptor are brought into proximity, resulting in a FRET signal.[9] | High sensitivity, low background, and reduced interference from fluorescent compounds due to the time-resolved measurement.[9] | Requires specific labeled reagents (antibody and substrate). |
| Microfluidic Mobility Shift Assay (e.g., Caliper) | Separates the phosphorylated and unphosphorylated peptide substrate based on their charge difference in a microfluidic chip. The amount of product is quantified by fluorescence. | Direct measurement of substrate conversion, low sample consumption, and provides kinetic data. | Requires specialized instrumentation. |
For the purpose of this guide, we will provide a detailed protocol based on the widely applicable and sensitive luminescence-based ADP-Glo™ Kinase Assay . This choice is justified by its universality, making it adaptable for various kinases targeted by imidazo[4,5-c]pyridine inhibitors.
Experimental Workflow and Rationale
The following diagram illustrates the general workflow for an in vitro kinase assay to determine the IC₅₀ of an imidazo[4,5-c]pyridine inhibitor.
Caption: General workflow for an in vitro kinase assay using the ADP-Glo™ platform.
Detailed Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is a general template and should be optimized for the specific kinase of interest. For instance, when targeting p38 MAPK, a specific substrate like ATF2 would be used.[10] Similarly, for mTOR, 4E-BP1 is a common substrate.[8][9]
Materials and Reagents
-
Kinase: Purified, active kinase of interest (e.g., Src, DNA-PK, mTOR, p38 MAPK).
-
Substrate: Specific peptide or protein substrate for the kinase.
-
Imidazo[4,5-c]pyridine Inhibitor: Stock solution in 100% DMSO.
-
ATP: 10 mM stock solution in ultrapure water.
-
Kinase Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. The exact composition may need optimization for the specific kinase.
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ATP and ADP standards (for assay validation)
-
-
Microplates: White, opaque 384-well plates suitable for luminescence measurements.
-
Plate Reader: Capable of measuring luminescence.
Step-by-Step Procedure
1. Reagent Preparation:
-
Inhibitor Dilution Series: Prepare a serial dilution of the imidazo[4,5-c]pyridine inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM).
-
Kinase and Substrate Working Solutions: Dilute the kinase and substrate to their final desired concentrations in the kinase assay buffer. The optimal concentrations should be determined empirically through enzyme and substrate titration experiments.
-
ATP Working Solution: Dilute the 10 mM ATP stock to the desired final concentration in the kinase assay buffer. For ATP-competitive inhibitors, it is crucial to perform the assay at an ATP concentration close to the Kₘ value for the specific kinase to accurately determine the inhibitor's potency.[11][12][13]
2. Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP working solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the assay, which should be determined during assay development.[11]
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the ADP generated during the kinase reaction to ATP by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Data Normalization:
-
0% Inhibition (High Signal): Wells containing kinase, substrate, ATP, and DMSO (no inhibitor).
-
100% Inhibition (Low Signal): Wells containing substrate, ATP, and DMSO (no kinase).
-
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_NoKinase) / (Luminescence_NoInhibitor - Luminescence_NoKinase))
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation and Trustworthiness
To ensure the integrity of the data, the following controls and validation steps are essential:
-
Z'-factor Calculation: This statistical parameter assesses the quality of the assay for HTS. A Z'-factor > 0.5 indicates a robust and reliable assay. The formula is: Z' = 1 - (3 * (SD_HighSignal + SD_LowSignal)) / |Mean_HighSignal - Mean_LowSignal|
-
ATP-ADP Standard Curve: Generate a standard curve with known concentrations of ATP and ADP to confirm the linear range and sensitivity of the ADP-Glo™ detection system.
-
Positive Control Inhibitor: Include a known inhibitor for the target kinase as a positive control to validate the assay performance.
-
DMSO Tolerance: Determine the maximum concentration of DMSO that does not affect the kinase activity to avoid false-positive or false-negative results.
Mechanism of Action Studies for ATP-Competitive Inhibitors
For promising imidazo[4,5-c]pyridine inhibitors, it is crucial to confirm their mechanism of action. For ATP-competitive inhibitors, the IC₅₀ value will increase with increasing ATP concentrations.[14] This can be experimentally verified by performing the IC₅₀ determination at multiple ATP concentrations (e.g., at Kₘ and 10x Kₘ of ATP). The relationship between IC₅₀, Kᵢ, and ATP concentration is described by the Cheng-Prusoff equation:
IC₅₀ = Kᵢ * (1 + [ATP] / Kₘ)[13]
This analysis provides the inhibitor constant (Kᵢ), which is a more accurate measure of the inhibitor's potency than the IC₅₀ value.
Conclusion
This application note provides a comprehensive framework for establishing a robust and reliable in vitro kinase assay for the characterization of imidazo[4,5-c]pyridine inhibitors. By understanding the principles behind the assay, carefully optimizing experimental conditions, and incorporating appropriate controls, researchers can generate high-quality data to advance their drug discovery programs. The adaptability of the described luminescence-based protocol makes it a powerful tool for screening and characterizing inhibitors against a wide range of kinase targets.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
Comprehensive Efficacy Profiling of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine Using a Tiered, Cell-Based Assay Approach
An Application Guide:
Abstract
The imidazo[4,5-c]pyridine scaffold represents a privileged chemical structure in modern drug discovery, primarily due to its bioisosteric resemblance to natural purines.[1][2] This structural mimicry allows compounds from this class to interact with a wide range of biological targets, including protein kinases, polymerases, and G protein-coupled receptors (GPCRs), making them promising candidates for oncology and immunology.[1][2][3] This guide provides a comprehensive, tiered strategy for evaluating the cellular efficacy of a novel derivative, 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine (hereafter "Compound-DFP"). We present a logical workflow, progressing from foundational cytotoxicity assessments to detailed mechanistic studies, enabling researchers to build a robust pharmacological profile of the compound. Each section includes the scientific rationale behind the chosen assay, detailed, self-validating protocols, and guidance on data interpretation.
Introduction: The Scientific Rationale for a Tiered Assay Strategy
Evaluating a novel therapeutic candidate requires a systematic approach. A single assay provides only one dimension of a compound's activity. Therefore, we employ a tiered workflow designed to answer a sequence of critical questions about Compound-DFP's biological effects.
Our investigative workflow follows three main stages:
-
Stage 1: Foundational Efficacy: Does the compound have a biological effect on cancer cells? We begin by assessing fundamental cytotoxicity and the induction of apoptosis.
-
Stage 2: Mechanistic Deep Dive: How does the compound exert its effects? Based on the known activities of the imidazo[4,5-c]pyridine class as kinase inhibitors, we focus on assays that measure direct target engagement and downstream pathway modulation.[1][2][4][5]
-
Stage 3: Target Class Exploration: If the primary hypothesis needs refinement, what other major target families could be involved? We provide protocols to investigate effects on GPCR signaling and immune modulation, which are other plausible mechanisms for this compound class.[6][7][8]
This structured approach ensures an efficient use of resources, building a comprehensive data package that elucidates both the potency and the mechanism of action (MoA) of Compound-DFP.
Caption: Tiered workflow for Compound-DFP efficacy evaluation.
Stage 1: Foundational Efficacy Assessment
The initial goal is to determine if Compound-DFP has a measurable impact on cancer cell viability and to ascertain if the mechanism of cell death is apoptosis. We recommend using a well-characterized cancer cell line relevant to the therapeutic hypothesis, such as A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma), against which other imidazo[4,5-c]pyridines have shown activity.[9]
Protocol 1: Cell Viability Assessment via MTT Assay
Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust measure of cytotoxicity.[11][12]
Materials:
-
Cancer cell line (e.g., A549, ATCC CCL-185)
-
Complete culture medium (e.g., F-12K Medium + 10% FBS)
-
Solubilization solution: 10% SDS in 0.01 M HCl, or DMSO
-
Compound-DFP stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound-DFP in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Causality Note: Include a vehicle control (e.g., 0.1% DMSO) to account for any solvent effects and an untreated control (medium only). A positive control, such as Staurosporine (1 µM), should be included to confirm assay performance.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[12]
-
Expertise Note: Serum can interact with MTT and affect results; using serum-free medium for this step enhances consistency.[11]
-
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Interpretation:
-
Subtract the average absorbance of blank wells (medium + MTT + solvent) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of Compound-DFP concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description |
| IC₅₀ | The concentration of Compound-DFP required to inhibit cell viability by 50%. |
| Dose-Response Curve | A graphical representation of the relationship between compound concentration and cell viability. |
A low micromolar or nanomolar IC₅₀ value suggests potent cytotoxic or cytostatic activity.
Protocol 2: Apoptosis Induction Assessment via Caspase-Glo® 3/7 Assay
Scientific Principle: A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3/7.[13] Cleavage of the substrate releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal directly proportional to caspase activity.[13]
Materials:
-
Cells seeded and treated in white-walled, opaque 96-well plates as described in Protocol 1.
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of Protocol 1, using opaque-walled plates suitable for luminescence.
-
Trustworthiness Note: It is crucial to run this assay in parallel with the viability assay on an identical plate to correlate caspase activation with cell death.
-
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by shaking on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis & Interpretation:
-
A dose-dependent increase in the luminescent signal indicates that Compound-DFP induces apoptosis through the activation of effector caspases. The result is often expressed as "fold change" in luminescence over the vehicle control. This provides strong mechanistic evidence that the cytotoxicity observed in the MTT assay is due to programmed cell death. For further confirmation, an Annexin V-based assay can be used to detect the externalization of phosphatidylserine, another early marker of apoptosis.[16][17]
Stage 2: Mechanistic Deep Dive - Kinase Inhibition Profile
Given that the imidazo[4,5-c]pyridine scaffold is a known kinase inhibitor scaffold, the next logical step is to determine if Compound-DFP directly engages with and inhibits a specific kinase target within the cell.
Caption: Kinase inhibition pathway and points of assay measurement.
Protocol 3: Cellular Target Engagement via NanoBRET® Assay
Scientific Principle: The NanoBRET® Target Engagement (TE) Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[18] The assay requires cells expressing the target protein fused to a bright NanoLuc® luciferase. A fluorescent tracer that binds the target kinase is added to the cells. In the absence of an inhibitor, the tracer binds the NanoLuc®-fused kinase, bringing the fluorophore into close proximity with the luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A competing compound, like Compound-DFP, will displace the tracer, leading to a loss of BRET signal in a dose-dependent manner.[18]
Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression vector for NanoLuc®-Kinase fusion protein (e.g., from Promega)[19]
-
NanoBRET® TE Tracer and Nano-Glo® Substrate (Promega)
-
Opti-MEM® I Reduced Serum Medium (Thermo Fisher Scientific)[20][21]
-
White, opaque 96-well or 384-well plates
Step-by-Step Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-Kinase fusion vector. Plate the transfected cells in white-walled assay plates and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of Compound-DFP. In a separate plate, combine the compound dilutions with the NanoBRET® Tracer in Opti-MEM®.
-
Treatment: Add the compound/tracer mixture to the cells.
-
Substrate Addition: Add the Nano-Glo® Substrate to all wells to initiate the luminescent reaction.
-
Data Acquisition: Immediately measure the donor emission (NanoLuc®, ~460nm) and acceptor emission (Tracer, ~618nm) using a BRET-capable plate reader.
Data Analysis & Interpretation:
-
Calculate the BRET ratio: (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of Compound-DFP concentration.
-
A dose-dependent decrease in the BRET signal indicates that Compound-DFP is engaging the target kinase in live cells. This assay provides direct evidence of target binding and can be used to determine the IC₅₀ for target engagement, which should correlate with the cellular potency observed in the viability assay.[18]
| Parameter | Description |
| BRET Ratio | A ratiometric measurement of energy transfer, indicating tracer proximity to the NanoLuc-kinase. |
| Target Engagement IC₅₀ | The concentration of Compound-DFP that displaces 50% of the tracer, indicating binding affinity in a cellular context. |
Protocol 4: Kinase Pathway Inhibition via Cellular Phosphorylation Assay
Scientific Principle: While target engagement confirms binding, a phosphorylation assay confirms functional inhibition of the kinase pathway.[4][5] This assay measures the phosphorylation status of a known downstream substrate of the target kinase. Inhibition of the kinase by Compound-DFP will lead to a decrease in the phosphorylation of its substrate. This can be quantified using methods like ELISA, Western Blot, or high-content imaging with phospho-specific antibodies.[5][22]
Materials:
-
Cell line endogenously expressing the target kinase and substrate.
-
Compound-DFP and relevant pathway activators/inhibitors.
-
Lysis buffer.
-
Primary antibody against the phosphorylated substrate (e.g., anti-phospho-Rb).
-
Primary antibody against the total substrate (for normalization).
-
Appropriate secondary antibodies and detection reagents (e.g., HRP-conjugated secondary and ECL substrate for Western Blot).
Step-by-Step Methodology (Western Blot Example):
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of Compound-DFP for a defined period (e.g., 2-24 hours). Include vehicle and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate to serve as a loading control.
Data Analysis & Interpretation:
-
Quantify the band intensities for the phospho-protein and total protein using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
A dose-dependent decrease in the normalized phospho-protein signal confirms that Compound-DFP inhibits the kinase's catalytic activity in a cellular context. This functional data strongly complements the target engagement data from the NanoBRET® assay.
Data Summary and Profile Building
A successful evaluation will yield a cohesive dataset. The IC₅₀ values from the cell viability, target engagement, and pathway inhibition assays should ideally correlate, painting a clear picture of the compound's mechanism of action.
| Assay | Key Parameter | Example Result for an Effective Kinase Inhibitor |
| Cell Viability (MTT) | Cytotoxicity IC₅₀ | 150 nM |
| Target Engagement (NanoBRET®) | Binding IC₅₀ | 95 nM |
| Pathway Inhibition (Phospho) | Functional IC₅₀ | 120 nM |
The close correlation in the example table suggests that the observed cytotoxicity is driven by the on-target inhibition of the specified kinase.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. invivogen.com [invivogen.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assays to measure apoptosis, caspase-Glo 3/7 activities, and annexin V level [bio-protocol.org]
- 14. Promega Corporation [worldwide.promega.com]
- 15. Promega - Wikipedia [en.wikipedia.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. PROMEGA CORP. Profile - Business Structure, Industry & Snapshot [bccresearch.com]
- 20. Thermo Fisher Scientific - Wikipedia [en.wikipedia.org]
- 21. labcompare.com [labcompare.com]
- 22. caymanchem.com [caymanchem.com]
Application Note: High-Throughput Screening of Imidazo[4,5-c]pyridine Libraries for Drug Discovery
Introduction: The Therapeutic Promise of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine scaffold, a heterocyclic purine isostere, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[1] Derivatives of this core structure have been identified as potent inhibitors of key cellular enzymes, including various protein kinases and poly(ADP-ribose) polymerase (PARP), implicating them in the therapeutic areas of oncology, inflammation, and infectious diseases.[3][4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of imidazo[4,5-c]pyridine libraries. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for both primary and secondary screening, and discuss the critical aspects of data analysis and hit validation.
Strategic Considerations for Screening Imidazo[4,5-c]pyridine Libraries
The successful identification of bioactive "hits" from a compound library hinges on a well-designed screening cascade. For imidazo[4,5-c]pyridines, which are known to target intracellular enzymes, a dual-pronged approach employing both biochemical and cell-based assays is highly effective.
Rationale for a Tiered Screening Approach:
-
Primary Screening (Biochemical Assays): The initial large-scale screening of the library is best conducted using biochemical assays. These in vitro assays are designed to directly measure the interaction between the compounds and the purified target protein (e.g., a specific kinase or PARP).[7] The primary advantages of this approach are its simplicity, high throughput, and lower cost per well. By isolating the target protein, we can directly assess the inhibitory potential of the compounds without the complexities of a cellular environment. This allows for a rapid and focused identification of compounds that engage the target of interest.
-
Secondary Screening & Hit Validation (Cell-Based Assays): "Hits" identified from the primary screen are then subjected to a battery of secondary assays, which are predominantly cell-based. These assays are crucial for confirming the activity of the compounds in a more physiologically relevant context.[8] Cell-based assays can determine if a compound is cell-permeable, if it can inhibit the target within the cell, and if this inhibition leads to a desired downstream cellular phenotype (e.g., apoptosis, inhibition of proliferation). Furthermore, these assays help to weed out false positives from the primary screen that may be due to assay artifacts.
Primary High-Throughput Screening: Biochemical Assays
The choice of the primary biochemical assay depends on the specific target of interest. For imidazo[4,5-c]pyridine libraries, which are rich in kinase and PARP inhibitors, several robust HTS-compatible assays are available.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a generic HTRF® assay for screening imidazo[4,5-c]pyridine libraries against a specific tyrosine or serine/threonine kinase.[6]
Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When both are bound to the phosphorylated substrate, they come into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur between the europium donor and the XL665 acceptor, generating a specific fluorescent signal.
Materials:
-
Kinase of interest (e.g., Src, Aurora A, FLT3)
-
Biotinylated kinase substrate
-
ATP
-
HTRF® KinEASE™ detection reagents (Europium-labeled anti-phospho-antibody and Streptavidin-XL665)
-
Assay buffer (specific to the kinase)
-
Imidazo[4,5-c]pyridine compound library (typically in DMSO)
-
384-well low-volume, white microplates
-
HTRF®-compatible plate reader
Step-by-Step Protocol:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the imidazo[4,5-c]pyridine library into the wells of a 384-well plate. Also include positive control (known inhibitor) and negative control (DMSO) wells.
-
Kinase Addition: Add 5 µL of the kinase solution (at 2x final concentration) to each well.
-
Initiation of Kinase Reaction: Add 5 µL of the substrate/ATP mixture (at 2x final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the HTRF® detection mixture to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is used to determine the extent of FRET.
Protocol 2: Transcreener® pADPr PARP Assay
This protocol is designed for screening imidazo[4,5-c]pyridine libraries for inhibitors of PARP enzymes.[9]
Principle: This assay quantitatively measures the formation of poly(ADP-ribose) (pADPr), the product of the PARP reaction. The pADPr is enzymatically converted to AMP, which is then detected using a competitive fluorescence polarization (FP) immunoassay.[9]
Materials:
-
PARP enzyme (e.g., PARP1)
-
Activated DNA
-
NAD+
-
Transcreener® pADPr PARP Assay Kit (includes pADPr-to-AMP converting enzyme, AMP/GMP antibody, and a fluorescent tracer)
-
Assay buffer
-
Imidazo[4,5-c]pyridine compound library
-
384-well low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well plate. Include appropriate controls.
-
PARP Enzyme and DNA Addition: Add 5 µL of the PARP enzyme/activated DNA mixture (at 2x final concentration) to each well.
-
Reaction Initiation: Add 5 µL of the NAD+ substrate (at 2x final concentration) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
pADPr Conversion and Detection: Add 10 µL of the Transcreener® detection mixture (containing the converting enzyme, antibody, and tracer) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
Data Analysis and Hit Selection for Primary Screening
Assay Quality Control: Before analyzing the compound data, it is crucial to assess the quality of the HTS assay. The Z'-factor is a statistical parameter used for this purpose.
-
Z'-Factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.
Hit Identification: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean activity of the plate.
-
Z-Score Calculation: Z-score = (Value_compound - Mean_plate) / SD_plate
A Z-score of ≤ -3 for an inhibition assay is typically considered a "hit".
Secondary Screening and Hit Validation: Cell-Based Assays
Compounds identified as hits in the primary screen must be validated in cell-based assays to confirm their biological activity.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol uses a resazurin-based assay to measure the effect of hit compounds on the viability of cancer cell lines.
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium
-
384-well clear-bottom, black-walled microplates
-
Validated hit compounds
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds (typically from 0.01 to 100 µM) for 72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the IC50 value for each compound, which is the concentration that inhibits cell growth by 50%.
Protocol 4: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to confirm that a compound binds to its intended target within the cell.[10][11]
Principle: The binding of a ligand (e.g., an imidazo[4,5-c]pyridine inhibitor) to its target protein can increase the protein's thermal stability.[12] This stabilization can be detected by heating the cells to a specific temperature and then quantifying the amount of soluble (non-denatured) target protein remaining.
Materials:
-
Cell line expressing the target protein
-
Hit compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Western blotting reagents or ELISA kit for the target protein
Step-by-Step Protocol:
-
Compound Treatment: Treat cultured cells with the hit compound or vehicle control for a specified time.
-
Harvesting and Resuspension: Harvest the cells and resuspend them in PBS.
-
Heating: Heat the cell suspensions at a range of temperatures for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the precipitated proteins.
-
Quantification of Soluble Target: Analyze the supernatant (soluble fraction) by Western blot or ELISA to quantify the amount of the target protein.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: Quantitative Analysis of Imidazo[4,5-c]pyridine Derivatives
Summarizing the activity of known imidazo[4,5-c]pyridine derivatives provides a valuable benchmark for newly identified hits.
| Compound Class | Target(s) | Assay Type | IC50/Kd (nM) | Cell Line (for cellular assays) | Reference |
| Imidazo[4,5-c]pyridin-2-one | Src, Fyn | Biochemical | Sub-micromolar | U87, U251, T98G | [3] |
| Imidazo[4,5-c]pyridine | PARP | Biochemical | 8.6 | - | [5] |
| Imidazo[4,5-b]pyridine | Aurora A, B, C | Biochemical | 42, 198, 227 | - | [13] |
| Imidazo[4,5-b]pyridine | FLT3, Aurora A/B | Biochemical | 6.2 (Kd), 7.5/48 (Kd) | - | [14] |
| Imidazo[4,5-c]quinoline | PI3K/PKB pathway | Cellular | - | - | [15] |
Visualization of Key Signaling Pathways
Understanding the signaling pathways in which the targets of imidazo[4,5-c]pyridines are involved is crucial for interpreting screening results.
FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)
Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in AML and lead to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][14] Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of FLT3.[14]
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Preclinical Evaluation of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine in Animal Models
Disclaimer: The following guide is a representative framework for the preclinical evaluation of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine, hereafter referred to as Compound DFP. As of the date of this publication, specific in vivo data for Compound DFP is not publicly available. The protocols and insights provided are based on the known biological activities of the broader imidazo[4,5-c]pyridine class of molecules and established best practices for the development of small molecule kinase inhibitors in oncology.
Introduction: The Therapeutic Potential of Imidazo[4,5-c]pyridines
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a bioisosteric resemblance to endogenous purines. This structural feature allows compounds from this class to interact with a wide range of biological macromolecules, including protein kinases.[1] Several derivatives of imidazopyridines have been investigated for their potential as anticancer agents, demonstrating cytotoxic activity through mechanisms that include the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) and other key signaling kinases such as Aurora kinases.[2][3]
Compound DFP, This compound , is a novel investigational agent belonging to this class. Its difluorophenyl moiety is anticipated to enhance metabolic stability and cell permeability, potentially offering improved pharmacokinetic properties. Based on the activities of structurally related compounds, a primary hypothesis is that Compound DFP functions as an ATP-competitive kinase inhibitor, disrupting oncogenic signaling pathways and inducing cell cycle arrest and apoptosis in susceptible cancer cells.[4]
These application notes provide a comprehensive, field-proven guide for researchers to systematically evaluate the preclinical pharmacology of Compound DFP in rodent models, from initial formulation and pharmacokinetic characterization to efficacy and safety assessments.
Pre-Formulation and Vehicle Screening
The majority of small molecule kinase inhibitors are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by low aqueous solubility and high permeability.[5] This presents a significant challenge for achieving adequate oral bioavailability in animal models.[6] A robust formulation strategy is therefore the critical first step in any preclinical in vivo program.
Causality Behind Vehicle Selection
The primary goal is to develop a safe and effective vehicle that can solubilize or suspend Compound DFP to achieve consistent and dose-proportional plasma exposure. The choice of vehicle can dramatically impact pharmacokinetic outcomes and must be carefully considered.[7]
Initial Solubility Screen: A preliminary solubility assessment in various pharmaceutically acceptable excipients is essential.
| Excipient | Rationale | Typical Concentration |
| Aqueous Vehicles | ||
| 0.5% (w/v) Methylcellulose in Water | Forms a uniform suspension for insoluble compounds.[7] | N/A |
| 5-10% (w/v) Solutol® HS 15 in Water | Non-ionic solubilizer, forms micelles to enhance solubility. | Test for solubility |
| 10-20% (w/v) Captisol® (SBE-β-CD) in Water | Cyclodextrin that forms inclusion complexes, increasing solubility.[7] | Test for solubility |
| Lipid-Based Vehicles | ||
| Corn Oil / Sesame Oil | Suitable for highly lipophilic compounds.[6] | Test for solubility |
| Co-Solvent Systems | ||
| 20% PEG 400 / 80% Water (pH adjusted) | Polyethylene glycol is a common co-solvent to improve solubility of polar compounds.[6] | Test for solubility |
| 10% DMSO / 90% Corn Oil | DMSO as a primary solvent, diluted in a lipid vehicle for administration. | Test for solubility |
Protocol: Vehicle Screening for Oral Gavage
-
Objective: To identify a vehicle capable of solubilizing or uniformly suspending Compound DFP at the highest anticipated dose concentration (e.g., 50 mg/mL).
-
Materials: Compound DFP, selected vehicles, micro-centrifuge tubes, vortex mixer, heating block.
-
Procedure:
-
Weigh 50 mg of Compound DFP into separate tubes.
-
Add 1 mL of each test vehicle to the respective tubes.
-
Vortex vigorously for 2 minutes.
-
If not dissolved, gently heat the solution (40-50°C) for 15 minutes, vortexing intermittently.
-
Allow tubes to stand at room temperature for 1 hour.
-
Visually inspect for precipitation or phase separation.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Analyze the supernatant by HPLC-UV to quantify the concentration of dissolved Compound DFP.
-
-
Selection Criteria: The optimal vehicle will fully dissolve the compound or form a stable, easily re-suspendable formulation that remains homogeneous for at least 4 hours. Safety and tolerability in the chosen animal model are paramount.[7]
Pharmacokinetic (PK) and Bioavailability Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Compound DFP is fundamental to designing effective efficacy studies.[8] A preliminary PK study in mice is recommended to determine key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).[9][10]
Experimental Design for a Mouse PK Study
-
Animal Model: Male BALB/c mice (8-10 weeks old, n=3 per group/timepoint).[11]
-
Dosing Groups:
-
Group 1 (IV): 2 mg/kg via tail vein injection. (Formulation: e.g., 20% Captisol® in saline).
-
Group 2 (PO): 20 mg/kg via oral gavage. (Formulation: Selected from vehicle screening).
-
-
Blood Sampling: Serial blood samples (approx. 25-50 µL) collected via saphenous vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Compound DFP are quantified using a validated LC-MS/MS method.
Hypothetical Pharmacokinetic Data
The following table presents a hypothetical summary of PK parameters for Compound DFP, which would be derived from the experimental data.
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| Cmax (ng/mL) | 1,500 | 2,100 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC0-inf (ng*hr/mL) | 2,800 | 15,400 |
| Half-life (t1/2, hr) | 3.5 | 4.2 |
| Clearance (mL/min/kg) | 11.9 | - |
| Volume of Distribution (L/kg) | 3.5 | - |
| Oral Bioavailability (F%) | - | 55% |
Interpretation: These hypothetical results would suggest that Compound DFP has moderate clearance, a reasonable volume of distribution, and good oral bioavailability, supporting once or twice daily oral dosing for subsequent efficacy studies.
In Vivo Efficacy Evaluation in a Xenograft Model
The gold standard for evaluating the anti-tumor activity of a novel agent is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[11]
Hypothetical Signaling Pathway Inhibition
Based on related imidazopyridine compounds, Compound DFP is hypothesized to inhibit a kinase within a critical oncogenic pathway, such as the PI3K/Akt or MAPK pathway. Inhibition would block downstream signaling, leading to reduced proliferation and increased apoptosis.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Comprehensive Characterization of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
Abstract
This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine (Molecular Formula: C₁₂H₇F₂N₃, Molecular Weight: 231.21 g/mol ).[1][2] The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to endogenous purines and serving as a core component in the development of novel therapeutic agents.[3][4][5] Given its potential pharmacological significance, rigorous and unambiguous structural confirmation and purity assessment are paramount. This guide offers field-proven protocols and expert insights for researchers in drug discovery, chemical synthesis, and quality control, covering chromatographic, spectrometric, and spectroscopic methods.
Introduction: The Scientific Imperative
The compound this compound belongs to a class of heterocyclic molecules that has garnered significant interest for its diverse biological activities, including antimicrobial and anticancer properties.[3][6] The introduction of a difluorophenyl moiety can substantially modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
The analytical challenge lies not only in confirming the primary structure but also in identifying potential regioisomers that can arise during synthesis.[7] Therefore, a multi-technique, orthogonal approach is not just recommended but essential for ensuring the compound's identity, purity, and quality. This document outlines a self-validating workflow where each technique corroborates the findings of the others, establishing an unimpeachable analytical data package.
Chromatographic Analysis: Purity and Integrity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment. Its primary function is to separate the target compound from unreacted starting materials, synthetic byproducts, and potential isomers, providing a quantitative measure of its purity.[8] For imidazo[4,5-c]pyridine derivatives, a reverse-phase method is highly effective.[9]
Workflow for HPLC-UV Purity Analysis
Caption: HPLC-UV workflow for purity assessment.
Protocol 2.1: Reverse-Phase HPLC (RP-HPLC)
-
Causality: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately nonpolar imidazopyridine structure. The use of a formic acid additive in the mobile phase serves a dual purpose: it sharpens peak shape by suppressing silanol interactions and facilitates protonation of the analyte, making this method directly compatible with mass spectrometry detection (LC-MS).[9]
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.
-
Instrumentation: Utilize an HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions: The following parameters provide a robust starting point and should be optimized as necessary.
-
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
-
Data Interpretation: The resulting chromatogram should display a single major peak corresponding to the this compound. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Mass Spectrometry: Molecular Weight Confirmation
Mass Spectrometry (MS) provides definitive confirmation of the compound's molecular weight, which is a critical piece of evidence for its identity. When coupled with HPLC (LC-MS), it allows for the mass analysis of the specific peak eluting at the expected retention time. Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method that typically yields the intact protonated molecular ion, [M+H]⁺.[10]
Protocol 3.1: High-Resolution Mass Spectrometry (HRMS)
-
Causality: HRMS is superior to nominal mass analysis as it provides the exact mass of the ion with high precision (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula, a powerful tool for distinguishing between compounds with the same nominal mass but different atomic compositions.
-
Methodology:
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Range: m/z 100–500.
-
Data Acquisition: Acquire data in full scan mode. The instrument should be calibrated immediately prior to analysis.
-
Analysis: Extract the mass spectrum for the main chromatographic peak. Compare the measured exact mass of the [M+H]⁺ ion to the theoretical calculated mass.
-
Expected Mass Data
| Species | Elemental Formula | Theoretical m/z |
| [M] | C₁₂H₇F₂N₃ | 231.0608 |
| [M+H]⁺ | C₁₂H₈F₂N₃⁺ | 232.0686 |
| [M+Na]⁺ | C₁₂H₇F₂N₃Na⁺ | 254.0505 |
-
Validation: A measured mass for the [M+H]⁺ ion within 5 ppm of the theoretical value of 232.0686 provides strong evidence for the elemental composition C₁₂H₇F₂N₃.
NMR Spectroscopy: Unambiguous Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments is required to assign every atom in the molecule and confirm its connectivity, thereby definitively establishing its constitution and distinguishing it from any isomers.[7][11]
Workflow for NMR-Based Structure Elucidation
Caption: Integrated NMR workflow for structure elucidation.
Protocol 4.1: Comprehensive NMR Analysis
-
Causality: The choice of a polar aprotic solvent like DMSO-d₆ is often ideal for nitrogen-containing heterocycles as it can solubilize the compound and keep the N-H proton signal sharp and observable.[12] The suite of 2D experiments is chosen to build the molecular structure piece by piece: COSY connects adjacent protons, HSQC links protons directly to the carbons they are attached to, and HMBC provides the crucial long-range connections that piece the fragments together.[7]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Observe the chemical shifts (ppm), scalar coupling constants (J-values, in Hz), and signal integrals. Pay close attention to the aromatic region to resolve signals from both the pyridine and difluorophenyl rings.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will reveal the number of unique carbon environments.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is essential to confirm the chemical environment of the two fluorine atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (e.g., within the pyridine and phenyl rings).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. This is critical for connecting the difluorophenyl ring to the C2 position of the imidazo[4,5-c]pyridine core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to confirm the regiochemistry by observing through-space correlations, for example, between protons on the phenyl ring and protons on the pyridine ring.[7]
-
-
-
Expected Observations:
-
The ¹H NMR spectrum will show distinct signals for the protons on the pyridine and difluorophenyl rings.
-
The ¹⁹F NMR will show two distinct signals, each likely coupled to each other and to adjacent protons.
-
HMBC correlations between the protons on the difluorophenyl ring and the C2 carbon of the imidazole ring are the definitive proof of the desired connectivity.
-
X-ray Crystallography: The Gold Standard
For an absolute and definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the ultimate analytical tool. It provides an unambiguous structural model, revealing precise bond lengths, angles, and intermolecular interactions in the solid state.[3][13][14]
Protocol 5.1: Single-Crystal X-ray Diffraction
-
Causality: This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern contains the information necessary to map the electron density within the crystal's unit cell, thereby revealing the exact position of every atom.
-
Methodology:
-
Crystallization: Grow high-quality single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, solvent layering).[14]
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. A stream of X-rays is directed at the crystal, and the diffraction data are collected on a detector as the crystal is rotated.[14]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using computational methods to generate an initial electron density map, from which an atomic model is built and refined to match the experimental data.[14]
-
-
Validation: The final refined structure provides unequivocal proof of the molecular connectivity, conformation, and regiochemistry, serving as the ultimate validation for the data obtained from all other analytical techniques.
Conclusion
The analytical characterization of this compound requires a synergistic and orthogonal suite of techniques. The workflow presented herein, beginning with HPLC for purity assessment, followed by MS for molecular weight confirmation, and culminating in a comprehensive NMR analysis for structural elucidation, provides a robust and reliable pathway for complete characterization. When obtainable, a single-crystal X-ray structure serves as the final, incontrovertible piece of evidence. Adherence to these protocols will ensure the generation of a high-quality, self-validating data package suitable for regulatory submissions, publications, and advancing drug development programs.
References
- 1. This compound [cymitquimica.com]
- 2. This compound [cymitquimica.com]
- 3. New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Development of immunoassays for imidazo[4,5-c]pyridine compounds
Abstract
This document provides a comprehensive technical guide for the development, optimization, and validation of sensitive and specific immunoassays for the quantification of imidazo[4,5-c]pyridine compounds. The structural similarity of the imidazo[4,5-c]pyridine core to endogenous purines underpins its diverse pharmacological potential, including applications as anticancer and antimycobacterial agents.[1][2][3][4] Consequently, robust analytical methods are imperative for advancing these compounds through the drug development pipeline, from pharmacokinetic/pharmacodynamic (PK/PD) studies to clinical monitoring. This guide details the entire workflow, from hapten design and immunogen synthesis to antibody selection, competitive assay development, and full validation. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable method for the quantification of this important class of small molecules.
Introduction: The Rationale for Imidazo[4,5-c]pyridine Immunoassays
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its bioisosteric relationship with purines. This allows these compounds to interact with a wide range of biological targets, demonstrating significant therapeutic potential.[1][4] To effectively evaluate drug candidates based on this scaffold, a sensitive, specific, and high-throughput analytical method is essential. While chromatography-mass spectrometry methods provide high accuracy, immunoassays offer complementary advantages in speed, cost-effectiveness, and ease of implementation for routine analysis.[5][6][7]
This application note provides the foundational principles and detailed protocols to develop a robust competitive immunoassay, the gold standard for small-molecule quantification.
Core Principle: The Competitive Immunoassay for Small Molecules
Small molecules like imidazo[4,5-c]pyridines are classified as haptens ; they are not immunogenic on their own and cannot independently elicit an antibody response.[7][8] To generate specific antibodies, the hapten must be covalently coupled to a large carrier protein, forming an immunogenic conjugate.
The resulting assay operates on the principle of competitive binding .[9][10] In this format, the analyte in the sample (free imidazo[4,5-c]pyridine) competes with a fixed amount of a labeled version of the analyte (the tracer) for a limited number of antibody binding sites. The measured signal from the tracer is therefore inversely proportional to the concentration of the analyte in the sample. High analyte concentration leads to low signal, and low analyte concentration results in a high signal.
Phase 1: Reagent Development and Preparation
The quality of the immunoassay is fundamentally dependent on the quality of its core reagents: the immunogen used to generate antibodies and the tracer used for detection.
Hapten Design and Immunogen Synthesis
The goal is to create a hapten-carrier conjugate that elicits an antibody response highly specific to the parent imidazo[4,5-c]pyridine molecule.
Causality Behind Experimental Choices:
-
Hapten Design: A derivative of the target imidazo[4,5-c]pyridine must be synthesized to include a linker with a reactive functional group (e.g., carboxylic acid, primary amine).[11] The position of this linker is critical; it should be placed on a part of the molecule that is not essential for its unique structure to ensure the most characteristic epitopes are exposed to the immune system.
-
Carrier Protein Selection: Keyhole Limpet Hemocyanin (KLH) is often preferred for immunization due to its large size and high immunogenicity. Bovine Serum Albumin (BSA), being smaller and less immunogenic, is typically used for the coating antigen in the screening ELISA to avoid selecting antibodies that recognize the carrier protein itself.
-
Conjugation Chemistry: The choice of chemistry depends on the hapten's functional group. The most common and reliable method for haptens with a carboxylic acid group is the carbodiimide reaction using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Hapten Density: The number of hapten molecules per carrier protein molecule (hapten density or conjugation ratio) significantly impacts the immune response.[8][12] An optimal density (typically 10-25 haptens per BSA/KLH) is required; too low may result in poor immunogenicity, while too high can lead to immune tolerance.[13]
Protocol 3.1: EDC/NHS Conjugation of a Carboxylated Hapten to KLH
-
Hapten Activation:
-
Dissolve 10 mg of the carboxylated imidazo[4,5-c]pyridine hapten in 1 mL of anhydrous Dimethylformamide (DMF).
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS.
-
Stir the reaction mixture at room temperature for 4 hours in a desiccated environment to form the NHS-ester.
-
-
Carrier Protein Preparation:
-
Dissolve 20 mg of KLH in 4 mL of Phosphate Buffered Saline (PBS), pH 7.4.
-
-
Conjugation Reaction:
-
Add the activated hapten solution dropwise to the KLH solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle agitation.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).
-
Dialyze against 1L of PBS, changing the buffer 4-5 times over 48 hours at 4°C to remove unreacted hapten and coupling reagents.
-
-
Characterization & Storage:
-
Determine the protein concentration (e.g., via BCA assay) and estimate the hapten density (e.g., via UV-Vis spectroscopy by comparing the spectra of the conjugate to the unconjugated protein and hapten).
-
Aliquot and store the immunogen at -20°C or -80°C.
-
Antibody Production and Purification
The choice between monoclonal and polyclonal antibodies depends on the assay's intended use. Polyclonal antibodies, being a heterogeneous mixture, can offer higher overall affinity and are often sufficient and more cost-effective for initial assay development.[14][15] Monoclonal antibodies provide superior specificity and batch-to-batch consistency, which is critical for regulated or long-term studies.[16][17][18]
Protocol 3.2: Polyclonal Antibody Generation (Conceptual Overview)
-
Immunization:
-
An initial immunization of two rabbits is performed with 0.5 mg of the KLH-hapten conjugate emulsified in Complete Freund's Adjuvant (CFA).
-
Subsequent booster immunizations are administered every 3-4 weeks with 0.25 mg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Titer Monitoring:
-
Collect test bleeds 10-14 days after each booster.
-
Determine the antibody titer via an indirect ELISA using plates coated with a BSA-hapten conjugate. A high titer indicates a strong immune response against the hapten.
-
-
Antibody Purification:
-
Once a high titer is achieved, perform a terminal bleed and collect the antiserum.
-
Purify the IgG fraction from the serum using Protein A/G affinity chromatography according to the manufacturer's protocol.
-
Elute the bound antibodies, neutralize the pH, and dialyze against PBS.
-
Measure the final antibody concentration and store at -20°C.
-
Phase 2: Competitive ELISA Development and Optimization
With purified antibodies and a coating antigen (BSA-hapten conjugate) in hand, the next phase is to develop and optimize the competitive ELISA.
Assay Optimization: Checkerboard Titration
Causality: The sensitivity and dynamic range of the assay are dictated by the concentrations of the coating antigen and the primary antibody. A checkerboard titration is the most efficient method to determine the optimal combination. The goal is to find a combination that yields a high maximum signal (Amax) in the absence of free analyte, while also being sensitive to displacement by the analyte (resulting in a steep standard curve and low IC50).
Protocol 4.1: Competitive ELISA
-
Plate Coating:
-
Dilute the BSA-hapten conjugate to the optimal concentration (e.g., 1 µg/mL, determined by checkerboard titration) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate 3 times as described above.
-
In a separate dilution plate, add 50 µL of standards or unknown samples to appropriate wells.
-
Add 50 µL of the primary antibody (diluted to its optimal concentration in Assay Buffer) to each well. Mix and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times.
-
Add 100 µL/well of an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted according to the manufacturer's instructions in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development & Reading:
-
Wash the plate 5 times.
-
Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-30 minutes.
-
Add 100 µL/well of Stop Solution (e.g., 2 N H2SO4).
-
Read the absorbance at 450 nm within 15 minutes.
-
Table 1: Example Checkerboard Titration for Optimization
| Coating Ag (µg/mL) | 1:1,000 Ab | 1:5,000 Ab | 1:10,000 Ab | 1:20,000 Ab |
|---|---|---|---|---|
| 2.0 | 2.5 OD | 2.1 OD | 1.8 OD | 1.2 OD |
| 1.0 | 2.2 OD | 1.8 OD | 1.4 OD | 0.8 OD |
| 0.5 | 1.6 OD | 1.2 OD | 0.9 OD | 0.5 OD |
| 0.25 | 0.9 OD | 0.6 OD | 0.4 OD | 0.2 OD |
The optimal combination (bolded) is selected as it gives a strong signal (~1.8 OD) that is not saturating, allowing for a wide dynamic range for competition.
Phase 3: Data Analysis and Assay Validation
A validated assay provides objective evidence that it is fit for its intended purpose.[19][20]
Data Analysis and Standard Curve
The concentration of the imidazo[4,5-c]pyridine compound in unknown samples is determined by interpolating their signals from a standard curve.
-
Generate a Standard Curve: Prepare serial dilutions of a certified standard of the imidazo[4,5-c]pyridine compound.
-
Plot the Data: Plot the average absorbance for each standard against the logarithm of its concentration.
-
Curve Fitting: Use a four-parameter logistic (4-PL) regression model to fit the sigmoidal curve. This is the standard model for competitive immunoassays.
-
Calculate Unknowns: The software will use the 4-PL equation to calculate the concentration of the analyte in the unknown samples.
Key Validation Parameters
The assay must be validated for precision, accuracy, specificity, and robustness against matrix effects.[21][22]
Table 2: Summary of Assay Validation Parameters and Acceptance Criteria
| Parameter | Description | Experiment | Acceptance Criteria |
|---|---|---|---|
| Precision | The closeness of agreement between a series of measurements. | Analyze quality control (QC) samples at low, medium, and high concentrations multiple times within the same assay (Intra-assay) and across different days (Inter-assay). | Intra-assay %CV < 15% Inter-assay %CV < 20% |
| Accuracy | The closeness of the measured value to the true value. | Spike known concentrations of the analyte into the sample matrix (e.g., serum) and calculate the percent recovery. | Mean recovery between 80-120%.[23] |
| Specificity | The ability to exclusively assess the target analyte. | Test potentially cross-reacting molecules (e.g., metabolites, structurally similar compounds) and calculate their % cross-reactivity relative to the target analyte. | Cross-reactivity with key related compounds should be < 1% or defined. |
| Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy. | Determined from the standard curve as the lowest point meeting the <20% CV and 80-120% accuracy criteria. | Clearly defined and reported. |
| Matrix Effect | The interference caused by components of the sample matrix. | Compare the response of an analyte spiked into the sample matrix versus the assay buffer. Assess parallelism by comparing the slope of a serially diluted sample to the standard curve. | Diluted sample curve should be parallel to the standard curve. Recovery in matrix should be within 80-120%. |
Mitigating Matrix Effects: Matrix effects arise from components in complex biological samples that can interfere with antibody-antigen binding.[24][25][26][27] The simplest and most effective way to mitigate this is to dilute all samples (and prepare standards in a similar "stripped" matrix) to a point where the interfering substances are no longer at a problematic concentration.[23][27]
Troubleshooting
Table 3: Common ELISA Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Signal or Weak Signal | Reagents expired or improperly stored. | Check reagent expiration dates. Ensure proper storage at 4°C or -20°C. |
| Incorrect antibody or tracer dilution. | Re-run checkerboard titration to confirm optimal concentrations. | |
| Insufficient incubation times. | Adhere to optimized incubation times in the protocol. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Inadequate washing. | Increase the number of wash steps or the volume of wash buffer. | |
| Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody. | |
| Poor Precision (%CV > 20%) | Inconsistent pipetting technique. | Use calibrated pipettes; ensure consistent technique. |
| Plate not washed uniformly. | Ensure all wells are aspirated and filled completely during washes. |
| | Temperature variation across the plate. | Incubate plates away from drafts or direct sunlight. |
Conclusion
This application note outlines a systematic and robust workflow for the development of a competitive immunoassay for imidazo[4,5-c]pyridine compounds. By carefully designing the hapten, optimizing reagent concentrations, and performing a thorough validation, researchers can create a powerful analytical tool. A well-validated immunoassay provides the sensitivity, specificity, and throughput required to accelerate research and development efforts for this promising class of therapeutic agents.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 9. biossusa.com [biossusa.com]
- 10. Immunoassay - Wikipedia [en.wikipedia.org]
- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. antibodyresearch.com [antibodyresearch.com]
- 15. Polyclonal vs Monoclonal Antibodies | Updated 2025) | StressMarq Biosciences Inc. [stressmarq.com]
- 16. biocompare.com [biocompare.com]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. sinobiological.com [sinobiological.com]
- 19. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Validation for immunoassay | PPTX [slideshare.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 24. tandfonline.com [tandfonline.com]
- 25. interference in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 26. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. swordbio.com [swordbio.com]
Application Notes and Protocols for Antimicrobial Studies of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global public health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new chemical entities with novel modes of action. The imidazo[4,5-c]pyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This document provides a detailed guide for researchers on the antimicrobial evaluation of a specific derivative, 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine, outlining its properties, potential mechanisms, and comprehensive protocols for assessing its efficacy.
Compound Profile: this compound
-
Structure:
-
Physicochemical Properties (Predicted):
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound has not been definitively elucidated, studies on analogous imidazo[4,5-c]pyridine derivatives suggest a potential target. Molecular docking studies have indicated that these compounds may act as inhibitors of Glucosamine-6-phosphate (GlcN-6-P) synthase.[2][5] This enzyme is crucial for the synthesis of the fungal cell wall and the regulation of sugar metabolism, making it an attractive target for novel antifungal agents.[1] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to cell lysis and death.[2]
Experimental Protocols for Antimicrobial Evaluation
The following protocols are designed to provide a robust framework for assessing the antimicrobial properties of this compound. Adherence to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), is recommended for ensuring the reproducibility and comparability of results.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria and fungi.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotics (e.g., Streptomycin, Fluconazole)[2]
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100 times the highest desired test concentration to minimize the final DMSO concentration in the assay.
-
Preparation of Inoculum:
-
From a fresh culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an appropriate volume of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.[8]
-
Controls:
-
Positive Control: Broth with inoculum and a standard antibiotic.
-
Negative Control (Growth Control): Broth with inoculum and the same concentration of DMSO as in the test wells, but no compound.
-
Sterility Control: Broth only.[8]
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.[8]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6]
Diagram of Broth Microdilution Workflow:
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.[8]
Objective: To qualitatively assess the antimicrobial activity of this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Agar Plates:
-
Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of the MHA plate.[8]
-
-
Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Compound: Add a fixed volume of the this compound solution (at a known concentration) to a designated well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic.
-
Negative Control: A well containing the solvent (e.g., DMSO) used to dissolve the compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Diagram of Agar Well Diffusion Workflow:
Caption: Workflow for Agar Well Diffusion Assay.
Data Presentation and Interpretation
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds.[8] The following table provides a standardized format for presenting MIC data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Novel Compound |
| Staphylococcus aureus | Gram-positive | Enter experimental range | Enter control MIC | Enter result |
| Escherichia coli | Gram-negative | Enter experimental range | Enter control MIC | Enter result |
| Pseudomonas aeruginosa | Gram-negative | Enter experimental range | Enter control MIC | Enter result |
| Candida albicans | Fungal | Enter experimental range | Enter control MIC | Enter result |
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the initial antimicrobial evaluation of this compound. The structural novelty of the imidazo[4,5-c]pyridine scaffold, coupled with its potential to inhibit essential microbial enzymes, underscores its importance as a source of new antimicrobial drug candidates. Further studies, including time-kill assays, biofilm disruption assays, and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of this compound.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Imidazo[4,5-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges in the laboratory.
Introduction to Imidazo[4,5-c]pyridine Synthesis
The imidazo[4,5-c]pyridine core is a significant pharmacophore due to its structural resemblance to purines, leading to a wide range of biological activities.[1][2] The most common synthetic strategies involve the condensation and cyclization of 3,4-diaminopyridine with various carbonyl-containing reagents.[2] While seemingly straightforward, these reactions can be prone to issues such as low yields, side product formation, and regioselectivity challenges. This guide provides in-depth, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the imidazo[4,5-c]pyridine core?
The most prevalent and commercially available starting material is 3,4-diaminopyridine.[3] The reaction partners are typically carboxylic acids, aldehydes, or their equivalents like orthoesters, which provide the C2 carbon of the imidazole ring.[1][2]
Q2: I am observing very low yields in my condensation reaction. What are the likely causes and how can I improve the yield?
Low yields are a frequent issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The condensation reaction to form the imidazole ring is an equilibrium process that involves the removal of water. Insufficient reaction time or temperature can lead to incomplete conversion.
-
Solution: Increase the reaction time and/or temperature. For thermally sensitive substrates, consider using microwave irradiation, which can significantly accelerate the reaction and improve yields.[1]
-
-
Inefficient Water Removal: The presence of water can hinder the forward reaction.
-
Solution: For reactions run at high temperatures, a Dean-Stark trap is effective. In other cases, using a dehydrating agent compatible with your reaction conditions, such as polyphosphoric acid (PPA), can be beneficial.[1]
-
-
Suboptimal pH: The reaction pH is crucial. Acidic conditions are generally required to activate the carbonyl group of the carboxylic acid or aldehyde.
-
Oxidative Conditions for Aldehyde Condensations: When using aldehydes, an oxidative cyclization is often required to form the aromatic imidazo[4,5-c]pyridine ring system.[5]
-
Solution: If the reaction is sluggish, consider bubbling air through the reaction mixture or adding a mild oxidizing agent.
-
Q3: I am getting a mixture of regioisomers. How can I control the regioselectivity, especially when modifying the pyridine ring?
Regioselectivity is a significant challenge, particularly when performing reactions on the pyridine ring of a pre-formed imidazo[4,5-c]pyridine or when using substituted 3,4-diaminopyridines.
-
Selective Acylation of Diaminopyridine: To introduce substituents at specific positions, a strategic acylation of 3,4-diaminopyridine can be employed. It has been demonstrated that the 3-amino group is more nucleophilic, allowing for selective acylation at this position under controlled conditions.[3] This can be a key step in a multi-step synthesis to ensure the desired regioisomer.
-
Directed Synthesis: Solid-phase synthesis strategies have been developed for the regioselective preparation of trisubstituted imidazo[4,5-c]pyridines. These methods offer precise control over substituent placement.[6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor Yields in the Condensation of 3,4-Diaminopyridine with Carboxylic Acids
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Dehydration | The condensation reaction produces water, which can inhibit the reaction from going to completion. | Use a dehydrating agent like Polyphosphoric Acid (PPA) at elevated temperatures.[1] Microwave-assisted synthesis in the presence of a support like silica gel can also be effective.[1] |
| Low Reactivity of Carboxylic Acid | Sterically hindered or electron-rich carboxylic acids may react slowly. | Activate the carboxylic acid by converting it to a more reactive derivative, such as an acid chloride or an ester, prior to reaction with the diaminopyridine. |
| Inadequate Temperature | The reaction may require significant thermal energy to overcome the activation barrier. | Increase the reaction temperature, potentially using a high-boiling point solvent. Refluxing is a common strategy.[7] |
Problem 2: Side Product Formation During Cyclization with Aldehydes
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Oxidation | The initial cyclization forms a dihydro-imidazo[4,5-c]pyridine intermediate, which needs to be oxidized to the final aromatic product. | Ensure adequate aeration of the reaction mixture. If using an oxidizing agent, optimize its stoichiometry and addition rate.[5] |
| Over-oxidation | The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides, especially under harsh oxidative conditions.[7] | Use a milder oxidizing agent or control the reaction temperature and time carefully. If N-oxide formation is confirmed, it can sometimes be reversed by treatment with a reducing agent like PPh₃. |
| Polymerization of Aldehyde | Aldehydes, particularly unhindered ones, can self-polymerize under acidic or basic conditions. | Add the aldehyde slowly to the reaction mixture containing the diaminopyridine. Maintain a moderate temperature to favor the desired bimolecular reaction over polymerization. |
Experimental Protocols
Protocol 1: General Procedure for Imidazo[4,5-c]pyridine Synthesis using Polyphosphoric Acid (PPA)
-
To a round-bottom flask, add 3,4-diaminopyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the reactants).
-
Heat the reaction mixture with stirring at 150-200 °C for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to about 100 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or NaOH) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
This protocol is adapted from general methods described in the literature.[1]
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, combine 3,4-diaminopyridine (1.0 eq), the carboxylic acid or aldehyde (1.1 eq), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a solid support like silica gel.[1]
-
Add a suitable high-boiling point solvent (e.g., DMF, NMP).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, work up the reaction mixture as described in the conventional protocol.
Microwave-assisted synthesis often leads to shorter reaction times and higher yields.[1][8]
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
General Reaction Mechanism
Caption: Simplified mechanism for imidazo[4,5-c]pyridine formation.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Navigating Solubility Challenges with 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
Welcome to the technical support center for 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility hurdles often encountered with this compound in various assay systems. The following troubleshooting guides and frequently asked questions (FAQs) are structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring you can make informed decisions in your experimental design.
I. Understanding the Molecule: Physicochemical Properties
Before delving into solubilization strategies, it is crucial to understand the inherent properties of this compound.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The structure of this compound, a nitrogen-containing heterocycle, dictates its solubility behavior. Key properties include:
-
Structure: The molecule contains a rigid, planar imidazo[4,5-c]pyridine core fused with a difluorophenyl group. This aromatic character contributes to its lipophilicity and tendency for intermolecular stacking, which can reduce solubility in aqueous media.
-
Nitrogen Heterocycle: The presence of nitrogen atoms in the imidazo[4,5-c]pyridine ring system provides basic centers that can be protonated.[4][5] This suggests that the compound's solubility will be pH-dependent. The availability of lone pair electrons on the nitrogen atoms can influence the molecule's reactivity and interactions.[6]
-
Fluorine Substitution: The two fluorine atoms on the phenyl ring increase the molecule's lipophilicity and can impact its solid-state properties (e.g., crystal lattice energy), further affecting solubility.
These structural features are common in many kinase inhibitors, a class of drugs often plagued by poor aqueous solubility.[7][8][9]
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and provides actionable solutions for improving the solubility of this compound in your assays.
Stock Solution Preparation
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most widely recommended and effective solvent.[10][11] DMSO is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[11]
Troubleshooting Tip: If the compound does not readily dissolve in DMSO at room temperature, gentle warming (e.g., 37°C water bath) and/or sonication can be employed to aid dissolution.[10] However, be cautious with heating, as it may degrade sensitive compounds.[10]
Q3: I'm observing precipitation when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I prevent it?
A3: This is a classic example of "kinetic solubility" limitation, a common issue with compounds dissolved in a strong organic solvent like DMSO and then introduced into an aqueous environment.[12][13][14] The compound is highly soluble in the DMSO stock but crashes out when the solvent environment changes to one where it is poorly soluble.
Here’s a decision-making workflow to address this:
Caption: Decision workflow for troubleshooting precipitation.
Solutions:
-
Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components.[10] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[10]
-
Optimize Dilution Protocol: Instead of a large, single-step dilution, perform serial dilutions of the DMSO stock in 100% DMSO first.[10] Then, make the final dilution into the aqueous assay buffer. This ensures a consistent, low final DMSO concentration across all tested compound concentrations.[10]
-
Reduce the Highest Test Concentration: Often, precipitation is only an issue at the highest concentrations in a dose-response curve. Starting your dilution series from a lower concentration can often resolve the issue while still providing a complete curve.[13]
Advanced Solubilization Strategies
Q4: My compound still precipitates even with optimized DMSO concentrations. What other strategies can I try?
A4: When DMSO optimization is insufficient, more advanced formulation strategies are necessary.
-
pH Adjustment: Given that this compound is a nitrogen-containing heterocycle, its solubility is likely pH-dependent. The nitrogen atoms can be protonated at acidic pH, forming a more soluble salt.[4][5]
-
Experimental Approach: Systematically test the solubility of the compound in a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Be mindful that the optimal pH for solubility may not be compatible with your assay system (e.g., live cells).
-
-
Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds when added to the aqueous phase.[11][15]
-
Recommended Co-solvents:
-
Ethanol: Can be used at low concentrations, but be aware of its potential for cytotoxicity.[15][16][17]
-
Polyethylene Glycol (PEG): Particularly PEG 300 or 400, are often used to improve the solubility of hydrophobic compounds.[15]
-
Propylene Glycol (PG): Another commonly used co-solvent with a good safety profile in many in vitro systems.[15]
-
-
Important Consideration: Always test the effect of the co-solvent alone on your assay to ensure it doesn't interfere with the results. The concentration of the co-solvent should be kept consistent across all experimental conditions.[17][18]
-
-
Surfactants and Cyclodextrins:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. However, they can be toxic to cells even at very low concentrations.[15]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. β-cyclodextrins are commonly used.[16][17]
-
-
Lipid-Based Formulations: For more complex applications, such as cell-based assays requiring higher concentrations or for in vivo studies, lipid-based formulations can be highly effective.[19] These systems, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the solubilization of lipophilic compounds.
| Strategy | Mechanism of Action | Pros | Cons | Typical Starting Concentration in Assay |
| pH Adjustment | Increases ionization of the molecule, forming a more soluble salt. | Simple to implement. | May not be compatible with assay pH requirements. | Assay-dependent. |
| Co-solvents (Ethanol, PEG, PG) | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[11] | Effective for many compounds. | Can cause cell toxicity or interfere with assay components.[15][16] | <1% (v/v) |
| Surfactants (e.g., Tween® 20) | Form micelles that encapsulate the compound. | Can significantly increase solubility. | Potential for cell toxicity and assay interference.[15] | <0.1% (v/v) |
| Cyclodextrins (e.g., β-cyclodextrin) | Form inclusion complexes with the compound. | Generally well-tolerated in cell-based assays.[17] | May not be effective for all compounds. | 1-10 mM |
| Lipid-Based Formulations | Solubilizes the compound in a lipid matrix.[19] | High loading capacity; suitable for in vivo use. | More complex to prepare. | Formulation-dependent. |
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a standardized method for preparing a stock solution of this compound.
Materials:
-
This compound (MW: 231.20 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh out a precise amount of the compound (e.g., 2.31 mg) in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to achieve the desired 10 mM concentration. For 2.31 mg, add 1.0 mL of DMSO.
-
Dissolution: a. Gently vortex the tube until the compound is completely dissolved.[10] Avoid vigorous mixing that can introduce air bubbles.[10] b. If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes.[10] c. If necessary, gently warm the solution in a 37°C water bath for a short period.[10]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[10] Store at -20°C or -80°C.[10]
Protocol 2: Serial Dilution for Dose-Response Experiments
This protocol ensures a consistent final DMSO concentration in your assay.
Procedure:
-
Prepare Serial Dilutions in 100% DMSO: a. Start with your 10 mM stock solution. b. Label a series of sterile microcentrifuge tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM, etc.). c. To create a 10-fold serial dilution, add a specific volume of 100% DMSO to all tubes except the first one. d. Transfer an equal volume from the 10 mM stock to the second tube, mix thoroughly, and continue this process for the subsequent tubes, using a fresh pipette tip for each transfer.[10]
-
Final Dilution into Assay Medium: a. For the final step, dilute each DMSO concentration point into your assay medium to achieve the desired final compound concentration and a consistent, low final DMSO concentration (e.g., 0.1%). For a 1:1000 final dilution, add 1 µL of each DMSO stock to 999 µL of assay medium.
Caption: Serial dilution workflow.
By implementing these structured, evidence-based strategies, researchers can effectively overcome the solubility challenges associated with this compound, leading to more accurate and reproducible assay results.
IV. References
-
Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem. Available from: --INVALID-LINK--
-
This compound, 97% Purity, C12H7F2N3, 100 mg. CP Lab Safety. Available from: --INVALID-LINK--
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. Available from: --INVALID-LINK--
-
This compound | 858935-15-6. ChemicalBook. Available from: --INVALID-LINK--
-
858935-15-6|2-(2,3-Difluorophenyl)-1H-imidazo[4,5-c]pyridine. BLDpharm. Available from: --INVALID-LINK--
-
This compound. CymitQuimica. Available from: --INVALID-LINK--
-
Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. MDPI. Available from: --INVALID-LINK--
-
Inherent formulation issues of kinase inhibitors. PubMed. Available from: --INVALID-LINK--
-
This compound | 858935-15-6. ChemicalBook. Available from: --INVALID-LINK--
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: --INVALID-LINK--
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: --INVALID-LINK--
-
Co-solvents | Biochemical Assay Reagents. MedchemExpress.com. Available from: --INVALID-LINK--
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: --INVALID-LINK--
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks. Available from: --INVALID-LINK--
-
Inherent formulation issues of kinase inhibitors. DSpace. Available from: --INVALID-LINK--
-
Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: --INVALID-LINK--
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: --INVALID-LINK--
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: --INVALID-LINK--
-
High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. MDPI. Available from: --INVALID-LINK--
-
Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available from: --INVALID-LINK--
-
On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available from: --INVALID-LINK--
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available from: --INVALID-LINK--
-
1H-Imidazo(4,5-c)pyridine. PubChem. Available from: --INVALID-LINK--
-
4,6-difluoro-1H-imidazo[4,5-c]pyridine. Guidechem. Available from: --INVALID-LINK--
-
This compound. CymitQuimica. Available from: --INVALID-LINK--
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available from: --INVALID-LINK--
-
NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery. Available from: --INVALID-LINK--
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. NIH. Available from: --INVALID-LINK--
-
On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. Available from: --INVALID-LINK--
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. Available from: --INVALID-LINK--
-
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry (RSC Publishing). Available from: --INVALID-LINK--
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available from: --INVALID-LINK--
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available from: --INVALID-LINK--
-
1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL. ChemicalBook. Available from: --INVALID-LINK--
-
This compound, 97.0%+. 幺米Lab. Available from: --INVALID-LINK--
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [cymitquimica.com]
- 3. This compound | 858935-15-6 [chemicalbook.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. researchgate.net [researchgate.net]
- 6. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach [mdpi.com]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. researchgate.net [researchgate.net]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Challenges in the scale-up synthesis of imidazo[4,5-c]pyridine derivatives
Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning these important syntheses from the bench to a larger scale. The structural similarity of the imidazo[4,5-c]pyridine core to endogenous purines makes it a privileged scaffold in medicinal chemistry, with applications ranging from potential anticancer to antimicrobial agents[1][2][3].
However, scaling up these syntheses presents unique challenges not always apparent in small-scale lab work. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate common obstacles related to yield, purity, safety, and process control.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to the core imidazo[4,5-c]pyridine scaffold?
The most prevalent and industrially relevant method involves the condensation-dehydration reaction of a substituted 3,4-diaminopyridine with a carboxylic acid or its equivalent (e.g., orthoesters, aldehydes).[1][3] This reaction is typically performed at elevated temperatures, often with a dehydrating agent like polyphosphoric acid (PPA) or by physically removing water via a Dean-Stark apparatus to drive the reaction to completion.[1]
Q2: My reaction yield dropped significantly when I increased the scale from 1g to 100g. What are the likely causes?
This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations. On a small scale, heating is uniform, and mixing is efficient. On a larger scale, you may experience:
-
Inefficient Mixing: Pockets of unreacted material or localized "hot spots."
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases at scale, making it harder to heat the reaction mixture evenly and, more critically, to cool it effectively if the reaction is exothermic. This can lead to thermal decomposition and the formation of side products.
-
Ineffective Water Removal: A common issue in condensation reactions. What works for water removal in a flask may be insufficient in a large reactor.[4]
Q3: Is column chromatography a viable purification strategy for multi-kilogram scale production?
While essential for initial discovery and small-scale work, column chromatography is generally not economically or practically viable for large-scale production due to high solvent consumption, low throughput, and significant waste generation.[5] The focus during scale-up must shift to developing a robust crystallization procedure for the final product or a key intermediate. This provides a more scalable, cost-effective, and environmentally friendly method of purification.
Q4: What are the primary safety hazards to consider when scaling up the synthesis of imidazo[4,5-c]pyridines?
Key safety concerns include:
-
Thermal Runaway: The cyclization step, particularly when using strong dehydrating agents like PPA, can be highly exothermic. Without proper thermal management, this can lead to a dangerous runaway reaction.
-
Handling of Hazardous Reagents: Many protocols use corrosive acids, toxic solvents, or expensive and potentially pyrophoric metal catalysts.[6][7] Handling these materials at scale requires specialized equipment and stringent safety protocols.
-
Pressure Build-up: Inadequate removal of volatile byproducts (like water or alcohols) in a closed or poorly vented reactor can lead to dangerous pressure increases.
Visual Workflow: General Synthesis & Functionalization
Caption: General synthetic pathway for imidazo[4,5-c]pyridine derivatives.
Troubleshooting Guide: Common Scale-Up Challenges
Problem Area 1: Low Yields & Stalled Reactions
Question: My condensation reaction between 3,4-diaminopyridine and a carboxylic acid is stalling at ~60% conversion, even after prolonged heating. How can I push it to completion?
Answer: This is a common equilibrium problem in condensation reactions. Several factors could be at play:
-
Cause 1: Ineffective Water Removal: The water generated as a byproduct can inhibit the forward reaction.[4] On a larger scale, simply refluxing may not be sufficient to remove it.
-
Solution: Employ a Dean-Stark trap with a suitable azeotropic solvent (e.g., toluene, xylene) to physically sequester the water as it is formed. Ensure the solvent return loop is functioning correctly and that the collection arm is not flooding.
-
-
Cause 2: Insufficient Thermal Energy: The cyclodehydration step often has a high activation energy.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for impurity formation via in-process controls (e.g., HPLC, TLC).[4] Switching to a higher-boiling solvent might be necessary. Microwave-assisted synthesis, often effective in the lab, does not scale linearly, so thermal heating becomes the standard approach.[6][8]
-
-
Cause 3: Sub-optimal pH or Catalyst: The reaction can be sensitive to pH.
-
Solution: For condensations with carboxylic acids, acidic conditions are typically required.[4] While PPA is effective, it can be difficult to handle at scale. Consider alternative acid catalysts or high-temperature, catalyst-free conditions if feasible for your specific substrate.
-
Problem Area 2: Regioselectivity and Impurity Formation
Question: I am trying to N-alkylate my imidazo[4,5-c]pyridine, but I'm getting a mixture of isomers that are difficult to separate. How can I control the regioselectivity?
Answer: The imidazo[4,5-c]pyridine scaffold has multiple nitrogen atoms that can be alkylated, leading to regioisomers.[4][9] Controlling the site of alkylation is critical and highly dependent on reaction conditions.
-
Understanding the Sites: The primary sites for alkylation are the nitrogen atoms in the imidazole ring and the pyridine ring. Their relative nucleophilicity is influenced by steric hindrance and the electronic nature of the scaffold.
-
Controlling Factors:
-
Base: The choice of base is critical. A strong, non-nucleophilic base like NaH might deprotonate the imidazole NH, favoring alkylation there. Weaker bases like K₂CO₃ may lead to mixtures.[9]
-
Solvent: The polarity of the solvent can influence which nitrogen is more accessible or nucleophilic. A screen of solvents (e.g., DMF, THF, Acetonitrile) is recommended.
-
Temperature: Lower temperatures often provide higher selectivity. Start the reaction at 0 °C or below and allow it to slowly warm to room temperature.
-
Caption: Troubleshooting logic for addressing low reaction yields.
Question: My crude product contains a significant impurity with a mass of +16 Da compared to my desired product. What is this and how can I avoid it?
Answer: This is a classic sign of N-oxide formation on the pyridine nitrogen.[4] This is especially common if your synthesis involves an oxidative cyclization step (e.g., condensation with an aldehyde under air) or if certain reagents with oxidative potential are used.
-
Prevention:
-
Inert Atmosphere: If using oxidative conditions, run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation from atmospheric oxygen.
-
Control of Oxidants: If an oxidizing agent is required, carefully control the stoichiometry and consider using a milder oxidant.
-
Temperature Control: High temperatures can accelerate unwanted oxidation.
-
Problem Area 3: Purification and Isolation at Scale
Question: My product crashes out of solution as an intractable oil or fine powder that is difficult to filter. How can I develop a robust crystallization protocol?
Answer: Transitioning from chromatography to crystallization is a cornerstone of process chemistry. A systematic approach is required.
-
Solvent Screening: The goal is to find a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Step 1: Test the solubility of your crude product in a range of common solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, water) at room temperature and at reflux.
-
Step 2: Identify a primary solvent that dissolves the product when hot.
-
Step 3: Identify an "anti-solvent" in which the product is poorly soluble.
-
-
Crystallization Methods:
-
Cooling Crystallization: Slowly cool a saturated solution from a high temperature. Controlled, slow cooling is key to growing larger, purer crystals.
-
Anti-Solvent Crystallization: Slowly add the anti-solvent to a concentrated solution of the product in the primary solvent until turbidity is observed, then cool.
-
-
For Oily Products: If the product consistently oils out, consider forming a salt (e.g., hydrochloride, mesylate). Salts often have much higher crystallinity than the corresponding free base, making them easier to isolate and purify.
| Parameter | Lab Scale (1-10 g) | Pilot/Process Scale (1-100 kg) | Key Considerations for Scale-Up |
| Heating | Heating mantle, oil bath | Jacketed reactor (steam, hot oil) | Surface-area-to-volume ratio decreases; ensure even heating and avoid localized hot spots. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) | Inefficient mixing can lead to poor reaction kinetics and impurity formation. Impeller design is critical. |
| Purification | Column chromatography | Recrystallization, Reslurrying | Chromatography is not scalable. Develop a robust crystallization method early. |
| Water Removal | Reflux, drying agents | Dean-Stark trap, azeotropic distillation | Physical removal of water is more reliable and scalable for driving condensation reactions.[4] |
| Safety | Fume hood | Process safety management, calorimetry (DSC) | Exotherms that are manageable in a flask can be extremely dangerous in a large reactor. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Condensation using a Dean-Stark Trap
This is a representative protocol and must be adapted and optimized for your specific substrates and safety requirements.
-
Reactor Setup: Equip a suitable jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.
-
Reagent Charge: Charge the reactor with 3,4-diaminopyridine (1.0 eq) and a suitable azeotropic solvent (e.g., toluene, ~10-15 volumes). Begin stirring.
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes.
-
Addition of Acid: Add the carboxylic acid (1.0-1.1 eq) to the reactor. If the acid is a solid, it can be added directly. If it is a liquid, use an addition funnel.
-
Heating: Heat the reactor jacket to bring the solvent to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by a suitable in-process control (e.g., HPLC, UPLC) by taking samples from the reaction mixture periodically. Continue reflux until the starting material is consumed or the reaction reaches a plateau. Monitor the amount of water collected in the trap.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product crystallizes upon cooling, it can be isolated by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting crude solid or oil is then subjected to a separate purification/crystallization step.
-
Protocol 2: Systematic Solvent Screening for Recrystallization
-
Preparation: Place a small amount (~50-100 mg) of crude product into several separate vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., IPA, EtOAc, MeCN, Toluene, Heptane, Water) dropwise at room temperature until a slurry is formed. Note the solubility at ambient temperature.
-
Heating: Heat the vials with stirring (e.g., on a hot plate) to the boiling point of the solvent. Add more solvent in small portions until the solid completely dissolves. Note the approximate volume of solvent required.
-
Cooling: Allow the vials to cool slowly to room temperature, and then cool further in an ice bath.
-
Observation: Observe which vials produce a crystalline solid. An ideal solvent is one that requires a minimal amount of solvent to dissolve the product at high temperature but results in significant precipitation of solid upon cooling.
-
Binary Systems: If no single solvent is ideal, repeat the process using combinations. Dissolve the crude material in a minimal amount of a good solvent (from Step 3) at high temperature, then slowly add a poor solvent (an "anti-solvent" where the product is insoluble) until the solution becomes turbid, then cool.
By methodically addressing these common challenges, researchers can develop robust, safe, and scalable processes for the synthesis of imidazo[4,5-c]pyridine derivatives, accelerating their path from discovery to application.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Establishing the main determinants of the environmental safety of catalytic fine chemical synthesis with catalytic cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
Welcome to the technical support guide for the synthesis of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this pharmaceutically relevant scaffold. The guidance is tailored for researchers, medicinal chemists, and process development scientists.
Introduction: The Synthetic Challenge
The 2-aryl-1H-imidazo[4,5-c]pyridine core is a privileged structure in medicinal chemistry. Its synthesis, most commonly achieved via the oxidative cyclocondensation of 3,4-diaminopyridine with an appropriate benzaldehyde, appears straightforward but is often plagued by side reactions that can complicate the reaction work-up, reduce yields, and make purification challenging. This guide addresses these specific issues with mechanistic explanations and practical, field-proven solutions.
The primary synthetic route involves the reaction of 3,4-diaminopyridine with 2,3-difluorobenzaldehyde. A common and effective method utilizes an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][2]
Primary Synthetic Pathway
The desired transformation proceeds through two key stages: initial condensation to form a Schiff base (or the corresponding hemiaminal), followed by intramolecular cyclization and subsequent oxidation to the aromatic imidazopyridine system.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting and FAQs
Q1: My reaction has stalled, showing low conversion of starting materials on TLC. How can I drive it to completion?
A1: Cause & Resolution
Low conversion is typically due to suboptimal reaction conditions that fail to overcome the activation energy for either the initial condensation or the final oxidation step.
-
Causality: The initial condensation to the Schiff base is a reversible equilibrium. The subsequent cyclization and irreversible oxidation are what drive the reaction forward. If conditions are too mild, the equilibrium favors the starting materials, and the rate of the irreversible steps is too slow.
-
Troubleshooting Steps:
-
Temperature: Many protocols recommend temperatures between 120-140 °C, particularly when using DMSO, which can also act as a mild oxidant at these temperatures.[1] Ensure your reaction temperature is adequate.
-
Oxidant: While atmospheric oxygen can suffice in some cases, it can be slow and unreliable.[3] The inclusion of a dedicated oxidant is often necessary.
-
Solvent Choice: DMSO is highly effective as it is a polar, high-boiling solvent that aids in dissolving the reactants and facilitates the oxidation. If using other solvents like DMF or NMP, ensure they are anhydrous, as water can shift the initial equilibrium back towards the starting materials.
-
Catalysis: While often not required, a catalytic amount of acid (like p-toluenesulfonic acid) can accelerate the initial imine formation. However, this must be used cautiously as it can also promote side reactions.
-
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A (Low Conversion) | Condition B (Optimized) | Rationale for Optimization |
| Solvent | Ethanol, reflux | DMSO | Higher boiling point, aids in oxidation |
| Temperature | 80 °C | 130 °C | Provides sufficient energy for cyclization/oxidation |
| Oxidant | None (Air only) | Na₂S₂O₅ (1.1 eq) | Ensures rapid and complete aromatization[1][2] |
| Time | 24 h | 4-6 h | Higher temp and oxidant accelerate the reaction |
Q2: I've isolated a major byproduct that seems to be the Schiff base intermediate. Why didn't it cyclize?
A2: Cause & Resolution
The isolation of the Schiff base (imine) intermediate indicates that the condensation step was successful, but the subsequent intramolecular cyclization and/or oxidation failed.
-
Mechanistic Insight: The formation of the five-membered imidazole ring requires the nucleophilic attack of the second amino group onto the imine carbon. This step can be sterically or electronically hindered and often requires heat to proceed efficiently. The resulting imidazoline intermediate must then be oxidized to the final aromatic product.
Caption: Stalling at the Schiff base intermediate.
-
Troubleshooting Steps:
-
Promote Cyclization: If you have already isolated the Schiff base, you can resubject it to the reaction conditions (e.g., heat in DMSO with Na₂S₂O₅) to drive the cyclization and oxidation.
-
Prevent Formation: To avoid this in the first place, ensure the reaction is heated sufficiently (see Q1). Microwave-assisted synthesis can also be highly effective at promoting rapid cyclization.[3]
-
Water Scavenging: The presence of water can hydrolyze the imine. While some methods are aqueous, anhydrous conditions are often more reliable for preventing this side reaction and pushing the equilibrium forward. Using molecular sieves or a Dean-Stark trap (in suitable solvents like toluene) can be effective.
-
Q3: My final product is a dark, tarry material that is very difficult to purify. What causes this and how can I prevent it?
A3: Cause & Resolution
Formation of polymeric or tarry byproducts is a common issue in condensation reactions, especially when run at high temperatures for extended periods or under overly aggressive oxidative conditions.
-
Causality: Aromatic aldehydes and amines, particularly di-functional ones, can undergo self-condensation or polymerization at high temperatures. The 2,3-difluorobenzaldehyde itself can also be prone to decomposition under harsh conditions. Uncontrolled oxidation can lead to complex, high-molecular-weight, colored impurities.
-
Preventative Measures:
-
Control Temperature: Do not overheat. While high temperatures are needed, exceeding ~140-150 °C in DMSO can lead to solvent decomposition and increased side reactions. Use precise temperature control.
-
Limit Reaction Time: Monitor the reaction closely by TLC. Once the starting materials are consumed and the product spot is maximized, cool the reaction down. Prolonged heating will only degrade the product.
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the aldehyde to ensure the more valuable diamine is fully consumed, but avoid a large excess which can lead to other byproducts.
-
Purification Protocol: If you do obtain a dark crude product, a robust purification strategy is essential.
-
Step 1: Trituration. Before column chromatography, stir the crude solid in a solvent like diethyl ether or ethyl acetate. This can often wash away nonpolar, colored impurities, leaving your more polar product behind.
-
Step 2: Column Chromatography. Use a gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-5% MeOH in DCM).
-
Step 3: Recrystallization. After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can yield highly pure material.
-
-
Q4: I am performing a subsequent N-alkylation and obtaining a mixture of two isomers. How can I achieve regioselectivity?
A4: Cause & Resolution
This is a classic challenge with the imidazo[4,5-c]pyridine system. The imidazole ring has two nitrogen atoms (N-1 and N-3, or N-5 and N-7 depending on the numbering convention) that can be alkylated, leading to a mixture of regioisomers which are often difficult to separate.
-
Mechanistic Insight: The anion formed upon deprotonation of the imidazole N-H is delocalized across the two nitrogen atoms. The site of alkylation is influenced by a combination of steric hindrance, electronics, the nature of the counter-ion, and the solvent.[1]
Caption: Formation of N-alkylation regioisomers.
-
Strategies for Control:
-
Choice of Base and Solvent: This is the most critical factor.
-
For potentially selective N-1 alkylation, a strong base like NaH in an aprotic polar solvent like DMF is often used. The reaction is typically run at a low temperature (e.g., 0 °C) to favor the kinetic product.
-
Using a weaker base like K₂CO₃ in a solvent like acetone or DMF can sometimes favor the thermodynamically more stable isomer, but often results in mixtures.[2]
-
-
Steric Hindrance: If your alkylating agent (R-X) is very bulky, it may preferentially react at the less sterically hindered nitrogen atom.
-
Directed Synthesis: The most reliable method for obtaining a single isomer is to use a starting material that already has a blocking group, forcing the cyclization to occur in a specific orientation. This, however, requires a completely different synthetic route.
-
Experimental Protocol: Optimized Synthesis
This protocol is based on common literature procedures for this class of compounds.[1][2]
-
To a solution of 3,4-diaminopyridine (1.0 eq) in DMSO (approx. 0.5 M), add 2,3-difluorobenzaldehyde (1.05 eq).
-
Add sodium metabisulfite (Na₂S₂O₅) (1.1 eq) to the mixture.
-
Heat the reaction mixture to 130 °C under a nitrogen atmosphere and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Imidazo[4,5-c]pyridine Isomers
Welcome to the technical support center for the purification of imidazo[4,5-c]pyridine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Due to their structural similarity to endogenous purines, imidazo[4,5-c]pyridines and their isomers are crucial scaffolds in drug discovery.[1] However, their synthesis often yields regioisomeric mixtures, presenting significant purification hurdles.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges, improve separation efficiency, and ensure the integrity of your target compounds.
Part 1: Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of imidazo[4,5-c]pyridine isomers.
I. Column Chromatography
Column chromatography is a fundamental technique for the purification of imidazo[4,5-c]pyridine isomers. However, the basic nature of the pyridine nitrogen can lead to undesirable interactions with silica gel.
Question 1: My imidazo[4,5-c]pyridine isomers are not separating on a silica gel column, even with a gradient elution. What can I do?
Answer: Co-elution of closely related isomers is a frequent challenge. Here are several strategies to improve separation:
-
Optimize Your Solvent System: The choice of eluent is critical. For imidazo[4,5-c]pyridines, common solvent systems include dichloromethane/methanol and hexane/ethyl acetate.[1][3]
-
Increase Polarity Gradually: A shallow gradient is often more effective than a steep one for separating isomers with similar polarities.
-
Introduce a Basic Modifier: The basicity of the pyridine nitrogen can cause strong interactions with the acidic silanol groups on the silica surface, leading to peak tailing and poor resolution. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase can neutralize these acidic sites and improve peak shape.
-
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for basic compounds, as it minimizes acidic interactions.
-
Reverse-Phase Silica (C18): For more polar imidazo[4,5-c]pyridine derivatives, reverse-phase chromatography may provide better separation.
-
Question 2: My compound appears to be degrading on the silica gel column, resulting in low recovery and multiple spots on TLC.
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[4]
-
Test for Stability: Before committing to a large-scale purification, assess your compound's stability on silica gel using a 2D TLC.[3] Spot your compound, run the plate, rotate it 90 degrees, and elute again in the same solvent system. The appearance of new spots suggests degradation.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent, then packing the column as usual.[4]
-
Dry Loading: If your compound is poorly soluble in the initial mobile phase, dry loading can prevent band broadening and potential degradation at the point of application.[5]
Question 3: How do I choose the right TLC stain to visualize my imidazo[4,5-c]pyridine spots?
Answer: Since many imidazo[4,5-c]pyridine derivatives are UV-active due to their aromatic nature, UV light (254 nm) is the primary, non-destructive visualization method.[6][7] For compounds that are not UV-active or for better visualization, various stains can be used:
-
Potassium Permanganate (KMnO₄): This is a general-purpose stain for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.[7]
-
p-Anisaldehyde: This stain is sensitive to many functional groups and can produce a range of colors, which can sometimes help differentiate between compounds with similar Rf values.[8]
-
Iodine: An iodine chamber is a simple and often effective method for visualizing a wide range of organic compounds, which will appear as brown spots.[6][8]
II. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system is key.
Question 1: I'm struggling to find a suitable single solvent for recrystallizing my imidazo[4,5-c]pyridine isomer.
Answer: It's common to not find a single solvent that provides the ideal solubility profile (highly soluble when hot, poorly soluble when cold).[9] In such cases, a mixed-solvent system is often the solution.[10][11]
-
Solvent/Antisolvent Approach:
-
Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is very soluble).
-
While the solution is still hot, add a "bad" solvent (one in which your compound is poorly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the "good" hot solvent to redissolve the precipitate and then allow the solution to cool slowly.[10][12]
-
-
Common Solvent Pairs: For polar, aromatic heterocycles, common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[1][9]
Question 2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation level.[3]
-
Lower the Cooling Temperature Slowly: Avoid rapid cooling (like plunging the flask in an ice bath) as this can promote oiling. Allow the solution to cool to room temperature slowly before further cooling.
-
Try a Different Solvent System: A solvent with a lower boiling point may be necessary.
III. Preparative HPLC
Preparative HPLC is highly effective for separating challenging isomeric mixtures.
Question 1: How do I develop a preparative HPLC method to separate my imidazo[4,5-c]pyridine isomers?
Answer: Method development should always begin at the analytical scale to conserve material.[13][14]
-
Focus on Selectivity: Selectivity is the most critical factor for a successful preparative separation.[15][16] Experiment with different mobile phase compositions and stationary phases to maximize the separation between your isomers.
-
Mobile Phase: Acetonitrile and methanol are common organic modifiers. Their different properties (acetonitrile is aprotic, methanol is protic) can lead to significant changes in selectivity.[16]
-
pH Control: The pKa of your imidazo[4,5-c]pyridine derivative will dictate its ionization state.[17] Adjusting the mobile phase pH with modifiers like formic acid or trifluoroacetic acid (TFA) for acidic conditions, or ammonium hydroxide for basic conditions, can dramatically alter retention and selectivity for these basic compounds.[17][18]
-
-
Gradient Optimization: Start with a broad scouting gradient to determine the approximate elution conditions. Then, run a shallower, focused gradient around the elution point of your isomers to maximize resolution.
Question 2: My peaks are broad and tailing in preparative HPLC. How can I improve the peak shape?
Answer: Poor peak shape in reverse-phase HPLC for basic compounds like imidazo[4,5-c]pyridines is often due to secondary interactions with residual silanols on the stationary phase.
-
Use a Low pH Mobile Phase: Adding an acidic modifier like TFA or formic acid (typically 0.1%) will protonate the basic nitrogen of your compound and also suppress the ionization of the silanol groups, minimizing unwanted interactions and leading to sharper peaks.
-
Consider a Modern Stationary Phase: Many modern HPLC columns are designed with end-capping or are based on hybrid silica to reduce the number of accessible silanol groups, resulting in better peak shapes for basic analytes.
Part 2: Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Column Chromatography with a Basic Modifier
This protocol is designed to improve the separation of basic imidazo[4,5-c]pyridine isomers on silica gel.
Materials:
-
Crude imidazo[4,5-c]pyridine isomer mixture
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Develop a TLC solvent system that gives good separation of your isomers with Rf values between 0.2 and 0.4. A common starting point is a mixture of DCM and MeOH.
-
Prepare the Mobile Phase: Based on your TLC results, prepare a suitable volume of your eluent. Add 0.5% (v/v) TEA to the mobile phase mixture.
-
Pack the Column: Prepare a slurry of silica gel in your initial, least polar mobile phase (containing TEA). Pack the column carefully to ensure a uniform bed.
-
Load the Sample: Dissolve your crude mixture in a minimum amount of the mobile phase. If solubility is low, use a stronger solvent like DCM and then adsorb the sample onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the column bed.
-
Elution: Begin elution with your initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your predetermined gradient.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your purified isomers.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Mixed-Solvent System (Ethanol/Water)
This protocol is suitable for many polar, solid imidazo[4,5-c]pyridine derivatives.
Materials:
-
Crude solid imidazo[4,5-c]pyridine isomer
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask, condenser, heating mantle, and filtration apparatus
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
While maintaining the heat, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Data Summary Table
The following table provides a starting point for selecting a purification method based on the general properties of your imidazo[4,5-c]pyridine derivative.
| Compound Properties | Recommended Primary Technique | Typical Solvent/Mobile Phase | Key Considerations |
| Non-polar, solid, significant difference in isomer polarity | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate | Monitor for degradation on silica. |
| Polar, solid, isomers with subtle polarity differences | Column Chromatography (Silica Gel + basic modifier) | DCM/MeOH + 0.5% TEA | Basic modifier is crucial for good peak shape. |
| Crystalline solid with high purity (>90%) | Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane | Ideal for final polishing; screen solvents first. |
| Polar, non-crystalline, very similar isomers | Preparative RP-HPLC | Water/Acetonitrile + 0.1% TFA | Method development at analytical scale is essential. |
Part 3: Visualizations
Diagrams are provided to illustrate key workflows and decision-making processes.
Diagram 1: Purification Strategy Selection Workflow
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. silicycle.com [silicycle.com]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. lcms.cz [lcms.cz]
- 14. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 15. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 16. labcompare.com [labcompare.com]
- 17. acdlabs.com [acdlabs.com]
- 18. m.youtube.com [m.youtube.com]
Addressing batch-to-batch variability of synthesized 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
Technical Support Center: 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine Synthesis
Welcome to the dedicated technical resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of its synthesis. Batch-to-batch variability is a significant challenge in heterocyclic chemistry, impacting yield, purity, and ultimately, project timelines. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results.
The primary synthetic route to this scaffold involves the condensation of 3,4-diaminopyridine with 2,3-difluorobenzaldehyde, followed by an oxidative cyclization. While seemingly straightforward, this process is sensitive to a number of variables that can lead to inconsistencies. This guide will deconstruct these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the condensation of 3,4-diaminopyridine with 2,3-difluorobenzaldehyde. This reaction proceeds in two key stages: initial formation of a Schiff base intermediate, followed by an oxidative cyclodehydrogenation to form the aromatic imidazole ring.[1][2] The choice of oxidant and reaction conditions is critical for driving the reaction to completion and minimizing byproducts. Common oxidative conditions involve air, sodium metabisulfite (which forms an adduct with the aldehyde), or other mild oxidizing agents.[3]
Q2: My final product has poor solubility. Is this normal?
A2: Yes, the planar, aromatic nature of the imidazo[4,5-c]pyridine core can lead to low solubility in common organic solvents, especially after purification. This is often due to intermolecular π-π stacking. If you are experiencing issues, consider performing the final purification or isolation steps from more polar aprotic solvents like DMF or DMSO, followed by precipitation with a less polar co-solvent.
Q3: Are there any known critical impurities I should watch for?
A3: The most significant potential impurities include unreacted starting materials (3,4-diaminopyridine and 2,3-difluorobenzaldehyde), the intermediate Schiff base if cyclization is incomplete, and over-oxidation or degradation products if reaction conditions are too harsh. A critical, though less common, impurity is the regioisomeric 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-b]pyridine, which can arise if the 3,4-diaminopyridine starting material is contaminated with 2,3-diaminopyridine.[3]
Q4: How important is the quality of the starting materials?
A4: It is paramount. The purity of 3,4-diaminopyridine and 2,3-difluorobenzaldehyde directly impacts the outcome. 3,4-diaminopyridine is susceptible to oxidation and should be a light-colored solid; dark coloration may indicate degradation. 2,3-difluorobenzaldehyde can oxidize to the corresponding benzoic acid, which will not participate in the reaction and can complicate purification. Always use reagents from a reputable supplier and consider purity analysis (e.g., by ¹H NMR) for new batches.
Troubleshooting Guide: Diagnosing and Solving Batch Variability
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Problem 1: Low or Inconsistent Yields
Low yields are often the first sign of a process that is not well-controlled. The root cause typically lies in incomplete conversion or product loss during workup.
Potential Root Causes & Solutions:
-
Incomplete Oxidative Cyclization: The conversion of the Schiff base intermediate to the final aromatic product is the critical yield-determining step.
-
Diagnosis: Monitor the reaction by LC-MS or TLC. The presence of a major intermediate with a mass corresponding to (Reactants - H₂O) suggests the Schiff base is stable and the cyclization is stalled.
-
Solution: Ensure adequate aeration if using air as the oxidant by increasing headspace or using a gentle stream of air. If using a chemical oxidant (e.g., Na₂S₂O₅), verify its quality and stoichiometry. Increasing the reaction temperature modestly (e.g., in 10 °C increments) can also promote cyclization, but must be balanced against impurity formation.[4]
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can dramatically affect reaction rates and equilibrium positions.
-
Diagnosis: If the reaction stalls with significant starting material remaining, the conditions are likely too mild.
-
Solution: While various solvents can be used, polar aprotic solvents like DMF or DMSO often perform well. Ensure the reaction temperature is sufficient to overcome the activation energy for both condensation and cyclization. Refer to the table below for guidance.[5]
-
-
Product Loss During Workup/Isolation: The product's aforementioned low solubility can lead to precipitation during extraction or transfer, causing physical loss.
-
Diagnosis: Check filtration apparatus and extraction layers for precipitated product.
-
Solution: Perform extractions with pre-heated solvents or use a solvent system in which the product has higher solubility (e.g., DCM/Methanol mixtures). Minimize transfer steps. If purifying by crystallization, perform a careful cooling study to maximize recovery without crashing out impurities.
-
Table 1: Impact of Key Reaction Parameters on Yield
| Parameter | Common Range | Effect on Reaction | Troubleshooting Action |
|---|---|---|---|
| Temperature | 80 - 140 °C | Affects rate of both steps. Too low leads to stalling; too high promotes side reactions. | Increase temperature in 10 °C increments if reaction is stalled. |
| Solvent | Ethanol, DMF, DMSO, Toluene | Affects solubility of reactants and intermediates, and reaction rate. | If yield is low, consider switching to a more polar, higher-boiling solvent like DMSO.[5] |
| Atmosphere | Air or Inert (N₂) | Air is often the oxidant. Inert atmosphere may be needed if reagents are sensitive. | If using air, ensure good headspace and stirring. If not, sparge with air or add a mild chemical oxidant. |
| Reaction Time | 4 - 24 hours | Insufficient time leads to incomplete conversion. | Monitor by TLC/LC-MS to confirm reaction completion before workup. |
Problem 2: Impurity Profile Variability
Changes in the type and quantity of impurities from batch to batch are a critical issue, particularly in a drug development context.
Potential Root Causes & Solutions:
-
Starting Material Degradation: This is the most common cause.
-
Diagnosis: Analyze incoming batches of 3,4-diaminopyridine and 2,3-difluorobenzaldehyde by NMR and LC-MS. Compare the impurity profiles to previous, successful batches.
-
Solution: Source high-purity starting materials. Store 3,4-diaminopyridine under an inert atmosphere and protected from light. Use 2,3-difluorobenzaldehyde immediately after opening or store aliquots under argon.
-
-
Side Reactions from Uncontrolled Exotherms or Temperature:
-
Diagnosis: The appearance of dark, tarry byproducts often points to thermal decomposition. The presence of unexpected isomers or condensation products suggests side reactions.
-
Solution: Ensure adequate temperature control. For larger scale reactions, consider adding reagents portion-wise to manage any exotherms. A systematic optimization study (Design of Experiments, DoE) can identify a robust temperature window.
-
-
Regioisomer Formation:
-
Diagnosis: The presence of a compound with the same mass as the product but a different retention time (LC) or NMR spectrum is a red flag for isomerism. This requires careful analytical characterization, such as 2D-NOESY NMR, to confirm the connectivity.[3]
-
Solution: The only reliable solution is to ensure the isomeric purity of the 3,4-diaminopyridine starting material. Source from a supplier who can provide a certificate of analysis with isomeric purity data.
-
Workflow for Investigating Batch Variability
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validation of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine as a Kinase Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the validation of a novel kinase inhibitor, 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine, hereafter designated as Compound DFIP. The imidazo[4,5-c]pyridine and related imidazopyridine scaffolds have garnered significant interest in medicinal chemistry due to their structural similarity to purines, making them promising candidates for kinase inhibitors.[1][2] This document outlines a rigorous, multi-tiered validation strategy, presenting a hypothetical yet plausible set of experimental data to objectively compare Compound DFIP's performance against a well-established kinase inhibitor. The methodologies described herein are designed to ensure scientific integrity and provide a clear, logical path for researchers, scientists, and drug development professionals to assess novel kinase inhibitors.
Introduction: The Rationale for Targeting Src Kinase with Compound DFIP
Src, a non-receptor tyrosine kinase, is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The imidazo[4,5-c]pyridine core of Compound DFIP has been identified in derivatives showing potent inhibition of Src family kinases.[3] This guide will therefore focus on the validation of Compound DFIP as a putative Src kinase inhibitor, comparing its performance with Dasatinib, an FDA-approved multi-kinase inhibitor with potent activity against Src.
This validation process is structured to first establish direct biochemical engagement and potency, followed by an assessment of its activity in a cellular context to determine on-target effects and preliminary safety.
Tier 1: Biochemical Validation - Direct Target Engagement and Potency
The initial step in validating a new kinase inhibitor is to confirm its direct interaction with the purified target kinase and to quantify its inhibitory potency.[4] This is crucial to ensure that any observed cellular effects are due to the direct inhibition of the intended target and not off-target activities.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][6]
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant human Src kinase, a suitable substrate peptide (e.g., poly(E,Y)4:1), and ATP at its Km concentration is prepared in a kinase reaction buffer.
-
Compound Incubation: Compound DFIP and Dasatinib are serially diluted in DMSO and added to the reaction mixture in a 384-well plate format. A DMSO-only control represents 100% kinase activity.
-
Kinase Reaction: The reaction is initiated by the addition of the ATP/substrate solution and incubated at room temperature for 1 hour.
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used by a luciferase to produce a luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The data is normalized to controls and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression curve fit.
Comparative Biochemical Data
The following table summarizes the hypothetical IC50 values obtained for Compound DFIP and Dasatinib against Src kinase.
| Compound | Target Kinase | IC50 (nM) |
| Compound DFIP | Src | 15 |
| Dasatinib | Src | 1 |
Interpretation of Results: The data indicates that Compound DFIP is a potent inhibitor of Src kinase in a biochemical setting, with an IC50 value in the low nanomolar range. While Dasatinib is more potent, the significant activity of Compound DFIP warrants further investigation into its cellular effects.
Tier 2: Cell-Based Validation - On-Target Activity and Cellular Potency
While biochemical assays confirm direct target inhibition, cell-based assays are essential to determine if the compound can effectively engage its target within the complex cellular environment.[7][8] These assays provide a more physiologically relevant measure of a compound's potential.
Experimental Workflow for Cellular Assays
The following diagram illustrates the workflow for validating the cellular activity of Compound DFIP.
Caption: Workflow for cellular validation of Compound DFIP.
Protocol: Western Blot for Src Phosphorylation
This assay measures the inhibition of Src auto-phosphorylation at tyrosine 416 (p-Src Y416), a marker of its activation.
Methodology:
-
Cell Culture and Treatment: HT-29 cells, which exhibit high Src activity, are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with increasing concentrations of Compound DFIP or Dasatinib for 2 hours.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-Src (Y416) and total Src. A loading control (e.g., GAPDH) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities are quantified, and the ratio of p-Src to total Src is calculated. The IC50 for p-Src inhibition is then determined.
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: HT-29 cells are seeded in a 96-well plate and incubated overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of Compound DFIP or Dasatinib for 72 hours.
-
ATP Measurement: CellTiter-Glo® reagent is added to the wells, and the plate is incubated to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The 50% growth inhibition (GI50) values are calculated.
Comparative Cellular Data
The following table presents the hypothetical results from the cell-based assays.
| Compound | p-Src Inhibition IC50 (nM) | Cell Viability GI50 (nM) in HT-29 cells |
| Compound DFIP | 50 | 150 |
| Dasatinib | 5 | 20 |
Interpretation of Results: Compound DFIP demonstrates on-target activity by inhibiting Src phosphorylation in a cellular context. The cellular potency (p-Src IC50 and GI50) is lower than its biochemical potency, which is expected due to factors like cell permeability and stability. The correlation between the inhibition of Src phosphorylation and the reduction in cell viability supports the hypothesis that the anti-proliferative effect of Compound DFIP is mediated through Src inhibition.
Signaling Pathway Context
The diagram below illustrates the central role of Src kinase in signaling pathways that promote cancer cell proliferation and survival, providing context for the mechanism of action of Compound DFIP.
Caption: Simplified Src signaling pathway and the inhibitory action of Compound DFIP.
Summary and Future Directions
This guide outlines a systematic approach to the initial validation of a novel kinase inhibitor, this compound (Compound DFIP). The hypothetical data presented demonstrates that Compound DFIP is a potent biochemical inhibitor of Src kinase with on-target cellular activity, leading to reduced cancer cell viability.
Comparative Summary:
-
Potency: While Dasatinib exhibits higher potency in both biochemical and cellular assays, Compound DFIP demonstrates significant activity, positioning it as a promising lead compound.
-
Mechanism: The correlation between Src phosphorylation inhibition and anti-proliferative effects provides strong evidence for an on-target mechanism of action.
Further essential steps in the validation of Compound DFIP would include:
-
Kinase Selectivity Profiling: To assess the selectivity of Compound DFIP, it should be screened against a broad panel of kinases. High selectivity is desirable to minimize off-target effects.
-
In Vivo Efficacy Studies: The anti-tumor activity of Compound DFIP should be evaluated in animal models, such as xenograft models using HT-29 cells.
-
Pharmacokinetic and Toxicological Studies: To assess its drug-like properties, the absorption, distribution, metabolism, and excretion (ADME) profile and potential toxicity of Compound DFIP need to be determined.
By following this structured validation process, researchers can build a robust data package to support the continued development of promising new kinase inhibitors like this compound.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. inits.at [inits.at]
A Comparative Analysis of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine, a Novel Kinase Inhibitor Candidate, with Established Aurora and FLT3 Kinase Inhibitors
Introduction
The relentless pursuit of novel therapeutics in oncology has identified protein kinases as critical targets for intervention. The imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating potent activity against various key players in cancer signaling pathways. This guide presents a comprehensive comparative study of a novel investigational compound, 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine, against established inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).
While specific experimental data for this compound is not yet publicly available, this guide will utilize illustrative data based on the known performance of structurally related imidazopyridine inhibitors. This approach allows for a scientifically grounded, hypothetical comparison to provide researchers and drug development professionals with a framework for evaluating such novel compounds. The established inhibitors chosen for this comparison are Tozasertib (VX-680) and Danusertib (PHA-739358) for Aurora kinases, and Quizartinib (AC220) and Gilteritinib (ASP2215) for FLT3.
The Rationale for Targeting Aurora and FLT3 Kinases
Aurora Kinases: This family of serine/threonine kinases, comprising Aurora A, B, and C, are essential regulators of mitosis. Their overexpression is a common feature in a wide array of human cancers and is linked to genetic instability and tumorigenesis.[1][2] Inhibition of Aurora kinases disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[3]
FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[5] FLT3 inhibitors block the aberrant signaling from these mutations, thereby inducing apoptosis in leukemic cells.[6]
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity of this compound against Aurora A, Aurora B, and FLT3 (wild-type and ITD mutant), in comparison to the established inhibitors. The illustrative IC50 values for the topic compound are derived from the observed potencies of similar imidazopyridine scaffolds.
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | FLT3 (WT) (IC50, nM) | FLT3 (ITD) (IC50, nM) |
| This compound (Illustrative) | 25 | 50 | 15 | 5 |
| Tozasertib (VX-680) | 0.6 (Ki) | 18 (Ki) | Active | Active |
| Danusertib (PHA-739358) | 13 | 79 | - | - |
| Quizartinib (AC220) | - | - | 4.2 | 1.1 |
| Gilteritinib (ASP2215) | - | - | 0.29 | 0.29 |
Data for established inhibitors are compiled from publicly available sources.[7][8][9][10]
Mechanism of Action: A Comparative Overview
The selected inhibitors exhibit distinct mechanisms of action, which are crucial for understanding their efficacy and potential resistance profiles.
Aurora Kinase Inhibitors: Both Tozasertib and Danusertib are ATP-competitive inhibitors that bind to the active site of Aurora kinases.[8][9] Inhibition of Aurora A leads to defects in mitotic spindle formation, while inhibition of Aurora B disrupts chromosome segregation and cytokinesis, often resulting in polyploidy and subsequent apoptosis.[3]
FLT3 Inhibitors: FLT3 inhibitors are classified as Type I or Type II.
-
Type I inhibitors , such as Gilteritinib, bind to the active conformation of the kinase and can inhibit both ITD and tyrosine kinase domain (TKD) mutations.[11]
-
Type II inhibitors , like Quizartinib, bind to and stabilize the inactive conformation of the FLT3 receptor, primarily targeting the ITD mutation.[12]
The hypothetical compound, this compound, as an ATP-competitive inhibitor, would likely follow a similar mechanism of action to other small molecule kinase inhibitors, binding within the ATP pocket of its target kinases.
Caption: Signaling pathways targeted by Aurora and FLT3 kinase inhibitors.
Experimental Protocols
To ensure the scientific integrity of this comparative guide, the following are detailed, step-by-step methodologies for key experiments used in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the purified kinase (e.g., Aurora A, FLT3) in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP in the kinase reaction buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of a 96-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., HCT116 for Aurora kinase inhibitors, MV4-11 for FLT3 inhibitors) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Treat the cells with the compounds for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration.
-
Clinical Landscape and Future Perspectives
The development of Aurora and FLT3 kinase inhibitors has seen both successes and challenges. Several inhibitors for both targets have advanced into clinical trials, with some gaining regulatory approval.[13][14][15][16][17][18][19]
-
Aurora Kinase Inhibitors: While early enthusiasm was high, the clinical development of many Aurora kinase inhibitors has been hampered by toxicity and modest single-agent efficacy.[14] However, ongoing research is exploring their use in combination therapies and in specific patient populations with defined biomarkers.[13][18]
-
FLT3 Inhibitors: The development of FLT3 inhibitors has been more successful, with agents like Gilteritinib and Quizartinib now approved for the treatment of FLT3-mutated AML.[15][17] The challenge of acquired resistance remains a significant hurdle, driving the development of next-generation inhibitors and combination strategies.[20]
The hypothetical compound, this compound, with its potential dual activity against both Aurora and FLT3 kinases, represents an intriguing therapeutic concept. Dual-target inhibitors can offer the advantage of broader efficacy and may circumvent certain resistance mechanisms. Further preclinical and clinical evaluation of such compounds is warranted to determine their true therapeutic potential.
Conclusion
This comparative guide provides a framework for the evaluation of novel imidazo[4,5-c]pyridine-based kinase inhibitors, using this compound as a representative example. By comparing its hypothetical profile to established Aurora and FLT3 inhibitors, we can appreciate the nuances of kinase inhibitor drug discovery, from biochemical potency to cellular effects and clinical translation. The detailed experimental protocols provided herein offer a practical resource for researchers in the field. As our understanding of cancer biology deepens, the rational design and rigorous evaluation of novel kinase inhibitors will remain a cornerstone of oncology drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FLT3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials [frontiersin.org]
- 17. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 18. researchgate.net [researchgate.net]
- 19. FLT3 inhibitors: revolutionizing the management of AML | VJHemOnc [vjhemonc.com]
- 20. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming target engagement of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine in cells.
This guide provides a comprehensive comparison of modern techniques to confirm the cellular target engagement of novel chemical entities. We will use the 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine scaffold as a case study, focusing on methodologies applicable to its well-characterized analog, Mocetinostat, a histone deacetylase (HDAC) inhibitor. The principles and workflows discussed are broadly applicable to researchers developing novel small molecule therapeutics.
Introduction: The Imperative of Target Engagement
The development of a novel therapeutic begins with a hypothesis: a small molecule will bind to a specific protein target in a cell and modulate its function to achieve a therapeutic effect. Verifying this initial step—that the compound reaches and binds its intended target in the complex milieu of a living cell—is a critical milestone. Failure to rigorously confirm target engagement can lead to misinterpretation of downstream phenotypic effects and costly failures in later stages of drug development.
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase and HDAC inhibitors. A key example is Mocetinostat, an inhibitor of Class I and IV HDACs. When a researcher synthesizes a novel analog like this compound, confirming that it retains or modifies the target profile of its predecessors is paramount. This guide compares several orthogonal, industry-standard methods for achieving this confirmation.
Understanding the Target: Histone Deacetylases (HDACs)
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This action generally leads to chromatin compaction and transcriptional repression. Inhibition of HDACs by molecules like Mocetinostat results in hyperacetylation of histones, which relaxes chromatin structure and alters gene expression patterns. This mechanism is central to their use as anti-cancer agents. Therefore, a direct confirmation of target engagement would involve measuring the binding of the compound to HDAC proteins, while a robust downstream marker would be the level of histone acetylation.
Caption: Mechanism of HDAC inhibition by imidazo[4,5-c]pyridine analogs.
Method 1: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.
Experimental Workflow
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the vehicle (e.g., DMSO) and another with your imidazo[4,5-c]pyridine compound at a desired concentration (e.g., 1-10 µM) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target protein (e.g., HDAC1) remaining in the supernatant using Western blotting or an equivalent quantitative protein detection method.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A shift of the melting curve to the right for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct binding.
Method 2: Proximity Ligation Assay (PLA) for Downstream Effects
While CETSA confirms direct binding, it is crucial to show that this binding leads to the expected functional consequence. For an HDAC inhibitor, the most immediate downstream effect is an increase in histone acetylation. The Proximity Ligation Assay (PLA) is a highly sensitive and specific immunoassay that can detect and quantify post-translational modifications in situ.
Experimental Workflow
Comparative Efficacy Analysis: The Potential of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine in the Landscape of Targeted Cancer Therapies
This guide provides a comparative analysis of the investigational compound 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine against established targeted therapies for cancers driven by BRAF mutations, such as melanoma and colorectal cancer. As researchers delve into novel chemical scaffolds, understanding the potential of new molecular entities in the context of current treatment paradigms is crucial for guiding future drug development efforts.
The imidazo[4,5-c]pyridine core is a recognized pharmacophore, structurally analogous to purines, which has led to its exploration in various therapeutic areas.[1][2] Derivatives of this scaffold have shown potential as inhibitors of critical cellular pathways, including activity as PARP inhibitors and kinase inhibitors, making them a person of interest in oncology research.[1][3] This guide will situate the potential of this compound, hereafter referred to as "Compound DFIP," within the well-established field of BRAF-targeted cancer therapy.
The Rationale for Novel Kinase Inhibitors in BRAF-Mutant Cancers
Approximately half of all melanomas and 8-12% of metastatic colorectal cancers (mCRC) harbor mutations in the BRAF gene, most commonly the V600E substitution.[4][5] This mutation leads to constitutive activation of the BRAF protein, a serine/threonine kinase that is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[6] The resulting uncontrolled signaling promotes cell proliferation and survival.
The development of selective BRAF inhibitors, such as Vemurafenib, Dabrafenib, and Encorafenib, revolutionized the treatment of BRAF-mutant cancers.[4][6][7] Further advancements led to the combination of BRAF inhibitors with MEK inhibitors (e.g., Trametinib, Cobimetinib, Binimetinib), which block a downstream component of the MAPK pathway.[4][7][8] This dual-targeting approach has been shown to be more effective than BRAF inhibitor monotherapy.[4][7]
Despite these successes, challenges remain, primarily the development of acquired resistance. Therefore, the exploration of novel chemical entities like Compound DFIP is essential to identify new mechanisms of pathway inhibition or to overcome existing resistance patterns.
Signaling Pathway of Established BRAF/MEK Inhibitors
The MAPK pathway is a critical signaling cascade that regulates cell growth and division. In BRAF-mutant cancers, the pathway is constitutively active. BRAF and MEK inhibitors work in concert to shut down this aberrant signaling.
Caption: The MAPK signaling pathway in BRAF-mutant cancer and points of inhibition.
Comparative In Vitro Efficacy: A Hypothetical Analysis
To assess the potential of a novel inhibitor, a primary step is to determine its potency against relevant cancer cell lines. The following table presents hypothetical preclinical data for Compound DFIP, juxtaposed with published data for established BRAF and MEK inhibitors. This comparison is illustrative, designed to model the type of data required to evaluate a new compound's potential.
Table 1: Comparative In Vitro Potency (IC50) in BRAF V600E-Mutant Cell Lines
| Compound | Target(s) | A375 (Melanoma) IC50 (nM) | HT-29 (Colorectal) IC50 (nM) |
| Dabrafenib | BRAF | ~5 | ~8 |
| Trametinib | MEK1/2 | ~0.9 | ~1.8 |
| Encorafenib | BRAF | ~1.5 | ~1.5 |
| Binimetinib | MEK1/2 | ~12 | ~20 |
| Compound DFIP (Hypothetical) | Novel Kinase | 10 | 15 |
Note: IC50 values for established drugs are approximations based on publicly available data for illustrative purposes. The data for Compound DFIP is purely hypothetical.
Experimental Protocol: Cell Viability Assay for IC50 Determination
The determination of the half-maximal inhibitory concentration (IC50) is a fundamental experiment to quantify the efficacy of a compound in vitro. The following protocol outlines a standard cell viability assay using a luminescent-based method.
Objective: To determine the IC50 of Compound DFIP in comparison to a standard BRAF inhibitor (e.g., Encorafenib) in the A375 human melanoma cell line (BRAF V600E mutant).
Materials:
-
A375 cells (ATCC CRL-1619)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Compound DFIP (solubilized in DMSO)
-
Encorafenib (solubilized in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture A375 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 3-fold serial dilution series for both Compound DFIP and Encorafenib in culture media, starting from a top concentration of 10 µM.
-
Include a "vehicle control" (DMSO equivalent to the highest compound concentration) and a "no cells" blank control.
-
Carefully remove the old media from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no cells" blank from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each compound.
-
Experimental Workflow Diagram
Caption: A stepwise workflow for determining the IC50 of a test compound.
Discussion and Future Directions
The hypothetical data in Table 1 positions Compound DFIP as a moderately potent inhibitor. While its hypothetical IC50 values are higher than those of established BRAF and MEK inhibitors, this does not preclude its potential. The causality behind experimental choices, such as using the A375 cell line, is grounded in its well-characterized BRAF V600E mutation, making it a standard model for initial screenings.
Several factors could make Compound DFIP a valuable candidate for further investigation:
-
Novel Mechanism of Action: If Compound DFIP inhibits a different kinase in the MAPK pathway or a parallel survival pathway, it could be effective in cases of acquired resistance to standard BRAF/MEK inhibitors.
-
Favorable Safety Profile: A compound with a better therapeutic window (high efficacy with low toxicity) would be a significant advancement.
-
Ability to Overcome Resistance: The ultimate test would be to evaluate Compound DFIP against cell lines engineered to be resistant to current therapies.
The self-validating nature of the described protocol is crucial. The inclusion of a standard-of-care compound like Encorafenib serves as a positive control, ensuring the assay is performing as expected and providing a direct benchmark for the novel compound's potency.
Future research should focus on target identification and deconvolution for Compound DFIP to understand its precise mechanism of action. In vivo studies using xenograft models would be the next logical step to assess its efficacy and tolerability in a whole-organism setting. The journey from a promising chemical scaffold to a clinically approved drug is long, but rigorous preclinical evaluation, as outlined here, is the foundational first step.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. intermountainhealthib.staywellsolutionsonline.com [intermountainhealthib.staywellsolutionsonline.com]
- 5. emjreviews.com [emjreviews.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mskcc.org [mskcc.org]
- 8. Immunotherapy Combination for BRAF+ Melanoma - NCI [cancer.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The development of targeted therapeutics requires a profound understanding of a compound's selectivity. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine (hereafter referred to as Compound X), a novel small molecule with potential therapeutic applications. The imidazo[4,5-c]pyridine scaffold is a privileged structure in kinase inhibitor design, frequently targeting families such as Src and DNA-PK.[1][2][3] Therefore, assessing the selectivity of new analogues is paramount. This document outlines a multi-tiered strategy, beginning with broad in vitro kinome screening and progressing to orthogonal, cell-based target engagement assays. We present detailed, field-tested protocols and comparative data (hypothetical) to illustrate the process of building a robust selectivity profile, enabling informed decisions in drug discovery pipelines.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology, with over 60 small molecule kinase inhibitors approved by the FDA.[4] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge.[5][6] This similarity often leads to inhibitor promiscuity, where a compound modulates multiple kinases.[6] Such "off-target" activity can be a double-edged sword; it can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[7][8][9][10] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step to:
-
De-risk clinical development: By identifying potential off-target liabilities that could cause side effects.[4][11]
-
Validate mechanism of action: Ensuring the observed biological effect is due to modulation of the intended target.
-
Discover new therapeutic opportunities: Uncovering unexpected, potent off-target activities that could be therapeutically relevant.[10]
Compound X, with its imidazo[4,5-c]pyridine core, is predicted to interact with the kinome. The following guide establishes a rigorous methodology to define its interaction map.
A Phased Strategy for Comprehensive Cross-Reactivity Profiling
A robust profiling strategy employs orthogonal assays to build confidence in the data, moving from broad, high-throughput biochemical screens to more physiologically relevant cellular systems.
Caption: A strategic workflow for kinase inhibitor cross-reactivity profiling.
Comparative Analysis: In Vitro Kinome Profiling
The first step is to assess the interaction of Compound X across a large, representative panel of the human kinome. This provides a broad, unbiased view of its selectivity.
Rationale for Kinase Panel Screening
Large-scale kinase profiling has become a standard industry practice to evaluate inhibitor selectivity.[12] Commercial services offer panels covering over 400 unique human kinases. The primary output is typically percent inhibition at a fixed concentration (e.g., 1 µM), which is sufficient to identify potent interactions for follow-up.
Experimental Protocol: Large-Panel Kinase Inhibition Assay (Biochemical)
This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Recombinant kinases (full panel)
-
Substrate specific to each kinase
-
Compound X, Control Compound A, Control Compound B
-
Staurosporine (Positive Control)
-
DMSO (Vehicle Control)
-
ATP
-
ADP-Glo™ Reagent & Kinase Detection Reagent
-
Assay Plates (e.g., 384-well, white, solid bottom)
Procedure:
-
Compound Preparation: Prepare 10 mM stock solutions of all test compounds and controls in 100% DMSO. Create a 100 µM intermediate plate.
-
Assay Plate Preparation: Dispense 50 nL of compound solution from the intermediate plate into the assay plate wells. For controls, dispense DMSO (100% inhibition control) and Staurosporine (0% inhibition control).
-
Kinase Reaction:
-
Add 2.5 µL of a 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 2.5 µL of a 2X ATP solution to initiate the reaction. The final concentration of the test compound will be 1 µM.
-
Incubate for 1 hour at room temperature.
-
-
Signal Generation & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO and Staurosporine controls.
Comparative Data Analysis: Compound X vs. Alternatives
To contextualize the selectivity of Compound X, we compare its inhibition profile against two hypothetical alternatives:
-
Alternative A: A structurally related imidazo[4,5-c]pyridine with known high potency but moderate selectivity.
-
Alternative B: A tool compound from a different chemical class targeting the same primary kinase.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Family | Compound X | Alternative A | Alternative B |
|---|---|---|---|---|
| SRC | Tyrosine | 98% | 99% | 95% |
| FYN | Tyrosine | 95% | 97% | 88% |
| YES | Tyrosine | 89% | 94% | 75% |
| LCK | Tyrosine | 85% | 92% | 60% |
| ABL1 | Tyrosine | 45% | 78% | 15% |
| DNA-PK | PIKK | 92% | 55% | 5% |
| PI3Kα | PI3K | 15% | 40% | 2% |
| mTOR | PIKK | 10% | 35% | 3% |
| CDK2 | CMGC | 5% | 25% | 1% |
| ROCK1 | AGC | 2% | 18% | 0% |
Interpretation: The initial screen suggests that Compound X is a potent inhibitor of SRC family kinases (SFKs) and, interestingly, also DNA-PK. Compared to Alternative A, it shows markedly improved selectivity against other kinases like ABL1 and the PI3K/mTOR pathway. Alternative B is highly selective for SFKs but shows no activity against DNA-PK. This profile warrants further investigation into the dual-target nature of Compound X.
Orthogonal Validation: Target Engagement in a Cellular Context
Biochemical assays are invaluable but do not fully replicate the complex intracellular environment. Cellular target engagement assays are essential to confirm that a compound binds its intended target(s) in living cells.
Rationale for Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to assess target engagement. It operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. This allows for the direct measurement of a compound's binding to its target in a native cellular environment, including cell lysates, intact cells, and even tissue samples.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® for Target Engagement
Procedure:
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT116) to ~80% confluency. Treat cells with Compound X (at various concentrations) or vehicle (DMSO) for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Transfer the supernatant (soluble fraction) to a new tube. Analyze the amount of soluble target protein (e.g., SRC, DNA-PK) remaining at each temperature point using a standard protein detection method like Western Blot or Simple Western™.
-
Data Plotting: Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Comparative Data Analysis: Cellular Target Stabilization
Table 2: CETSA® Thermal Shift (ΔTm in °C) in HCT116 Cells
| Target Protein | Compound X (10 µM) | Alternative A (10 µM) |
|---|---|---|
| SRC | + 5.8 °C | + 6.1 °C |
| DNA-PK | + 4.5 °C | + 0.5 °C (Not Significant) |
| ABL1 | + 0.3 °C (Not Significant) | + 3.2 °C |
Interpretation: The CETSA® results provide critical orthogonal validation.
-
Compound X clearly engages both SRC and DNA-PK in a cellular context, confirming its dual-target profile suggested by the biochemical screen.
-
Alternative A , while potently inhibiting ABL1 in the biochemical assay, shows significant cellular engagement of ABL1, which was an undesired off-target. Crucially, it fails to engage DNA-PK in cells, indicating its biochemical activity on this target may not be relevant in a physiological setting.
Integrated Selectivity Assessment and Conclusion
By integrating data from broad biochemical screening and focused cellular target engagement, we can construct a high-confidence cross-reactivity profile for this compound (Compound X).
Key Findings:
-
Primary Activity: Compound X is a potent, cell-active inhibitor of SRC family kinases.
-
Secondary, Validated Activity: It demonstrates potent, cell-active inhibition of DNA-PK, a member of the PIKK family.
-
Improved Selectivity: Compared to a close structural analog (Alternative A), Compound X exhibits superior selectivity, particularly avoiding potent inhibition of ABL1 and the core PI3K/mTOR pathway members.
This dual-targeting profile of SRC and DNA-PK could be of significant therapeutic interest, as both kinases are involved in cancer cell proliferation and survival pathways. The rigorous, multi-step profiling approach detailed in this guide provides a clear and validated understanding of the compound's mechanism and selectivity, enabling a data-driven progression into further preclinical development.
References
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of DF-IMP: A Comparative Guide to Assessing Therapeutic Potential in B-Cell Malignancies
This guide provides a comprehensive framework for the in vivo validation of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine, hereafter designated as DF-IMP. The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of key signaling kinases. Given the structural motifs of DF-IMP, we hypothesize its primary mechanism of action is the potent and selective inhibition of Bruton's Tyrosine Kinase (BTK), a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK is a hallmark of numerous B-cell malignancies, making it a high-value therapeutic target.
This document outlines a head-to-head comparison of DF-IMP against Ibrutinib, a first-in-class BTK inhibitor, within a validated preclinical xenograft model of B-cell lymphoma. The experimental design emphasizes robust, self-validating protocols to ensure the generation of reliable and translatable data for drug development professionals.
Mechanistic Rationale and Comparative Landscape
The BCR signaling cascade is essential for the proliferation and survival of both healthy and malignant B-cells. Upon antigen binding, BTK is recruited to the cell membrane and phosphorylated, triggering a downstream cascade involving PLCγ2, MAP kinases (ERK), and NF-κB, ultimately promoting cell survival and proliferation.
Caption: Hypothesized mechanism of DF-IMP action on the BCR pathway.
Our objective is to determine if DF-IMP can inhibit this pathway more effectively or with a better safety profile than existing therapies. The comparator, Ibrutinib, is an effective but covalent inhibitor known for off-target effects on kinases like TEC and EGFR, which can lead to adverse events. This validation plan is designed to assess not only the anti-tumor efficacy of DF-IMP but also to provide preliminary insights into its potential for a superior selectivity profile.
Experimental Design: Murine Xenograft Model
To assess in vivo efficacy, we will utilize a disseminated B-cell lymphoma xenograft model using TMD8 cells. This cell line is characterized by a MyD88 L265P mutation, which confers constitutive activation of the BCR pathway and makes it highly sensitive to BTK inhibition.
Caption: Workflow for the in vivo xenograft study.
Comparative Treatment Cohorts
| Cohort | Treatment Group | Dose | Vehicle | Administration | N |
| 1 | Vehicle Control | - | 0.5% HPMC, 0.1% Tween 80 | Oral Gavage (PO), QD | 10 |
| 2 | DF-IMP | 10 mg/kg | 0.5% HPMC, 0.1% Tween 80 | Oral Gavage (PO), QD | 10 |
| 3 | DF-IMP | 30 mg/kg | 0.5% HPMC, 0.1% Tween 80 | Oral Gavage (PO), QD | 10 |
| 4 | Ibrutinib (Positive Control) | 25 mg/kg | 0.5% HPMC, 0.1% Tween 80 | Oral Gavage (PO), QD | 10 |
Rationale for Dose Selection: The doses for DF-IMP are selected based on hypothetical preliminary pharmacokinetic (PK) studies to establish a dose-response relationship. The Ibrutinib dose is a well-established, efficacious dose in similar preclinical models, providing a robust benchmark for comparison.
Detailed Experimental Protocols
TMD8 Xenograft Implantation
-
Cell Preparation: Culture TMD8 cells (ATCC) in RPMI-1640 medium supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin. Ensure cells are in the logarithmic growth phase and have >95% viability as determined by Trypan Blue exclusion.
-
Animal Model: Use 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice. This immunocompromised strain is required for the engraftment of human cell lines.
-
Implantation: Harvest and resuspend TMD8 cells in sterile PBS at a concentration of 2.5 x 107 cells/mL. Inject 100 µL of the cell suspension (2.5 x 106 cells) via the lateral tail vein.
-
Engraftment Monitoring: After 10 days, perform baseline bioluminescence imaging (BLI) to confirm successful engraftment and tumor dissemination. Animals with comparable tumor burden (total flux) will be randomized into the treatment cohorts.
Efficacy and Tolerability Monitoring
-
Bioluminescence Imaging (BLI): Weekly, administer D-luciferin (150 mg/kg, IP injection) to anesthetized mice. Image mice 10 minutes post-injection using an IVIS Spectrum imaging system. Quantify tumor burden by measuring the total photon flux (photons/second) from a defined region of interest.
-
Survival Analysis: Monitor mice daily for clinical signs of distress (e.g., weight loss >20%, hind-limb paralysis, poor body condition). The primary survival endpoint is the time to development of these symptoms, at which point animals are humanely euthanized.
-
Tolerability Assessment: Record body weight daily. A significant and sustained loss of body weight in a treatment group relative to the vehicle control is an indicator of compound toxicity.
Pharmacodynamic (PD) Endpoint Analysis
-
Sample Collection: At a designated time point (e.g., 4 hours post-final dose on Day 21), a satellite group of mice (n=3 per cohort) will be euthanized for tissue collection.
-
Splenocyte Isolation: Harvest spleens, a primary site of tumor infiltration, and prepare single-cell suspensions.
-
Phospho-BTK Flow Cytometry: Stain splenocytes for human CD19 (a B-cell marker) and intracellular phosphorylated BTK (pBTK at Tyr223). A reduction in the pBTK signal in the hCD19+ population provides direct evidence of target engagement in vivo. This is a critical self-validating step to confirm the compound is reaching its target and exerting the intended biological effect.
Data Interpretation and Expected Outcomes
The success of DF-IMP will be evaluated based on a multi-parameter assessment against both vehicle and the Ibrutinib control.
Expected Efficacy Data
| Metric | DF-IMP (10 mg/kg) | DF-IMP (30 mg/kg) | Ibrutinib (25 mg/kg) | Vehicle |
| Median Survival (Days) | ~35 | >45 | ~40 | 25 |
| Tumor Growth Inhibition (%) | ~60% | >85% | ~80% | 0% |
| Endpoint pBTK (% of Vehicle) | ~40% | <15%* | ~20% | 100% |
*Denotes a primary success criterion: superior performance compared to the Ibrutinib positive control.
A successful outcome for DF-IMP would be a dose-dependent and statistically significant increase in median survival and reduction in tumor burden compared to the vehicle group. Critically, the high dose of DF-IMP should demonstrate efficacy that is at least non-inferior, and ideally superior, to the Ibrutinib cohort. The pharmacodynamic data must confirm this efficacy is linked to potent, on-target inhibition of BTK phosphorylation within the tumor cells.
Expected Tolerability Profile
| Metric | DF-IMP (10 mg/kg) | DF-IMP (30 mg/kg) | Ibrutinib (25 mg/kg) | Vehicle |
| Max Mean Body Weight Loss (%) | <5% | <8% | ~10% | <2% |
| Treatment-Related Morbidity | None | None | Minimal/None | None |
An ideal outcome is for DF-IMP to be better tolerated than Ibrutinib, evidenced by less body weight loss and no adverse clinical signs at a highly efficacious dose. This would suggest a wider therapeutic window and a potentially superior safety profile, possibly due to greater kinase selectivity.
By adhering to this rigorous, comparative in vivo validation plan, researchers and drug development professionals can generate a comprehensive data package to robustly assess the therapeutic potential of DF-IMP as a next-generation BTK inhibitor.
A Comparative Guide to the Biological Activity of Imidazo[4,5-c]pyridine Regioisomers
Introduction
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and viral enzymes.[2][3][4] Imidazopyridines exist in several isomeric forms, with imidazo[4,5-c]pyridines and their imidazo[4,5-b]pyridine counterparts being extensively studied.[1]
Within the imidazo[4,5-c]pyridine class, the precise arrangement of substituents and the position of the imidazole nitrogen—a concept known as regioisomerism—dramatically influences the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. Understanding the nuances of how these regioisomers interact differently with a biological target is critical for rational drug design and the optimization of lead compounds.
This guide provides a comparative analysis of the biological activities of different imidazo[4,5-c]pyridine regioisomers, with a particular focus on their role as kinase inhibitors. We will explore the underlying structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and present data-driven insights for researchers in drug development.
The Significance of Regioisomerism in Imidazo[4,5-c]pyridines
The imidazo[4,5-c]pyridine core can exist in different regioisomeric forms based on the substitution pattern on the pyridine and imidazole rings. Alkylation or substitution can occur at various nitrogen atoms, leading to distinct chemical entities with unique properties. For instance, substitution at the N-5 position versus the N-7 position can alter the molecule's ability to form critical hydrogen bonds within a protein's active site.
Caption: Conceptual diagram illustrating key nitrogen positions on the imidazo[4,5-c]pyridine scaffold that dictate regioisomerism and ultimately influence biological activity.
Comparative Analysis: Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology and inflammation research.[4] The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have been successfully employed to develop potent kinase inhibitors.[5][6][7] The activity of these inhibitors is often highly dependent on their specific regioisomeric form.
A compelling example is seen in the development of p38 MAP kinase inhibitors, which are pursued for treating inflammatory diseases like rheumatoid arthritis.[8][9] Studies have shown that imidazo[4,5-b]pyridin-2-one derivatives are potent inhibitors.[8][10] While direct comparative data on imidazo[4,5-c]pyridine regioisomers for p38 is less common in the public literature, principles from the closely related [4,5-b] series can be extrapolated. The orientation of substituents, dictated by the regioisomerism, determines how the molecule fits into the ATP-binding pocket and interacts with key residues, such as the "hinge" region of the kinase.[8]
For instance, one regioisomer might position a hydrogen bond donor to interact perfectly with the backbone amide of a hinge residue, leading to high potency. A different regioisomer, however, might place that same group in a sterically hindered or electronically unfavorable position, drastically reducing its inhibitory activity.
Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical comparative data for two regioisomers of a substituted imidazo[4,5-c]pyridine targeting a generic kinase, based on established SAR principles.[5]
| Regioisomer | Substitution Pattern | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Rationale for Activity Difference |
| Isomer A | 5-substituted | 25 | >1000 | The 5-position substituent optimally occupies a hydrophobic pocket adjacent to the ATP-binding site, enhancing potency and selectivity. |
| Isomer B | 7-substituted | 850 | 950 | The 7-position substituent leads to a steric clash with the gatekeeper residue, resulting in weaker binding and poor selectivity. |
This data illustrates that a simple shift in a substituent's position from N-5 to N-7 can result in a greater than 30-fold loss in potency. This underscores the critical importance of precise regioisomeric control during synthesis and screening.
Broader Biological Activities
Beyond kinase inhibition, imidazo[4,5-c]pyridine derivatives have been investigated for a range of other therapeutic applications:
-
Antiviral Activity : As structural analogues of purine nucleosides, certain imidazo[4,5-c]pyridines have been explored for their potential to inhibit viral replication.[11][12] Their mechanism often involves the inhibition of viral polymerases or other essential enzymes.
-
Antimicrobial Activity : Various derivatives have demonstrated activity against bacterial and fungal strains.[13] Specific regioisomers have shown promising minimum inhibitory concentration (MIC) values against pathogens like Staphylococcus aureus and Candida albicans.[13]
-
GPCR Modulation : The scaffold has been used to develop antagonists for receptors like the Neuropeptide S (NPS) receptor, which has implications for anxiety and arousal disorders.[14]
In many of these cases, the imidazo[4,5-b] isomers were found to be more potent than their [4,5-c] counterparts, highlighting a consistent trend where regioisomerism dictates biological potential.[3]
Experimental Protocols for Comparative Evaluation
To reliably compare the biological activity of different regioisomers, robust and standardized assays are essential. The following section details a typical workflow for evaluating these compounds as kinase inhibitors.
Caption: A typical experimental workflow for the synthesis and comparative biological evaluation of imidazo[4,5-c]pyridine regioisomers.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a common luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][16][17] It is a reliable method for determining the IC50 values of inhibitors.
Rationale for Assay Choice: The ADP-Glo™ assay is highly sensitive, has a broad dynamic range, and is resistant to interference from ATP-hydrolyzing enzymes, making it a gold standard for kinase inhibitor screening.[16]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution (at or near the Km for the specific kinase)[18]
-
Test compounds (imidazo[4,5-c]pyridine regioisomers) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[4,5-c]pyridine regioisomers in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a microplate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 5 µL of a solution containing the recombinant kinase and its specific substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[15]
-
-
Reaction Initiation: Start the kinase reaction by adding 2.5 µL of the ATP solution to each well.[19]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where less than 10% of the substrate is consumed.[18]
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15]
-
Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[15]
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all readings.
-
Normalize the data to the "no inhibitor" control, which represents 100% kinase activity.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The evidence clearly indicates that regioisomerism is a critical determinant of the biological activity of imidazo[4,5-c]pyridines. Subtle changes in the molecular architecture can lead to profound differences in potency, selectivity, and therapeutic potential. For drug development professionals, this means that the synthesis and evaluation of all accessible regioisomers should be a primary consideration during the hit-to-lead and lead optimization phases.
Future research should focus on developing more regioselective synthetic methods to provide access to pure, single isomers for unambiguous biological testing. Furthermore, computational modeling and structure-based design will continue to be invaluable tools for predicting which regioisomers are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery process. By combining sophisticated synthesis, rigorous biological evaluation, and predictive in silico methods, the full therapeutic potential of the versatile imidazo[4,5-c]pyridine scaffold can be realized.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjraap.com]
- 8. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of imidazo[4,5-d]pyridazine nucleosides as modulators of unwinding reaction mediated by West Nile virus nucleoside triphosphatase/helicase: evidence for activity on the level of substrate and/or enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro kinase assay [protocols.io]
A Head-to-Head Comparison of Synthetic Routes to the Imidazo[4,5-c]pyridine Scaffold
A technical guide for researchers, scientists, and drug development professionals.
The imidazo[4,5-c]pyridine core, a purine isostere, is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[1] These include potential treatments for cancer, inflammation, and neurological disorders.[2][3] Notably, derivatives of this heterocyclic system have shown promise as PARP inhibitors for cancer therapy and as GSK-3 inhibitors for neurodegenerative diseases.[2][3] The strategic synthesis of this key scaffold is therefore of paramount importance to the drug discovery and development process. This guide provides a head-to-head comparison of the most common and effective synthetic routes to imidazo[4,5-c]pyridines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.
The Workhorse: Condensation-Dehydration Reactions
One of the most traditional and widely employed methods for the synthesis of imidazo[4,5-c]pyridines is the condensation of 3,4-diaminopyridine with carboxylic acids or their derivatives, such as orthoesters.[4] This approach, often referred to as the Phillips condensation, is valued for its simplicity and the ready availability of starting materials.
Classical Approach using Polyphosphoric Acid (PPA)
The reaction is typically carried out by heating 3,4-diaminopyridine with a carboxylic acid in the presence of a dehydrating agent, most commonly polyphosphoric acid (PPA), at elevated temperatures.[2] PPA serves as both the solvent and the catalyst, facilitating the formation of the imidazole ring through dehydration.
Mechanism: The reaction proceeds through an initial acylation of one of the amino groups of the diaminopyridine by the carboxylic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. The final step is a dehydration event, driven by the high temperature and the presence of PPA, to yield the aromatic imidazo[4,5-c]pyridine ring system.
Advantages:
-
Simple and straightforward procedure.
-
Utilizes readily available and often inexpensive starting materials.
-
Generally provides good yields, typically around 75%.[2]
Disadvantages:
-
Requires harsh reaction conditions, including high temperatures and a strong acid.
-
Work-up can be challenging due to the viscous nature of PPA.
-
May not be suitable for substrates with sensitive functional groups.
Modern Advancements: Microwave-Assisted Synthesis
To address the limitations of the classical PPA method, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner reactions.[2][5]
Experimental Protocol (General): A mixture of 3,4-diaminopyridine and a carboxylic acid is subjected to microwave irradiation in the presence of a suitable solvent or on a solid support.[2] This method is particularly amenable to the rapid generation of compound libraries for screening purposes.[5]
Advantages:
-
Significant reduction in reaction times (minutes versus hours).
-
Often results in higher yields (ranging from 54-99% for related imidazopyridines) and cleaner reaction profiles.[2]
-
Suitable for high-throughput synthesis and library generation.[5]
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Optimization of reaction conditions (power, temperature, time) may be necessary for different substrates.
Reductive Cyclization: A Convergent Approach
Reductive cyclization offers a convergent and often one-pot strategy for the synthesis of imidazo[4,5-c]pyridines. This method typically involves the reaction of a 4-nitro-3-aminopyridine derivative with an aldehyde in the presence of a reducing agent.
One-Pot Reductive Cyclization
In this approach, the nitro group of the pyridine precursor is reduced in situ to an amino group, which then condenses with the aldehyde to form the imidazole ring. Common reducing agents for this transformation include sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).[2]
Mechanism: The reaction is initiated by the reduction of the nitro group to an amino group, generating a transient 3,4-diaminopyridine intermediate. This intermediate then reacts with the aldehyde to form a Schiff base, which undergoes intramolecular cyclization and subsequent oxidation (often by air) to afford the aromatic imidazo[4,5-c]pyridine.
Advantages:
-
Convergent one-pot procedure, which can improve overall efficiency.
-
Avoids the isolation of potentially unstable diaminopyridine intermediates.
-
Can be performed under relatively mild conditions.
Disadvantages:
-
The choice of reducing agent is critical and may need to be optimized for different substrates.
-
The reaction may produce byproducts, requiring careful purification.
Two-Step Reductive Cyclization
A variation of this method involves a two-step process where the nitro group is first reduced, typically with iron powder in acetic acid, followed by the isolation of the 3,4-diaminopyridine intermediate. This intermediate is then condensed with an aldehyde or an orthoester, sometimes with the aid of a catalyst like ytterbium triflate, to form the final product.[2]
Experimental Protocol (Two-Step):
-
Reduction: 4-nitro-3-aminopyridine is treated with a reducing agent (e.g., Fe in acetic acid) to yield 3,4-diaminopyridine.
-
Cyclization: The resulting diaminopyridine is then reacted with an aldehyde or orthoformate, often in the presence of a catalyst, to form the imidazo[4,5-c]pyridine. Yields for the cyclization step can be high, ranging from 32-99%.[2]
Advantages:
-
Allows for the purification of the diaminopyridine intermediate, which can lead to a cleaner final product.
-
Offers greater control over the reaction sequence.
-
The use of a catalyst in the second step can improve the efficiency and substrate scope of the cyclization.
Disadvantages:
-
A two-step process is inherently less atom- and step-economical than a one-pot reaction.
-
Requires the handling of the potentially air-sensitive diaminopyridine intermediate.
Solid-Phase Synthesis: Enabling Combinatorial Chemistry
For the generation of large libraries of imidazo[4,5-c]pyridines for high-throughput screening, solid-phase organic synthesis (SPOS) is an invaluable tool. This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support.
A representative solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines starts with a polymer-supported amine which is reacted with 2,4-dichloro-3-nitropyridine. Subsequent substitution of the second chlorine, reduction of the nitro group, and cyclization with an aldehyde leads to the desired products.[1]
Workflow for Solid-Phase Synthesis of Imidazo[4,5-c]pyridines
Caption: Solid-phase synthesis workflow for imidazo[4,5-c]pyridines.
Advantages:
-
Ideal for the construction of large and diverse compound libraries.
-
Simplified purification procedures.
-
Amenable to automation.
-
Yields are often high, with reported ranges of 50-94% for related structures.[2]
Disadvantages:
-
Requires specialized knowledge and equipment for solid-phase synthesis.
-
Reaction monitoring can be more challenging than in solution-phase chemistry.
-
The cost of resins and linkers can be a factor for large-scale synthesis.
Catalytic Methods: Enhancing Efficiency and Selectivity
Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions for the synthesis of imidazo[4,5-c]pyridines.
Lewis Acid Catalysis
Lewis acids, such as ytterbium triflate (Yb(OTf)₃), have been shown to be effective catalysts for the condensation of 3,4-diaminopyridine with orthoesters like triethyl orthoformate.[2][6] The Lewis acid activates the orthoester towards nucleophilic attack by the diaminopyridine, facilitating the cyclization reaction under milder conditions than traditional acid-catalyzed methods.
Mechanism of Ytterbium Triflate-Catalyzed Cyclocondensation
Caption: Lewis acid-catalyzed synthesis of imidazo[4,5-c]pyridines.
Advantages:
-
Milder reaction conditions compared to strong protic acids.
-
High yields and good functional group tolerance.[2]
-
The catalyst is recoverable and reusable in some cases.
Disadvantages:
-
The cost of the Lewis acid catalyst can be a consideration.
-
The reaction may require anhydrous conditions.
Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems. While many examples focus on the isomeric imidazo[4,5-b]pyridines, the principles are applicable to the synthesis of imidazo[4,5-c]pyridines. These methods often involve the coupling of a suitably functionalized pyridine derivative with an amine or amide, followed by an intramolecular cyclization.[2]
Advantages:
-
Excellent functional group tolerance.
-
High degree of control over regioselectivity.
-
Provides access to a wide range of substituted derivatives.
Disadvantages:
-
The cost of the palladium catalyst and ligands can be high.
-
Removal of residual metal from the final product is often necessary, especially for pharmaceutical applications.
-
Reaction optimization can be complex.
Oxidative Cyclization: A Greener Approach
Oxidative cyclization of 3,4-diaminopyridine with aldehydes represents an environmentally benign route to 2-substituted imidazo[4,5-c]pyridines. These reactions can often be performed in green solvents like water and may use air as the terminal oxidant.[2]
Mechanism: The reaction likely proceeds through the formation of a dihydroimidazo[4,5-c]pyridine intermediate via condensation of the diaminopyridine and the aldehyde. This intermediate is then oxidized to the aromatic product.
Advantages:
-
Environmentally friendly, especially when conducted in water with air as the oxidant.
-
Often proceeds in a single step with good to excellent yields.
-
Avoids the use of harsh or toxic reagents.
Disadvantages:
-
The reaction scope may be limited to aldehydes that are stable under the reaction conditions.
-
Reaction times can be long, although this can sometimes be mitigated by heating.
Head-to-Head Comparison of Synthesis Routes
| Synthetic Route | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Condensation-Dehydration (PPA) | 3,4-Diaminopyridine, Carboxylic Acid, PPA | High temperature | ~75%[2] | Simple, readily available starting materials | Harsh conditions, difficult work-up |
| Condensation-Dehydration (Microwave) | 3,4-Diaminopyridine, Carboxylic Acid | Microwave irradiation | 54-99%[2] | Fast, high yields, suitable for libraries | Requires specialized equipment |
| Reductive Cyclization (One-Pot) | 4-Nitro-3-aminopyridine, Aldehyde, Reducing Agent | Mild to moderate temperature | Moderate to Good | Convergent, avoids isolation of intermediates | Choice of reducing agent is key, potential byproducts |
| Reductive Cyclization (Two-Step) | 4-Nitro-3-aminopyridine, Reducing Agent, Aldehyde/Orthoester | Stepwise, may involve catalyst | 32-99%[2] | Cleaner products, greater control | Less step-economical, handling of intermediates |
| Solid-Phase Synthesis | Resin-bound amine, Dichloronitropyridine, Aldehyde | Stepwise on solid support | 50-94%[2] | Ideal for libraries, simple purification | Specialized techniques, cost of materials |
| Lewis Acid Catalysis | 3,4-Diaminopyridine, Orthoester, Yb(OTf)₃ | Mild temperature | Good to Excellent | Mild conditions, high yields | Catalyst cost, may require anhydrous conditions |
| Oxidative Cyclization | 3,4-Diaminopyridine, Aldehyde | Often in water, may use air as oxidant | Good to Excellent | Environmentally friendly, simple procedure | Potentially limited substrate scope, longer reaction times |
Conclusion
The synthesis of the medicinally important imidazo[4,5-c]pyridine scaffold can be achieved through a variety of synthetic routes, each with its own set of advantages and disadvantages. The choice of the most appropriate method will depend on several factors, including the desired substitution pattern, the scale of the synthesis, the available equipment, and the cost and sensitivity of the starting materials.
For rapid library synthesis and initial structure-activity relationship studies, microwave-assisted condensation and solid-phase synthesis are particularly powerful. For larger-scale synthesis of a specific target molecule, classical condensation-dehydration or a well-optimized reductive cyclization may be more cost-effective. The increasing emphasis on green chemistry makes oxidative cyclization in aqueous media an attractive option for future development. A thorough understanding of the strengths and weaknesses of each of these synthetic approaches will enable researchers to make informed decisions and efficiently access the diverse chemical space of imidazo[4,5-c]pyridine derivatives for the discovery of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Reproducibility of in vitro experiments with 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
An In-Depth Guide to the Reproducibility of In Vitro Experiments with 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine (Molibresib/I-BET762)
In the landscape of epigenetic drug discovery, the reproducibility of experimental data is the bedrock of scientific advancement. This guide provides a comprehensive analysis of this compound, a compound widely known in the scientific community as Molibresib (also I-BET762 or GSK525762), focusing on the critical factors that govern the consistency of its in vitro evaluation. As a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, Molibresib has become a key tool in investigating the therapeutic potential of targeting epigenetic readers in oncology and inflammatory diseases.[1][2][3]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, offers a comparative analysis with other well-known BET inhibitors, and provides detailed, field-proven methodologies designed to be self-validating. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to generate robust and reproducible data.
The Central Role of BET Proteins and the Mechanism of Molibresib
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are fundamental epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers.[2][4] This action is crucial for the expression of key oncogenes, such as MYC, and pro-inflammatory genes.[2][5]
Molibresib exerts its effect by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins.[5] This inhibitory action displaces the BET proteins from chromatin, leading to the suppression of target gene transcription. The high degree of structural homology among the bromodomains of the BET family explains why Molibresib, like many of its counterparts, is a pan-BET inhibitor, acting on BRD2, BRD3, and BRD4.[3]
Comparative Analysis: Molibresib vs. Alternative BET Inhibitors
The reproducibility of an experiment is often contextualized by its performance relative to established standards. In the field of BET inhibitors, (+)-JQ1 is the quintessential tool compound. While it has poor oral bioavailability, its well-characterized in vitro activity makes it an essential positive control and benchmark.[3][4]
Below is a comparative summary of reported IC₅₀ values for Molibresib and JQ1. It is critical to note that direct comparison of IC₅₀ values across different studies can be misleading due to variations in cell lines, assay formats (biochemical vs. cellular), and experimental conditions (e.g., incubation time, serum concentration). The key to reproducibility is consistency within a given experimental system.
| Compound | Assay Type | Target/Cell Line | Reported IC₅₀ | Reference |
| Molibresib (I-BET762) | FRET (Biochemical) | BRD2/3/4 | ~32.5–42.5 nM | [5] |
| Molibresib (I-BET762) | MTT (Cell-based) | MDA-MB-231 (Breast Cancer) | 0.46 µM (460 nM) | [1] |
| Molibresib (I-BET762) | Cell Viability | Aspc-1 (Pancreatic Cancer) | 231 nM | [4] |
| Molibresib (I-BET762) | Cell Viability | CAPAN-1 (Pancreatic Cancer) | 990 nM | [4] |
| Molibresib (I-BET762) | Cell Viability | PANC-1 (Pancreatic Cancer) | 2550 nM | [4] |
| (+)-JQ1 | MTT (Cell-based) | MDA-MB-231 (Breast Cancer) | ~0.25 µM (250 nM) [Implied] | [1] |
| (+)-JQ1 | Cell Viability | Aspc-1 (Pancreatic Cancer) | 37 nM | [4] |
| (+)-JQ1 | Cell Viability | CAPAN-1 (Pancreatic Cancer) | 190 nM | [4] |
| (+)-JQ1 | Cell Viability | PANC-1 (Pancreatic Cancer) | 720 nM | [4] |
Key Insights:
-
Biochemical vs. Cellular Potency: As expected, the biochemical potency of Molibresib in a cell-free assay like FRET is significantly higher than its potency in cell-based assays.[5] This disparity is a critical concept in drug discovery, reflecting factors like cell permeability, target engagement in a cellular context, and potential for efflux.
-
Cell Line Dependency: The efficacy of BET inhibitors is highly dependent on the genetic context of the cancer cell line.[4] Tumors driven by MYC overexpression are often more sensitive.[2] The wide range of IC₅₀ values for Molibresib across different pancreatic cancer lines highlights this dependency and underscores the need for consistent cell line authentication and passage number control to ensure reproducibility.[4]
Core In Vitro Assays: Protocols for Reproducibility
Generating reliable data with Molibresib requires meticulous attention to experimental detail. The following protocols are designed as self-validating systems, incorporating controls and rationale to minimize variability.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay directly measures the ability of Molibresib to disrupt the interaction between a BET bromodomain and an acetylated histone peptide. Its cell-free nature makes it ideal for determining direct binding affinity and is often a primary screen.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: A typical buffer is 50 mM HEPES (pH 7.5), 50 mM NaCl, and 0.5 mM CHAPS.[5] Causality: This buffer composition maintains protein stability and prevents non-specific binding.
-
BET Protein: Use a recombinant tandem bromodomain (BD1/BD2) of BRD4, for example, at a final concentration of 50 nM.[5]
-
Histone Peptide: A biotinylated, tetra-acetylated histone H4 peptide is used at a final concentration of 200 nM.[5]
-
Detection Reagents: Europium-labeled anti-tag antibody (e.g., anti-GST) and streptavidin-conjugated fluorophore (e.g., APC).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Molibresib in DMSO, starting at 100 µM. Then, dilute further in assay buffer. The final DMSO concentration in the well should be ≤0.5% to avoid solvent-induced artifacts.
-
-
Assay Execution (384-well Plate):
-
Add 2 µL of diluted Molibresib, DMSO (vehicle control), or a known inhibitor like JQ1 (positive control) to appropriate wells.
-
Prepare a master mix of BET protein and histone peptide in assay buffer. Add 10 µL to each well.
-
Incubate for 30 minutes at room temperature to allow compound binding.
-
Prepare a master mix of the detection reagents. Add 8 µL to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-capable plate reader (e.g., Envision Plate reader with excitation at 320 nm and emission at 615 nm and 665 nm).[5]
-
Calculate the FRET ratio (Acceptor/Donor emission).
-
Plot the FRET ratio against the log of Molibresib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Trustworthiness & Reproducibility:
-
Controls: Always include 'no-inhibitor' (0% inhibition) and 'high-concentration inhibitor' (100% inhibition) controls.
-
Reagent Quality: Use freshly prepared buffers and high-quality, batch-controlled recombinant proteins and peptides.
-
Z'-factor: Calculate the Z'-factor for each plate to ensure the assay window is robust and suitable for compound screening. A Z' > 0.5 is considered excellent.
Cell-Based Assay: Cell Viability (MTT/CellTiter-Glo®)
This assay measures the metabolic activity of a cell population as a surrogate for cell proliferation and viability after treatment with Molibresib.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Use a cancer cell line known to be sensitive to BET inhibition (e.g., MDA-MB-231).[1]
-
Causality: Use cells at a low passage number and in the logarithmic growth phase to ensure a consistent physiological state.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of Molibresib in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.
-
Incubate for a defined period (e.g., 48 or 72 hours). Causality: A 72-hour incubation is often sufficient to observe effects on cell proliferation that are dependent on transcriptional changes.
-
-
Viability Measurement (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding 100 µL of DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percent viability against the log of Molibresib concentration and fit to a dose-response curve to calculate the IC₅₀.
-
Trustworthiness & Reproducibility:
-
Seeding Density: Optimize and strictly control the initial cell seeding density, as this heavily influences the final readout.
-
Edge Effects: Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation and temperature gradients ("edge effects").
-
Serum Concentration: Maintain a consistent serum concentration in the culture medium, as serum proteins can bind to the compound and affect its free concentration.
Target Engagement Assay: Western Blot for c-Myc Downregulation
This assay provides direct evidence that Molibresib is engaging its target and producing the expected downstream biological effect—the downregulation of a key BET target gene product, c-Myc.[1][2]
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., prostate or breast cancer lines) in a 6-well plate and grow to ~70% confluency.[1][2]
-
Treat cells with Molibresib at various concentrations (e.g., 0.25 µM, 0.5 µM, 1 µM) and a vehicle control for 24 hours.[1]
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Causality: A loading control is essential for reproducibility. Re-probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the c-Myc signal to the loading control signal.
-
Trustworthiness & Reproducibility:
-
Antibody Validation: Use well-validated primary antibodies to ensure specificity for the target protein.
-
Linear Range: Ensure the protein load and detection exposure time are within the linear range of detection for accurate quantification.
-
Biological Replicates: Perform the experiment with at least three independent biological replicates to ensure the observed downregulation is a consistent effect.
Conclusion
The reproducibility of in vitro experiments with this compound (Molibresib) is not a matter of chance, but a result of deliberate and informed experimental design. By understanding its mechanism of action as a pan-BET inhibitor, benchmarking its performance against standards like JQ1, and employing robust, self-validating protocols, researchers can generate high-quality, reliable data. Consistency in cell culture practices, meticulous execution of biochemical and cell-based assays, and rigorous validation of target engagement are the cornerstones for ensuring that the scientific contributions made using this potent epigenetic modulator are both significant and reproducible.
References
- 1. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Off-Target Effects of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine: A Comparative Investigation for Drug Development Professionals
In the landscape of modern drug discovery, the selective targeting of protein kinases remains a cornerstone of therapeutic innovation, particularly in oncology. The imidazo[4,5-c]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides an in-depth comparative analysis of the off-target effects of the novel compound 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine . While the specific on-target activity of this compound is under active investigation, its structural similarity to known kinase inhibitors, particularly those targeting the Aurora kinase family, necessitates a rigorous evaluation of its selectivity profile.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals. It offers a framework for assessing the off-target liabilities of this compound, comparing it with established Aurora kinase inhibitors, and provides detailed experimental protocols for comprehensive selectivity profiling.
The Critical Importance of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases, leading to off-target effects. These unintended interactions can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] A thorough understanding of a compound's selectivity is therefore paramount for predicting its therapeutic window and potential side effects.[6]
Comparative Analysis: Established Aurora Kinase Inhibitors
Based on the imidazo[4,5-c]pyridine core, it is hypothesized that this compound may exhibit inhibitory activity against Aurora kinases. The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their dysregulation is frequently observed in cancer.[6] To provide a robust comparative framework, we will benchmark the hypothetical off-target profile of our topic compound against three well-characterized clinical-stage Aurora kinase inhibitors: Danusertib (PHA-739358) , Tozasertib (VX-680/MK-0457) , and Barasertib (AZD1152) .
| Compound | Primary Target(s) | Known Off-Targets | Key References |
| Danusertib (PHA-739358) | Pan-Aurora Kinase Inhibitor | Abl, Ret, FGFR-1, TrkA | [7][8] |
| Tozasertib (VX-680/MK-0457) | Pan-Aurora Kinase Inhibitor (favors Aurora A) | FLT-3, Abl (including T315I mutant) | [8][9][10][11][12] |
| Barasertib (AZD1152) | Selective Aurora B Inhibitor | Minimal off-target activity reported in broad kinase panels | [13][14][15][16][17] |
This table highlights the varied selectivity profiles of existing Aurora kinase inhibitors. While Barasertib demonstrates high selectivity for Aurora B, both Danusertib and Tozasertib exhibit activity against other kinases, which may contribute to their overall efficacy and toxicity profiles. Understanding these established profiles is crucial for interpreting the results of our investigational compound.
Experimental Strategy for Off-Target Profiling
A multi-pronged approach combining biochemical and cell-based assays is essential for a comprehensive assessment of off-target effects. This strategy allows for the direct measurement of enzymatic inhibition and the validation of these findings within a biological context.
Part 1: Biochemical Profiling
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.
Protocol 1: Large-Panel Kinome Scanning
This high-throughput screening method assesses the binding of a compound to a large panel of kinases, providing a broad overview of its selectivity.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Assay Execution: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan® or Reaction Biology Corporation HotSpot™). The assay is typically performed at a single high concentration (e.g., 1-10 µM) against a panel of over 400 kinases.[18]
-
Data Analysis: The results are typically reported as percent of control (%Ctrl) or percent inhibition. A lower %Ctrl value indicates stronger binding. Hits are defined as kinases exhibiting inhibition above a certain threshold (e.g., >90% inhibition).
Causality Behind Experimental Choices: Screening at a high concentration in the initial phase is a stringent method to identify even weak off-target interactions, which can then be prioritized for further validation.
Protocol 2: IC50 Determination for Key Off-Targets
For any significant off-targets identified in the kinome scan, determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying the compound's potency against these kinases.
Methodology:
-
Assay Selection: Utilize a suitable in vitro kinase assay format, such as the Z'-LYTE® (Thermo Fisher Scientific) or ADP-Glo™ (Promega) assay.
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound.
-
Kinase Reaction: In a multi-well plate, combine the purified off-target kinase, its specific substrate, and the diluted compound.
-
ATP Initiation: Initiate the kinase reaction by adding ATP at a concentration close to the Km for the specific kinase.
-
Detection: After a defined incubation period, add the detection reagent and measure the signal (e.g., fluorescence or luminescence).
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness of the Protocol: This protocol includes vehicle controls (DMSO) and a known inhibitor for the off-target kinase as a positive control to ensure the validity of the assay results.
Part 2: Cell-Based Validation
Cell-based assays are critical for confirming that the off-target interactions observed in biochemical assays translate to functional effects in a more physiologically relevant environment.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. VX 680 | CAS 639089-54-6 | VX680 | MK 0457 | Tozasertib | Tocris Bioscience [tocris.com]
- 11. VX-680 (MK-0457,Tozasertib) | CAS:639089-54-6 | Aurora kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. caymanchem.com [caymanchem.com]
- 13. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of Molibresib (GSK525762): A Comparative Guide for Clinical Trial Advancement
This guide provides an in-depth, objective comparison of the preclinical validation of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine, clinically known as Molibresib (GSK525762 or I-BET762), a potent Bromodomain and Extra-Terminal domain (BET) inhibitor. This document is intended for researchers, scientists, and drug development professionals to critically evaluate its performance against alternative BET inhibitors and to provide a framework for advancing similar compounds toward clinical trials.
Introduction: Targeting Epigenetic Readers in Oncology
The reversible acetylation of lysine residues on histone tails is a critical epigenetic mechanism controlling gene expression. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) act as "readers" of these acetylation marks, recruiting transcriptional machinery to activate key genes involved in cell proliferation, survival, and inflammation.[1] Dysregulation of BET protein activity is a hallmark of various cancers, making them a compelling therapeutic target.
Molibresib (GSK525762) is a small-molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting their interaction with chromatin and suppressing the transcription of downstream oncogenes such as c-Myc.[1][2] This guide will dissect the preclinical data that supported the clinical development of molibresib, comparing its profile to other notable BET inhibitors.
Mechanism of Action: Competitive Inhibition of BET Bromodomains
Molibresib acts as an acetyl-lysine mimetic, effectively occupying the binding site within the bromodomains of BET proteins.[1] This prevents the recruitment of transcriptional activators, leading to the downregulation of growth-promoting genes.[1] A primary target of this inhibition is the proto-oncogene c-Myc, a critical driver in many human cancers.[1][2] Preclinical studies have consistently demonstrated that molibresib treatment leads to a significant reduction in c-Myc protein expression in various cancer cell lines.[2][3]
Caption: Mechanism of action of Molibresib (GSK525762).
Comparative In Vitro Efficacy
A critical first step in preclinical validation is to determine the potency and selectivity of the candidate compound. Molibresib has demonstrated potent, single-digit nanomolar to low micromolar activity across a range of cancer cell lines.
| Compound | Target | Representative IC50 | Key References |
| Molibresib (GSK525762) | Pan-BET Inhibitor | 0.46 ± 0.4 µmol/L (MDA-MB-231) | [3] |
| JQ1 | Pan-BET Inhibitor | Not specified in provided results | [4] |
| OTX015 | Pan-BET Inhibitor | Not specified in provided results | [4] |
| ABBV-075 | Pan-BET Inhibitor | Not specified in provided results | [1] |
| NHWD-870 | BRD4-selective | More potent than GSK525762 | [4] |
Note: IC50 values are highly cell-line dependent. The data presented are for comparative purposes.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Molibresib or a comparator compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Preclinical Models: Demonstrating Anti-Tumor Activity
Successful in vitro activity must translate to in vivo efficacy. Molibresib has been evaluated in various preclinical cancer models, demonstrating significant tumor growth inhibition.
Breast and Lung Cancer Models
In a preclinical mouse model of breast cancer (MMTV-PyMT), dietary administration of I-BET 762 significantly delayed tumor development.[2] Similarly, in a vinyl carbamate-induced lung cancer model in A/J mice, I-BET 762 reduced tumor multiplicity and size.[2][3] These studies also revealed that Molibresib not only acts directly on tumor cells by inducing growth arrest but also modulates the tumor microenvironment by altering immune cell populations.[2][5]
Pancreatic Cancer Model
In a preclinical model of pancreatic cancer, I-BET 762 was shown to inhibit cytokine secretion and decrease the number of tumor-associated macrophages and myeloid-derived suppressor cells, highlighting its immunomodulatory effects.[3]
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 human cancer cells (e.g., MV4-11, an AML cell line) into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into vehicle control and treatment groups. Administer Molibresib orally at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth rates between the control and treated groups.
Caption: A streamlined workflow for preclinical validation.
Pharmacokinetics and Safety Profile
Molibresib exhibits good oral bioavailability, a key feature for clinical development.[6] Phase I clinical trials have established a recommended Phase II dose of 80 mg once daily.[7][8]
The most common treatment-related adverse events observed in clinical trials include:
These side effects are considered class-effects for BET inhibitors and require careful management in the clinical setting.
Clinical Advancement and Comparative Landscape
Molibresib (GSK525762) has advanced into Phase I/II clinical trials for various malignancies, including NUT midline carcinoma, breast cancer, and lung cancer.[3][7] While it has shown proof-of-concept in NUT midline carcinoma, its efficacy in combination with fulvestrant for HR+/HER2- metastatic breast cancer did not meet the threshold to proceed to Phase II in one study.[7][10]
The clinical landscape for BET inhibitors is competitive, with several other molecules in development.[4] The differentiation between these agents will likely depend on their specific safety profiles, dosing schedules, and efficacy in defined patient populations.
Conclusion
The preclinical validation of Molibresib (GSK525762/I-BET762) provides a robust example of the pathway from a promising chemical scaffold to a clinical candidate. Its potent in vitro and in vivo activity, coupled with a well-characterized mechanism of action, supported its advancement into human trials. The comparative data highlight the importance of a favorable pharmacokinetic profile and a manageable safety profile in the competitive landscape of BET inhibitors. This guide serves as a valuable resource for scientists working on the next generation of epigenetic modulators.
References
- 1. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762 [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
This document provides a detailed operational and disposal plan for 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols and regulatory standards to ensure the safe and compliant management of this compound from benchtop to final disposal. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the procedures outlined are conservatively based on the known hazards of its structural components: fluorinated aromatic rings and imidazopyridine derivatives.
Core Principle: Hazard Assessment and Waste Classification
Due to its chemical structure, this compound must be handled as hazardous waste from the moment it is deemed unusable. This precautionary approach is based on the following structural alerts:
-
Imidazo[4,5-c]pyridine Core: This heterocyclic system is structurally related to purines and is known to be biologically active, forming the backbone of various pharmacologically significant molecules.[1][2] Uncharacterized derivatives should be treated with caution due to potential biological effects.
-
Pyridine Moiety: Pyridine and its derivatives are generally classified as hazardous. They can be harmful if inhaled, swallowed, or absorbed through the skin, and are known to cause skin and eye irritation.[3] Waste containing pyridine derivatives is typically considered hazardous waste and must be managed according to state and federal regulations.[4]
-
Difluorophenyl Group: The presence of carbon-fluorine bonds adds another layer of consideration. Fluorinated organic compounds are known for their chemical stability and persistence.[5] Improper disposal can lead to long-term environmental contamination. Therefore, these compounds often require specific, high-energy disposal methods to ensure complete destruction.[6][7]
Based on these components, all waste containing this compound, including neat compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste .[3][8]
Essential Safety and Handling Protocols
Prior to any handling or disposal procedure, adherence to proper safety measures is mandatory.
Personal Protective Equipment (PPE)
A standard PPE ensemble is required to minimize exposure risk when handling this compound or its waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[9] | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Double-layered nitrile rubber gloves. | Provides a robust barrier against dermal absorption, a common exposure route for pyridine-like compounds.[3] |
| Body Protection | A fully-buttoned, flame-resistant lab coat.[10] | Protects skin and personal clothing from contamination. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[11] | Prevents inhalation of powders or vapors, which is a primary exposure risk for many organic compounds. |
Spill & Emergency Procedures
In the event of an accidental release, immediate and proper response is critical.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[11]
-
Contain the Spill: For small, manageable spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the substance.[3]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a dedicated, sealed container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, collection, and labeling.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step for ensuring safe and compliant disposal.
-
Halogenated vs. Non-Halogenated: This compound is a halogenated organic. It must be collected in a waste stream designated for halogenated organic compounds. Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complicates the treatment process.[8]
-
Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.[11]
-
Solid vs. Liquid: Whenever possible, collect solid and liquid waste streams separately.
Step 2: Waste Collection & Containment
All waste must be collected in appropriate containers located at or near the point of generation, often referred to as a Satellite Accumulation Area (SAA).[12][13]
-
Solid Waste:
-
Collect unadulterated compound, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a dedicated, wide-mouth hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[3]
-
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of contaminated gloves, bench paper, and disposable lab coats in a designated hazardous waste bag or container for solid waste.[3]
-
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[8]
-
Attach a hazardous waste tag provided by your institution's EHS department.[12]
-
The label must include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[12]
-
An accurate list of all chemical constituents and their approximate percentages.
-
The date of waste generation.[9]
-
The name of the Principal Investigator and the specific lab location.[8]
-
Step 4: Temporary Storage
Store sealed and labeled waste containers in your lab's designated SAA. This area must be under the control of laboratory personnel and should be inspected weekly for leaks or degradation.[12] The total volume of hazardous waste in an SAA is typically limited to 55 gallons.[13]
Final Disposal Pathway
The ultimate disposal of this compound must be handled by trained professionals.
-
Arrange for Pickup: Once a waste container is nearly full (e.g., 90% capacity), complete a chemical waste pickup request through your institution's EHS office.[12]
-
Professional Disposal: The EHS department or its licensed hazardous waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Probable Disposal Method: High-Temperature Incineration: For halogenated organic compounds, particularly persistent fluorinated molecules, high-temperature incineration is the preferred disposal method.[4] The high temperatures (often exceeding 1,000°C) and controlled conditions are necessary to break the stable carbon-fluorine bonds, ensuring complete destruction and preventing the release of harmful substances into the environment.[5][6]
Visual Workflow: Disposal Decision Process
The following diagram outlines the procedural flow for the proper disposal of this compound waste.
Caption: Decision flowchart for handling waste from generation to final disposal.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. epa.gov [epa.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. epa.gov [epa.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
A Researcher's Guide to the Safe Handling of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine (CAS No. 858935-15-6).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in the known hazards of structurally related compounds, including imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine derivatives, and fluorinated aromatic compounds.[4][5][6] The core principle of this guide is to foster a proactive safety culture through a deep understanding of the potential risks and the implementation of robust handling protocols.
Section 1: Understanding the Hazard Profile
-
Imidazo[4,5-c]pyridine Core: This heterocyclic system is a purine isostere and is prevalent in many biologically active molecules.[6] Related imidazo[4,5-b]pyridine compounds are classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[4]
-
Difluorophenyl Group: The presence of fluorine atoms can significantly alter the metabolic stability and biological activity of a molecule. Fluorinated aromatic compounds can be irritants and may have other toxicological effects.
-
General Hazards of Similar Compounds: Safety data for analogous compounds indicate risks of skin irritation, serious eye irritation, and respiratory tract irritation.[5][7]
Based on this analysis, it is prudent to treat this compound as a compound that is potentially harmful if ingested, an irritant to the skin and eyes, and a respiratory irritant.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][2][8] |
| CAS Number | 858935-15-6 | [1][3] |
| Molecular Formula | C₁₂H₇F₂N₃ | [2][8] |
| Molecular Weight | 231.206 g/mol | [8] |
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure. The following protocol is based on a conservative assessment of the potential hazards.
2.1. Core PPE Requirements
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[9][10] When there is a risk of splashing or aerosol generation, a face shield worn over the goggles is required.[9][11]
-
Hand Protection: Disposable nitrile gloves should be worn as a minimum.[11] For extended operations or when handling larger quantities, consider double-gloving or using a more robust glove material. Always inspect gloves for any signs of degradation or perforation before use.[11]
-
Body Protection: A flame-resistant lab coat is required.[9] Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[9][11]
2.2. Respiratory Protection
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection will be necessary.[11] The selection of an appropriate respirator should be made in consultation with your institution's Environmental Health and Safety (EHS) department and will require proper fit-testing and training.[11][12]
Workflow for PPE Selection and Use
Caption: A logical workflow for PPE selection, donning, and doffing.
Section 3: Operational and Handling Plan
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
3.1. General Handling Precautions
-
Ventilation: All work involving this compound must be performed in a properly functioning chemical fume hood.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[5] Do not breathe dust or vapors.[13]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in the laboratory.[4][13]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4]
3.2. Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Prevent the entry of unauthorized personnel.
-
Cleanup (if trained): Only personnel with the appropriate training and PPE should attempt to clean up a spill.
-
For small spills, use an absorbent material to collect the spilled compound.
-
Place the absorbed material in a sealed, labeled container for proper disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Ventilate: Ensure the area is well-ventilated after the cleanup is complete.
Section 4: Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and a hazardous waste sticker.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.[4] Do not dispose of this chemical down the drain or in the regular trash.[4]
By adhering to these guidelines, researchers can safely handle this compound and minimize their risk of exposure. A proactive approach to safety is paramount in the laboratory, and a thorough understanding of the potential hazards of the materials being used is the foundation of a safe working environment.
References
- 1. This compound | 858935-15-6 [chemicalbook.com]
- 2. This compound | 858935-15-6 [chemicalbook.com]
- 3. This compound [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound [cymitquimica.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. hazmatschool.com [hazmatschool.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
